molecular formula C17H19NO3 B597686 2-(3-BOC-Aminophenyl)phenol CAS No. 1261900-37-1

2-(3-BOC-Aminophenyl)phenol

Cat. No.: B597686
CAS No.: 1261900-37-1
M. Wt: 285.343
InChI Key: VXZFHDIMZAHTAP-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound serves as a versatile and protected intermediate in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group is a crucial protective moiety for amines, safeguarding the amino functionality during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the free amine . As a bifunctional molecule featuring both a protected amine and a phenolic hydroxyl group, it is a valuable scaffold for constructing more complex molecular architectures. Its structure, which incorporates a biphenyl core, makes it a candidate for research in areas such as materials science and drug discovery. Researchers employ this compound primarily as a building block in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialty chemicals. Please note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Proper storage in a cool, dry place is recommended to maintain stability. For comprehensive handling and safety information, please refer to the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWABFIDNHSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-BOC-Aminophenyl)phenol, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most effective synthetic strategies. Emphasis is placed on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the key biaryl bond. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and includes guidance on purification and characterization.

Introduction: The Significance of this compound

This compound, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry. Its structure, featuring a phenol, a BOC-protected aniline, and a biphenyl core, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The hydroxyl and protected amine functionalities offer orthogonal handles for further chemical transformations, while the biphenyl scaffold is a common motif in pharmacologically active compounds and advanced materials.

The strategic importance of this molecule lies in its potential to serve as a precursor for:

  • Novel Pharmaceutical Agents: The biphenyl and aminophenol moieties are present in numerous drugs, and this building block allows for the systematic exploration of structure-activity relationships.

  • Ligands for Catalysis: The phenol and amine groups can be modified to create sophisticated ligands for transition metal catalysis.

  • Functional Materials: The aromatic nature of the biphenyl core lends itself to the development of organic electronics and other advanced materials.

This guide will focus on a reliable and scalable synthetic approach to this important compound, providing the necessary detail for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound reveals two primary disconnection points for the formation of the central carbon-carbon bond of the biphenyl system. This leads to two logical and well-established palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G Target This compound Disconnection1 C-C Bond Disconnection Target->Disconnection1 Route A Disconnection2 C-N Bond Disconnection Target->Disconnection2 Route B Suzuki Suzuki-Miyaura Coupling Buchwald Buchwald-Hartwig Amination Disconnection1->Suzuki Disconnection2->Buchwald

Figure 1: Retrosynthetic approaches to this compound.

While both routes are viable, the Suzuki-Miyaura coupling (Route A) is often preferred due to the commercial availability and stability of the requisite boronic acids and aryl halides. This guide will therefore focus on the Suzuki-Miyaura approach, which involves the coupling of a suitably protected aminophenylboronic acid with a halophenol.

The Suzuki-Miyaura Coupling Approach: A Detailed Examination

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[1][2][3]. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.

The proposed synthetic sequence involves two key steps:

  • BOC Protection of 3-Aminophenol: This step is not directly on the main pathway but is crucial for the synthesis of one of the key starting materials.

  • Suzuki-Miyaura Coupling: The core biaryl structure is assembled in this step.

Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the availability of the two coupling partners: (3-(tert-butoxycarbonylamino)phenyl)boronic acid and a suitable 2-halophenol (e.g., 2-bromophenol or 2-iodophenol).

This starting material can be synthesized from 3-aminophenylboronic acid via a standard BOC protection protocol.

Experimental Protocol: BOC Protection of 3-Aminophenylboronic Acid

  • Dissolution: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.) to the solution and stir until it is fully dissolved.

  • Addition of BOC Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) in THF dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The Core Reaction: Suzuki-Miyaura Coupling

With the starting materials in hand, the key C-C bond-forming reaction can be performed.

G Start Starting Materials: (3-BOC-aminophenyl)boronic acid + 2-Bromophenol Reaction Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), 2-bromophenol (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Property Value
Molecular Formula C₁₇H₁₉NO₃[4]
Molecular Weight 285.34 g/mol [4]
CAS Number 1261900-37-1[4]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the phenol ring will likely appear as multiplets, as will the protons on the aminophenyl ring.

  • Amine Proton (NH): A broad singlet typically between δ 6.5-8.0 ppm.

  • Phenolic Proton (OH): A broad singlet that can appear over a wide range, from δ 4.5-8.0 ppm, and its position is concentration and solvent-dependent.

  • BOC Group Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Carbons: Multiple signals in the aromatic region of δ 115-160 ppm.

  • Carbonyl Carbon (C=O): A signal around δ 153-155 ppm.

  • Quaternary Carbon of BOC Group: A signal around δ 80-82 ppm.

  • Methyl Carbons of BOC Group: A signal around δ 28 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): A sharp to moderately broad absorption around 3300-3400 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong absorption band around 1680-1720 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Phenol): An absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 285.

  • Fragmentation: A common fragmentation pathway for BOC-protected amines is the loss of isobutylene (56 amu) or the entire BOC group (100 amu). Therefore, fragments at m/z = 229 and m/z = 185 would be expected.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving BOC protection of 3-aminophenylboronic acid followed by a Suzuki-Miyaura cross-coupling with a 2-halophenol. This approach offers a reliable and scalable route to this valuable synthetic intermediate. The protocols and characterization data provided in this guide should enable researchers to successfully prepare and validate this compound for their specific applications in drug discovery and materials science.

References

  • Buchwald, S. L. (2008). The Development of Practical Palladium-Catalyzed C-N and C-O Bond-Forming Reactions. Synlett, 2008(16), 2423-2432.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). tert-Butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate. Retrieved from [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.

Sources

Foreword: The Analytical Imperative for Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-(3-BOC-Aminophenyl)phenol

In the landscape of modern drug discovery and materials science, the structural and functional integrity of chemical intermediates is paramount. Molecules like this compound, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, are not mere precursors; they are precision-engineered building blocks.[1] Their value lies in the strategic placement of orthogonal functional groups—a nucleophilic phenol and a protected amine—on a biphenyl scaffold. This architecture allows for sequential, site-selective modifications, a cornerstone of complex molecular synthesis.

This guide provides a comprehensive framework for the analytical characterization of this compound. It moves beyond a simple recitation of data to explain the causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying principles. Every protocol is designed as a self-validating system, providing a robust confirmation of identity, purity, and stability.

Synthetic Context: The Suzuki-Miyaura Cross-Coupling Approach

To fully appreciate the nuances of characterization, one must first understand the compound's synthetic origin. A prevalent and efficient method for constructing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction typically involves the coupling of an aryl boronic acid with an aryl halide.[4][5]

In a representative synthesis, 3-(BOC-amino)phenylboronic acid would be coupled with 2-bromophenol. The choice of catalyst (e.g., a palladium complex), ligand, and base is critical for achieving high yield and minimizing side products, such as homocoupling of the starting materials.[3][5] Understanding this pathway is crucial because residual starting materials, catalyst, or homocoupled byproducts are the primary impurities that our characterization methods must be designed to detect.

G cluster_reactants Reactants cluster_reagents Conditions A 3-(BOC-amino)phenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B 2-Bromophenol B->C D This compound C->D Suzuki-Miyaura Coupling G This compound

Caption: Chemical structure of the target compound.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the unambiguous structural fingerprint of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are necessary to confirm the carbon skeleton and the environment of each proton.

Causality of Experimental Choice: ¹H NMR confirms the presence and relative positions of all hydrogen atoms, including the characteristic signals of the BOC group and the distinct aromatic protons. ¹³C NMR validates the carbon framework, confirming the 17 unique carbon environments.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it ensures the exchangeable -OH and -NH protons are clearly visible.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. A typical acquisition involves 16-32 scans.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, 1024-2048 scans are typically required for a good signal-to-noise ratio.

Technique Assignment Expected Chemical Shift (δ, ppm) Key Characteristics
¹H NMR tert-butyl (-C(CH₃)₃)~1.50Singlet, integrating to 9H. The hallmark of the BOC group.
Aromatic Protons (-C₆H₄-, -C₆H₅)6.8 - 7.5Complex multiplet region, integrating to 8H. Specific shifts depend on substitution pattern.
Amine Proton (-NH)~8.5 - 9.5 (in DMSO-d₆)Broad singlet. Its position is concentration and solvent dependent.
Phenolic Proton (-OH)~9.0 - 10.0 (in DMSO-d₆)Broad singlet. Disappears upon D₂O exchange, a key validation step. [6]
¹³C NMR tert-butyl (-C (CH₃)₃)~80Quaternary carbon of the BOC group.
tert-butyl (-C(CH₃ )₃)~28Methyl carbons of the BOC group.
Aromatic Carbons115 - 158Multiple signals corresponding to the 12 aromatic carbons.
Carbonyl (-C =O)~153Carbamate carbonyl carbon.

Expert Insight: The aromatic region (6.8-7.5 ppm) will be complex due to the overlapping signals of the two substituted rings. 2D NMR techniques like COSY and HSQC can be employed to definitively assign each proton and carbon if required for advanced structural studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as molecular vibrators.

Causality of Experimental Choice: This method provides direct evidence for the critical -OH (phenol), -NH (carbamate), and C=O (carbamate) functional groups, validating the overall chemical class of the compound.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Acquisition: Record the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3200 - 3550O-H StretchPhenolStrong, broad band due to hydrogen bonding. [7][8]
3300 - 3400N-H StretchCarbamateMedium, sharp peak.
3000 - 3100C-H StretchAromaticMedium to weak sharp peaks.
2850 - 2980C-H StretchAliphatic (BOC group)Medium to strong sharp peaks.
~1700C=O StretchCarbamateStrong, sharp absorption. A key diagnostic peak. [9]
1500 - 1600C=C StretchAromatic RingMultiple medium to strong peaks.
~1220C-O StretchPhenolStrong peak, characteristic of phenols. [7][8]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the molecular formula C₁₇H₁₉NO₃. Fragmentation patterns also provide structural clues that corroborate NMR and IR data.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.

  • Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

  • Molecular Ion: The primary signal will be the protonated molecule [M+H]⁺ at m/z 286.34.

  • Key Fragment: A characteristic fragmentation is the loss of the tert-butyl group or the entire BOC group. A significant fragment at m/z 185.22, corresponding to the [M-BOC+H]⁺ ion (the deprotected 2-(3-aminophenyl)phenol), would be strong evidence for the structure. [10][11]

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Causality of Experimental Choice: HPLC separates the target compound from any impurities (e.g., starting materials, byproducts) based on differential partitioning between a stationary and mobile phase. UV detection provides a quantitative measure of each component's relative abundance.

G Sample Dissolved Sample Injector HPLC Injector Sample->Injector Column C18 Reverse-Phase Column Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector (e.g., 254 nm) Column->Detector Data Chromatogram (Purity %) Detector->Data

Caption: Standard HPLC workflow for purity analysis.

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for research-grade material. [12]

Conclusion: A Validated Intermediate

Through the systematic application of NMR, FT-IR, MS, and HPLC, a complete analytical profile of this compound can be established. This multi-faceted approach ensures not only the correct chemical structure but also a quantified level of purity. This rigorously validated data provides researchers, scientists, and drug development professionals with the confidence needed to reliably employ this versatile intermediate in their synthetic endeavors, knowing its identity and quality are assured.

References

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An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 2-(3-BOC-Aminophenyl)phenol, a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. This molecule, featuring a biphenyl scaffold with strategically placed and differentially protected hydroxyl and amino functionalities, serves as a versatile building block for the synthesis of complex molecular architectures. We will explore its core physicochemical properties, detailed spectroscopic profile, logical synthetic pathways, chemical reactivity, and key applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical protocols to leverage the unique chemical attributes of this compound.

Introduction: A Bifunctional Building Block

This compound, systematically named tert-butyl (3-(2-hydroxyphenyl)phenyl)carbamate, is a synthetic organic compound built upon a robust biphenyl core. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can orient functional groups in precise three-dimensional space[1][2][3]. The strategic value of this particular derivative lies in its orthogonal protecting group strategy: a free phenolic hydroxyl group and a tert-butyloxycarbonyl (BOC)-protected amine[4][5].

This arrangement allows for selective chemical transformations at either functional group. The phenolic hydroxyl offers a site for reactions like etherification, esterification, or participation in coupling reactions, while the BOC-protected amine can be deprotected under acidic conditions to reveal a nucleophilic aniline, ready for amide bond formation, alkylation, or diazotization[6][7][8]. This inherent chemical versatility makes this compound a valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and functional organic materials[9][10].

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the provided information is based on data from chemical suppliers and established principles of physical organic chemistry.

PropertyValueSource(s)
Systematic Name tert-butyl (3-(2-hydroxyphenyl)phenyl)carbamate[4]
Synonym(s) Carbamic acid, N-(2'-hydroxy[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester[4]
CAS Number 1261900-37-1[4][5][11][12]
Molecular Formula C₁₇H₁₉NO₃[4][11]
Molecular Weight 285.34 g/mol [4][11]
Appearance Off-white to white crystalline solid (predicted)[13][14]
Melting Point Not available. Related carbamates melt in the 105-109 °C range.[15]
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, acetone, THF) and moderately soluble in water due to hydrogen bonding capability.[14][16]
Calculated LogP 4.4062[4]
Storage Store in a cool, dry place (2-8°C recommended), sealed from air and light.[4]

Spectroscopic Profile: A Predictive Analysis

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on the well-understood behavior of its constituent functional groups[17][18][19][20].

  • ¹H NMR Spectroscopy :

    • Aromatic Protons (8H): Expected to appear in the δ 6.8–7.5 ppm range as a series of complex multiplets due to spin-spin coupling between adjacent protons on the two phenyl rings[17][18].

    • BOC Protons (9H): A characteristic sharp singlet will appear around δ 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group[21].

    • Amine Proton (1H): A broad singlet is expected for the N-H proton of the carbamate, likely appearing between δ 6.5–8.0 ppm.

    • Phenolic Proton (1H): A broad, exchangeable singlet for the O-H proton is predicted between δ 4.5–7.0 ppm. Upon addition of a D₂O shake, this signal would disappear, confirming its identity[14].

  • ¹³C NMR Spectroscopy :

    • Aromatic Carbons (12C): Resonances are expected in the δ 115–158 ppm region. The carbon bearing the hydroxyl group (C-O) would be downfield, as would the ipso-carbons at the biphenyl linkage.

    • Carbamate Carbonyl (1C): The C=O of the BOC group should appear around δ 153 ppm[21].

    • BOC Carbons (5C): The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the three methyl carbons will produce a strong signal around δ 28 ppm[21].

  • Infrared (IR) Spectroscopy :

    • O-H Stretch: A strong, broad absorption band characteristic of a hydrogen-bonded phenol is expected in the 3200–3600 cm⁻¹ region.

    • N-H Stretch: A moderate, sharp peak for the carbamate N-H bond should appear around 3350–3450 cm⁻¹.

    • Aromatic C-H Stretch: Signals will be present just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[19].

    • Aliphatic C-H Stretch: Absorptions from the tert-butyl group will be visible just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

    • C=O Stretch: A strong, sharp absorption for the carbamate carbonyl group is expected around 1690–1720 cm⁻¹.

    • C=C Stretches: Characteristic aromatic ring stretching vibrations will appear in the 1450–1600 cm⁻¹ region[19].

Synthesis and Mechanism: Constructing the Biphenyl Core

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the method of choice due to its high functional group tolerance and the commercial availability of the necessary precursors[2][22][23].

Retrosynthetic Analysis & Proposed Route

A logical retrosynthetic disconnection of the central C-C bond of the biphenyl core points to two primary coupling partners: an aryl halide and an arylboronic acid (or ester). A practical forward synthesis involves the coupling of tert-butyl (3-bromophenyl)carbamate with 2-hydroxyphenylboronic acid .

G Target This compound Bond Disconnect C-C Biphenyl Bond (Suzuki Coupling) Target->Bond Precursors Bond->Precursors Precursor1 tert-butyl (3-bromophenyl)carbamate (Aryl Halide) Precursor2 2-hydroxyphenylboronic acid (Arylboronic Acid)

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized by the end-user.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl (3-bromophenyl)carbamate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Mechanistic Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₂⁻ Ar2BY2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the BOC-protected amine, and the biphenyl scaffold.

  • Phenolic -OH Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for selective O-alkylation or O-acylation to generate ethers and esters, respectively. The hydroxyl group also activates the ortho and para positions of its host ring towards electrophilic aromatic substitution[24][25].

  • BOC-Protected Amine: The BOC group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions[7][26]. Its primary role is to mask the reactivity of the aniline nitrogen. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine[8]. This newly freed amine can then undergo a host of reactions, such as amide coupling, sulfonamide formation, or further alkylation.

  • Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, although the ring bearing the hydroxyl group is significantly more activated. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur ortho or para to the -OH group[27].

Caption: Key reactive sites and derivatization pathways.

Applications in Research and Drug Development

The biphenyl scaffold is a cornerstone in modern drug discovery, present in numerous FDA-approved drugs[1]. This compound is a prime example of a "building block" molecule designed for use in discovery chemistry campaigns.

  • Scaffold for Lead Optimization: In a drug discovery program, a "hit" compound might contain a simple hydroxyphenyl or aminophenyl group. This molecule allows chemists to rapidly synthesize a library of analogues by modifying the phenol and the amine, exploring the structure-activity relationship (SAR) around the biphenyl core.

  • Synthesis of Heterocycles: The ortho-relationship between the hydroxyl group and the biphenyl linkage allows for the potential synthesis of fused heterocyclic systems, such as dibenzofurans, after further functionalization.

  • Pro-drug Development: The phenolic -OH can be esterified to create pro-drugs that improve the solubility or pharmacokinetic properties of a parent molecule, which may then be cleaved in vivo by esterase enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related compounds like tert-butyl carbamate provide a strong basis for safe handling procedures[13][15][28][29][30].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet EN166 standards[15].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[29].

  • Hazards: May cause skin and respiratory tract irritation. Causes serious eye irritation[29]. May be harmful if swallowed or inhaled[15]. The toxicological properties have not been fully investigated[30].

  • Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[15].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[30].

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its value is derived from its bifunctional nature, allowing for sequential and selective chemical modifications. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its synthesis, making it an accessible platform for building molecular complexity. By understanding its core properties, spectroscopic signatures, and reactivity, scientists can effectively integrate this compound into synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

  • Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. [Link]

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  • Spectroscopy of Aromatic Compounds. OpenStax adaptation. [Link]

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  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

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  • The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. PMC - NIH. [Link]

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Spectroscopic Characterization of 2-(3-BOC-Aminophenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-BOC-Aminophenyl)phenol, a key intermediate in pharmaceutical synthesis. The structural nuances of this molecule, featuring a biphenyl core with a hydroxyl group and a BOC-protected amine, give rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide actionable, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1261900-37-1) possesses a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol .[1] Its structure comprises a phenol ring linked to a 3-(BOC-amino)phenyl ring. This arrangement dictates the chemical environments of its constituent atoms, which are elucidated by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, influenced by the aromatic rings, the hydroxyl group, and the bulky tert-butoxycarbonyl (BOC) protecting group.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH).[2][3][4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Parameters (Example):

  • Spectrometer: Bruker Avance 400 MHz or equivalent.[5]

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine and hydroxyl protons, and the protons of the BOC group. The integration values will correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet (broad)1HAr-OH
~7.2 - 7.6Multiplet4HAromatic Protons
~6.8 - 7.1Multiplet4HAromatic Protons
~6.5Singlet (broad)1HNH -BOC
1.51Singlet9H-C(CH ₃)₃

Interpretation:

  • Aromatic Protons (δ 6.8 - 7.6 ppm): The eight aromatic protons will appear as a complex series of multiplets due to spin-spin coupling. The protons on the phenol ring are generally more shielded (appear at a lower chemical shift) compared to those on the aniline ring, which are influenced by the electron-withdrawing nature of the BOC-carbamate group.[3][6]

  • Hydroxyl Proton (δ 9.0 - 10.0 ppm): The phenolic -OH proton is typically observed as a broad singlet at a downfield chemical shift. Its exact position is highly dependent on the solvent and concentration due to hydrogen bonding.[3]

  • Amine Proton (δ ~6.5 ppm): The N-H proton of the BOC-protected amine is expected to appear as a broad singlet.

  • BOC Group Protons (δ 1.51 ppm): The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet at a characteristic upfield chemical shift.[2][7]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the tert-butyl group, its three methyl carbons are equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155.0C =O (BOC)
~150.0C -OH (Phenol)
~140.0 - 120.0Aromatic C
~80.0-C (CH₃)₃ (BOC)
~28.0-C(C H₃)₃ (BOC)

Interpretation:

  • Carbonyl Carbon (δ ~155.0 ppm): The carbonyl carbon of the BOC group is significantly deshielded and appears at a downfield chemical shift.[2]

  • Phenolic Carbon (δ ~150.0 ppm): The carbon atom directly attached to the hydroxyl group is also deshielded due to the electronegativity of the oxygen atom.[4][8]

  • Aromatic Carbons (δ 120.0 - 140.0 ppm): The twelve aromatic carbons will give rise to a series of signals in this region. The exact chemical shifts will depend on their position relative to the substituents.

  • Quaternary and Methyl Carbons of BOC Group (δ ~80.0 and ~28.0 ppm): The quaternary carbon and the methyl carbons of the BOC group have characteristic chemical shifts in the aliphatic region of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (Example):

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H Stretch (Phenol)
~3350Sharp, MediumN-H Stretch (Amide)
~3100 - 3000MediumAromatic C-H Stretch
~2980 - 2850MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (BOC)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongC-N Stretch
~1160StrongC-O Stretch (BOC)

Interpretation:

  • O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): A broad absorption band around 3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the phenolic group. The N-H stretch of the secondary amide (BOC-protected amine) is expected to appear as a sharper peak around 3350 cm⁻¹.[9]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the BOC group are observed below 3000 cm⁻¹.[9][10]

  • Carbonyl Stretching ( ~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the C=O group in the BOC protecting group.[11]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the two aromatic rings.[10]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N and C-O stretching, and various bending vibrations, that are unique to the molecule. The strong C-N and C-O stretches are particularly useful for confirming the presence of the carbamate linkage.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

Instrument Parameters (Example):

  • Mass Spectrometer: Agilent 6224 TOF LC/MS or equivalent.[5]

  • Ionization Mode: Positive or Negative ESI

  • Mass Range: m/z 50 - 500

MS Spectral Data and Interpretation

Expected Molecular Ion Peaks:

  • [M+H]⁺: m/z 286.14

  • [M+Na]⁺: m/z 308.12

  • [M-H]⁻: m/z 284.13

Interpretation:

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 286.14 in positive ion mode. An adduct with sodium, [M+Na]⁺, at m/z 308.12 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 284.13 would be expected.

Fragmentation Pattern:

A key fragmentation pathway for BOC-protected amines involves the loss of the tert-butyl group or isobutylene, and the loss of carbon dioxide. Expected fragment ions include:

  • [M - C₄H₈ + H]⁺ (loss of isobutylene): m/z 230.09

  • [M - BOC + H]⁺ (loss of the entire BOC group): m/z 186.09

The observation of these fragments would provide strong evidence for the presence of the BOC-protecting group.

Data Visualization

Molecular Structure and Key Spectroscopic Correlations

Caption: Correlation of molecular fragments with their expected spectroscopic signals.

Experimental Workflow

Experimental_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS Mass Spec (ESI-TOF) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. The predicted data, based on established principles and data from analogous compounds, serves as a reliable reference for researchers working with this important synthetic intermediate. The interplay of the biphenyl system, the phenolic hydroxyl group, and the BOC-protected amine creates a distinct and interpretable spectroscopic signature.

References

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An In-depth Technical Guide to the Solubility of 2-(3-BOC-Aminophenyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-(3-BOC-Aminophenyl)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and a detailed experimental framework for its quantitative determination.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. This guide synthesizes the known physicochemical properties of the molecule with fundamental principles of solubility to provide a predictive analysis of its behavior in various organic solvents. Given the absence of extensive published quantitative solubility data, this document emphasizes a robust, step-by-step experimental protocol for researchers to determine solubility in their own laboratory settings. This empowers the end-user to generate the precise data needed for their specific applications, ensuring process optimization and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound dictates its solubility. The molecule possesses both polar functional groups (a phenol and a BOC-protected amine) and a significant non-polar biphenyl backbone.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [1]
logP (calculated) 4.4062[1]
Topological Polar Surface Area (TPSA) 58.56 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The calculated LogP value of 4.4062 suggests a significant lipophilic character, indicating that this compound will generally exhibit higher solubility in non-polar to moderately polar organic solvents.[1] The presence of hydrogen bond donors and acceptors, however, implies that it will also have some affinity for polar protic and aprotic solvents that can engage in these interactions. The general principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3][4]

Based on these properties, a predicted solubility trend is as follows:

  • High Solubility Expected: Solvents that can accommodate both the non-polar biphenyl core and engage in hydrogen bonding are likely to be effective. Examples include:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

    • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Moderate to Low Solubility Expected:

    • Alcohols: Methanol, Ethanol, Isopropanol. While the hydroxyl group can interact with the polar functionalities, the large non-polar backbone may limit solubility.

    • Non-polar Aromatic Solvents: Toluene, Xylene. These will interact favorably with the biphenyl system but less so with the polar groups.

  • Very Low to Insoluble Expected:

    • Aliphatic Hydrocarbons: Hexane, Heptane. These solvents lack the polarity to effectively solvate the phenol and BOC-amine groups.

    • Water: The high LogP value indicates very poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the widely used shake-flask method, which is considered a reliable technique for solubility measurement.[2]

Materials and Equipment
  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A Weigh excess solid into vial B Add known volume of solvent A->B C Seal and shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute aliquot with mobile phase F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or g/L) I->J

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. "Excess" means adding enough solid so that some remains undissolved at equilibrium.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

Molecular Interactions and Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

G cluster_solute This compound cluster_solvent Solvent solute Biphenyl Core (Non-polar) solvent_nonpolar Non-polar Group solute->solvent_nonpolar van der Waals (favorable) phenol Phenol (-OH) (Polar, H-bond donor) solvent_polar Polar Group phenol->solvent_polar H-bonding (favorable) boc_amine BOC-Amine (Polar, H-bond acceptor/donor) boc_amine->solvent_polar Dipole-dipole/ H-bonding (favorable)

Sources

Navigating the Lability of 2-(3-BOC-Aminophenyl)phenol: An In-depth Technical Guide to its Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, offering robust protection of amine functionalities under a wide range of conditions. However, its deliberate and controlled removal is a critical step in many synthetic pathways. This guide provides an in-depth technical exploration of the stability of a key intermediate, 2-(3-BOC-Aminophenyl)phenol, under acidic conditions. We will delve into the mechanistic underpinnings of BOC deprotection, the kinetic and thermodynamic factors governing this transformation, and provide field-proven protocols for both assessing stability and executing controlled deprotection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this important bifunctional building block.

Introduction: The Dichotomy of Stability and Lability in Drug Development

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount. The BOC group, in particular, is favored for its ease of installation and its general stability towards basic, nucleophilic, and reductive conditions.[1] The molecule this compound presents a unique synthetic challenge and opportunity. Its structure contains a nucleophilic phenol and a protected aniline, making it a valuable precursor for a variety of cross-coupling and derivatization reactions.

The successful application of this intermediate hinges on a thorough understanding of the stability of the BOC group, especially in the presence of acidic reagents which are commonly employed in subsequent synthetic steps or during work-up procedures. Unintended cleavage of the BOC group can lead to undesired side reactions, reduced yields, and complex purification challenges. Conversely, the selective and high-yielding removal of the BOC group is often a necessary transformation to unmask the amine for further functionalization. This guide aims to provide the foundational knowledge and practical protocols to navigate this chemical dichotomy.

The Mechanism of Acid-Catalyzed BOC Deprotection: A Step-by-Step Analysis

The cleavage of the BOC group in the presence of acid is a well-established reaction, proceeding through a specific and predictable mechanism.[2] The overall transformation is the hydrolysis of the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.

The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This initial protonation event is a rapid equilibrium. The subsequent step, which is typically rate-determining, involves the unimolecular decomposition of the protonated carbamate. This fragmentation results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[2] The liberated amine is then protonated by the acid in the reaction medium to form the corresponding ammonium salt.

BOC Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection of this compound Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Protonated_Intermediate Protonated Carbamate Intermediate Protonation->Protonated_Intermediate Rate_Determining_Step Rate-Determining Fragmentation Protonated_Intermediate->Rate_Determining_Step Carbamic_Acid Carbamic Acid Intermediate Rate_Determining_Step->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Rate_Determining_Step->Tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Side_Reactions Potential Side Reactions (Alkylation) Tert_Butyl_Cation->Side_Reactions Free_Amine 2-(3-Aminophenyl)phenol Decarboxylation->Free_Amine CO2 Carbon Dioxide (gas) Decarboxylation->CO2

Mechanism of acid-catalyzed BOC deprotection.

Factors Influencing the Stability of this compound

The rate of acid-catalyzed deprotection of this compound is not absolute and is influenced by a number of interdependent factors. A nuanced understanding of these variables is crucial for controlling the stability of the molecule.

Acid Strength and Concentration

The nature and concentration of the acid employed are the most critical factors governing the rate of BOC cleavage. Stronger acids, such as TFA and HCl, will effect deprotection much more rapidly than weaker acids.[4] Furthermore, kinetic studies on the deprotection of certain BOC-protected amines have revealed a second-order dependence on the concentration of HCl.[3][5] This implies that even small changes in the acid concentration can have a significant impact on the reaction rate.

AcidTypical ConcentrationRelative Deprotection Rate
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)Very Fast
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl AcetateFast
Acetic AcidGlacialVery Slow / Ineffective
Formic Acid>85%Slow to Moderate
Solvent Effects

The choice of solvent can influence the rate of deprotection by affecting the solubility of the substrate and the activity of the acid. Protic solvents can participate in the reaction mechanism, while polar aprotic solvents are often used to ensure homogeneity of the reaction mixture. Dichloromethane (DCM) and 1,4-dioxane are common solvents for TFA and HCl-mediated deprotections, respectively.[4]

Temperature

As with most chemical reactions, increasing the temperature will increase the rate of BOC deprotection. For substrates that are particularly stable, or for sterically hindered amines, gentle heating may be employed to drive the reaction to completion. However, elevated temperatures can also promote side reactions. Thermal deprotection in the absence of acid is also possible, but typically requires significantly higher temperatures.[6]

Structural and Electronic Effects of this compound

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern during the acidic deprotection of this compound is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[8]

T-Butylation of the Aromatic Rings

The electron-rich phenyl rings of both the starting material and the product are susceptible to Friedel-Crafts alkylation by the tert-butyl cation. This can lead to the formation of mono- and di-tert-butylated impurities, which can be difficult to separate from the desired product.

O-Alkylation of the Phenol

The phenolic hydroxyl group is also a potential nucleophile that could be alkylated by the tert-butyl cation to form a tert-butyl ether.

Mitigation Strategies: The Use of Scavengers

To minimize these unwanted alkylation reactions, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Common scavengers include:

  • Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable triethyl(tert-butyl)silane.

  • Thioanisole: The sulfur atom acts as a nucleophile to trap the tert-butyl cation.

  • Water: Can act as a scavenger, but its presence can sometimes complicate the reaction or work-up.

Experimental Protocols

The following protocols are provided as a starting point for the assessment of stability and for the controlled deprotection of this compound. It is imperative that all reactions are monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and to assess the purity of the product.

Experimental_Workflow cluster_1 Experimental Workflow for Stability Assessment and Deprotection Start This compound Protocol_Selection Select Protocol: - Stability Assessment - Controlled Deprotection Start->Protocol_Selection Stability_Assessment Protocol 5.1: Stability Assessment Protocol_Selection->Stability_Assessment Stability Test Controlled_Deprotection Protocol 5.2: Controlled Deprotection Protocol_Selection->Controlled_Deprotection Deprotection Reaction_Setup Set up reaction with chosen acid, solvent, and temperature Stability_Assessment->Reaction_Setup Controlled_Deprotection->Reaction_Setup Monitoring Monitor reaction progress (TLC/HPLC) at time intervals Reaction_Setup->Monitoring Workup Quench reaction and perform aqueous work-up Monitoring->Workup Reaction Complete Purification Purify product by chromatography or recrystallization Workup->Purification Analysis Characterize final product (NMR, MS, etc.) Purification->Analysis

Sources

The Enigmatic Core: A Technical Guide to the Biological Potential of 2-(3-BOC-Aminophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Latent Therapeutic Promise

In the vast and intricate landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of therapeutic innovation. The 2-(3-BOC-Aminophenyl)phenol moiety, a seemingly unassuming biphenyl structure, represents a fascinating yet underexplored frontier. While direct and extensive biological data on its derivatives remain nascent, its constituent parts—the aminophenol and the BOC-protected biphenyl carbamate—are well-established pharmacophores, each contributing to a rich tapestry of biological activities in other molecular contexts.

This technical guide is designed for researchers, scientists, and drug development professionals. It serves not as a definitive encyclopedia of established activities, but as a foundational blueprint for exploration. Herein, we will dissect the core structure, extrapolate its potential based on robust evidence from analogous compounds, and provide the technical framework necessary to embark on the synthesis and biological evaluation of this promising class of molecules. Our approach is rooted in scientific integrity, providing a logical and data-supported rationale for investigating the anticancer, anti-inflammatory, and neuroprotective potential of this compound derivatives.

I. The Structural Architecture: A Synthesis of Key Pharmacophores

The this compound scaffold is a biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a tert-butyloxycarbonyl (BOC) protected amine on the other. This seemingly simple arrangement is a strategic convergence of functionalities known to interact with various biological targets.

The aminophenol moiety is a well-known structural alert in medicinal chemistry, present in a wide array of bioactive compounds. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites and receptors. The relative position of these groups is critical in defining the molecule's biological profile.

The BOC-protecting group serves a dual purpose. In synthetic chemistry, it is a crucial tool for masking the reactivity of the amine group, allowing for selective modifications elsewhere on the molecule. From a biological perspective, the bulky and lipophilic nature of the BOC group can significantly influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Furthermore, the carbamate linkage itself is a recognized pharmacophore present in numerous approved drugs.

The biphenyl core provides a rigid scaffold that orients the functional groups in a defined three-dimensional space. This conformational rigidity can be advantageous for specific receptor binding, minimizing the entropic penalty upon interaction.

II. Synthetic Pathways: Constructing the Core Scaffold

The synthesis of the this compound core and its derivatives can be approached through several established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for the formation of the biaryl C-C bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of the this compound scaffold. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific derivatives.

Materials:

  • 2-Bromophenol

  • 3-(BOC-amino)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromophenol (1.0 eq), 3-(BOC-amino)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.01-0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvent: Dissolved oxygen in the solvent can also poison the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction efficiency.

  • Palladium Catalyst: The choice of palladium catalyst and its supporting ligands can influence the reaction rate and yield, particularly with sterically hindered or electronically challenging substrates.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Bromophenol 2-Bromophenol Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromophenol->Suzuki-Miyaura Coupling 3-(BOC-amino)phenylboronic acid 3-(BOC-amino)phenylboronic acid 3-(BOC-amino)phenylboronic acid->Suzuki-Miyaura Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Solvent Solvent Solvent->Suzuki-Miyaura Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki-Miyaura Coupling Workup & Purification Workup & Purification Suzuki-Miyaura Coupling->Workup & Purification Product Product Workup & Purification->Product This compound

Caption: General workflow for the synthesis of the core scaffold.

III. Extrapolated Biological Activities: A Hypothesis-Driven Exploration

While direct experimental data for this compound derivatives is limited, the known biological activities of structurally related compounds provide a strong foundation for hypothesizing their potential therapeutic applications.

A. Anticancer Potential: Targeting Cell Proliferation and Survival

Rationale: The aminophenol and biphenyl motifs are present in numerous compounds with demonstrated anticancer activity. For instance, some 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives have shown promising cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2)[1]. The cytotoxicity of these compounds suggests that the aminophenyl moiety can be a key contributor to their anticancer effects[1].

Hypothesized Mechanism of Action: Based on the activity of analogous compounds, this compound derivatives could potentially exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many phenolic and aminophenolic compounds induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the cell cycle machinery is a common mechanism for anticancer agents.

  • Inhibition of Key Signaling Pathways: The biphenyl scaffold could serve as a platform for designing inhibitors of protein kinases or other enzymes crucial for cancer cell survival.

Proposed In Vitro Cytotoxicity Screening:

Cell LineCancer TypeRationale for Inclusion
MDA-MB-231Triple-Negative Breast CancerRepresents a highly aggressive and difficult-to-treat cancer.
A549Non-Small Cell Lung CancerA common and well-characterized lung cancer cell line.
HCT116Colorectal CancerRepresents a prevalent gastrointestinal malignancy.
PC-3Prostate CancerAn androgen-independent prostate cancer cell line.
B. Anti-inflammatory and Analgesic Properties: Modulating Inflammatory Pathways

Rationale: Biphenyl derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. For example, a class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has demonstrated significant in vivo anti-inflammatory activity in animal models[2]. Furthermore, O-biphenyl-3-yl carbamates have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has analgesic effects[3].

Hypothesized Mechanism of Action:

  • COX Inhibition: Some biphenyl structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

  • FAAH Inhibition: The carbamate functionality, in concert with the biphenyl scaffold, could potentially target FAAH.

  • Modulation of Cytokine Production: Phenolic compounds are known to modulate the production of pro-inflammatory cytokines.

C. Neuroprotective Effects: Combating Oxidative Stress and Neuronal Cell Death

Rationale: The structural features of this compound derivatives bear resemblance to compounds with known neuroprotective properties. For example, aminopropyl carbazole derivatives have been shown to protect neurons from apoptotic cell death[4]. The phenolic hydroxyl group can also contribute to antioxidant activity, which is a key mechanism for neuroprotection.

Hypothesized Mechanism of Action:

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress, a key contributor to neurodegenerative diseases.

  • Anti-apoptotic Effects: The carbamate and aminophenyl moieties may interfere with apoptotic signaling pathways in neurons.

Visualization of Potential Signaling Pathway Interactions

SignalingPathways cluster_cancer Anticancer cluster_inflammation Anti-inflammatory cluster_neuro Neuroprotection Apoptosis Apoptosis Cell Cycle Cell Cycle COX Enzymes COX Enzymes FAAH FAAH Oxidative Stress Oxidative Stress Neuronal Apoptosis Neuronal Apoptosis Derivative This compound Derivative Derivative->Apoptosis Derivative->Cell Cycle Derivative->COX Enzymes Derivative->FAAH Derivative->Oxidative Stress Derivative->Neuronal Apoptosis

Caption: Hypothesized biological targets and pathways.

IV. Structure-Activity Relationship (SAR) Considerations: A Roadmap for Optimization

While a definitive SAR for this compound derivatives is yet to be established, insights can be gleaned from related compound classes.

  • Substitution on the Phenolic Ring: The position and nature of substituents on the phenolic ring can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the acidity of the hydroxyl group and influence binding interactions.

  • Modification of the BOC Group: While the BOC group is a standard protecting group, exploring other carbamates could fine-tune the compound's properties. For instance, replacing the tert-butyl group with other alkyl or aryl groups can alter lipophilicity and steric hindrance.

  • Substitution on the Aminophenyl Ring: Introducing substituents on the aminophenyl ring can influence the electronic properties and conformation of the molecule, potentially leading to enhanced potency or selectivity for a particular biological target.

V. Future Perspectives: Charting the Course for Discovery

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The immediate future for research in this area should focus on:

  • Synthesis of a Focused Library: A small, diverse library of derivatives should be synthesized to probe the initial biological activities.

  • Broad Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines, as well as in assays for anti-inflammatory and neuroprotective activity.

  • Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

The journey from a novel chemical scaffold to a clinically approved drug is long and arduous. However, the foundational principles of medicinal chemistry, coupled with a rational and hypothesis-driven approach, provide the necessary tools to unlock the therapeutic potential hidden within structures like this compound. This guide serves as a catalyst for that journey, inviting the scientific community to explore this enigmatic and promising chemical space.

References

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. (2013). PubMed. [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. (2014). PMC. [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (2021). MDPI. [Link]

Sources

The Versatility of 2-(3-BOC-Aminophenyl)phenol: A Scaffolding Approach for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 2-(3-BOC-Aminophenyl)phenol emerges as a molecule of significant interest, embodying a unique structural architecture that combines a biphenyl core, a synthetically tractable phenol, and a strategically protected amine. While direct applications of this specific molecule in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its constituent motifs are prevalent in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the potential applications of this compound as a foundational scaffold for the generation of diverse compound libraries targeting key areas of unmet medical need, including oncology, inflammation, and infectious diseases. We will delve into the strategic utility of the BOC-protecting group, propose synthetic derivatization pathways, and provide detailed, field-proven experimental protocols for the biological evaluation of resultant compounds.

Introduction: Unveiling the Potential of a Privileged Scaffold

This compound (CAS No. 1261900-37-1) is a biphenyl derivative with the molecular formula C₁₇H₁₉NO₃[1]. The molecule's structure is characterized by a phenol group on one phenyl ring and a tert-butoxycarbonyl (BOC) protected amine on the other. This arrangement offers a compelling starting point for medicinal chemists. The biphenyl moiety provides a rigid, yet conformationally flexible backbone, often found in pharmacologically active compounds, where it can engage in critical interactions with biological targets[2][3][4][5]. The phenolic hydroxyl and the latent amino group, once deprotected, serve as key handles for synthetic diversification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties and biological activity.

The aminophenol scaffold, in a broader sense, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs and clinical candidates[6][7][8][9]. Derivatives of aminophenols have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[7][8][10][11][12]. The strategic placement of the BOC protecting group on the amino function of this compound is a critical feature. The BOC group is widely employed in organic synthesis to temporarily mask the reactivity of an amine, preventing unwanted side reactions during synthetic modifications at other positions of the molecule[2]. Its facile removal under acidic conditions provides a reliable method to unveil the amine at a desired stage, enabling subsequent derivatization.

This guide will illuminate the path from this promising starting material to potential therapeutic leads by proposing logical, evidence-based applications and providing the practical methodologies to explore them.

Strategic Derivatization: From Scaffold to Library

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl can be readily derivatized while the amine is protected. Subsequently, removal of the BOC group allows for modification of the newly exposed amine.

Derivatization of the Phenolic Hydroxyl

The phenolic -OH group is a versatile handle for introducing a variety of substituents via etherification or esterification reactions. These modifications can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets.

Workflow for Phenolic Derivatization:

G start This compound step1 Base (e.g., K2CO3, NaH) in polar aprotic solvent (e.g., DMF, ACN) start->step1 Deprotonation step2 Electrophile (R-X) (e.g., Alkyl halide, Acyl chloride) step1->step2 Nucleophilic Attack product O-Substituted Derivatives step2->product

Caption: General workflow for the O-alkylation or O-acylation of this compound.

Deprotection and N-Derivatization

Following modification of the phenolic hydroxyl, the BOC group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free amine. This primary amine is a nucleophilic center ripe for a vast array of chemical transformations.

Workflow for Amino Group Derivatization:

G start O-Substituted Derivative step1 Acidic Deprotection (e.g., TFA in DCM) start->step1 intermediate Free Amine Intermediate step1->intermediate step2 Reaction with Electrophile (e.g., Acyl chloride, Sulfonyl chloride, Isocyanate, Aldehyde for reductive amination) intermediate->step2 product N-Substituted Derivatives step2->product

Caption: Two-step sequence for deprotection and subsequent N-derivatization.

Potential Therapeutic Applications and Screening Cascades

Based on the known biological activities of structurally related aminophenol and biphenyl compounds, we propose three primary areas for the application of a library derived from this compound.

Anticancer Agents

The aminophenol and biphenyl scaffolds are present in numerous compounds with demonstrated anticancer activity[2][5][7][8][9]. The proposed mechanism of action for many of these is the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Hypothetical Target: Tubulin Polymerization Inhibitors

Certain 2-aminobenzophenone derivatives act as antimitotic agents by inhibiting tubulin polymerization[13]. The biphenyl core of our scaffold can mimic the structural features of these inhibitors.

Experimental Protocol: Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of synthesized derivatives on the polymerization of tubulin in vitro.

  • Materials:

    • Tubulin protein (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compounds dissolved in DMSO

    • Paclitaxel (positive control for polymerization promotion)

    • Colchicine (positive control for polymerization inhibition)

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer and tubulin protein on ice.

    • Add test compounds or controls to the wells of a 96-well plate.

    • Add the tubulin-containing reaction mixture to each well.

    • Initiate polymerization by adding GTP and immediately placing the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

    • Calculate the rate of polymerization and the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ value for active compounds.

Data Presentation:

Compound IDR-Group (Phenol)R'-Group (Amine)Tubulin Polymerization IC₅₀ (µM)
Lead-001 -CH₃-COCH₃15.2
Lead-002 -CH₂CH₃-SO₂CH₃8.7
Lead-003 -H-CO(4-chlorophenyl)2.1
Colchicine N/AN/A0.5
Anti-inflammatory Agents

Phenolic compounds are known for their antioxidant and anti-inflammatory properties[11]. The aminophenol scaffold is a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX)[14][15][16][17][18].

Hypothetical Target: Dual COX-2/5-LOX Inhibitors

Developing dual inhibitors of COX-2 and 5-LOX is a promising strategy for creating potent anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs[14][15][17].

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

COX-2 Inhibition Assay (Fluorescent)

  • Objective: To determine the ability of test compounds to inhibit the peroxidase activity of human recombinant COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Arachidonic acid (substrate)

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

    • Test compounds in DMSO

    • Celecoxib (positive control)

  • Procedure:

    • Add reaction buffer, COX-2 enzyme, and ADHP to the wells of a 96-well plate.

    • Add test compounds or controls and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

5-LOX Inhibition Assay (Colorimetric)

  • Objective: To measure the inhibition of human recombinant 5-LOX.

  • Materials:

    • Human recombinant 5-LOX enzyme

    • Reaction buffer

    • Linoleic acid (substrate)

    • Test compounds in DMSO

    • Zileuton (positive control)

  • Procedure:

    • Incubate the 5-LOX enzyme with test compounds or controls.

    • Add the substrate to start the reaction.

    • Measure the formation of the hydroperoxide product by monitoring the absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation:

Compound IDR-Group (Phenol)R'-Group (Amine)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
Lead-004 -CH₂-Cyclopropyl-H5.812.1
Lead-005 -H-COCH₂-(2-furyl)1.23.5
Celecoxib N/AN/A0.05>100
Zileuton N/AN/A>1000.5
Antimicrobial Agents

Derivatives of aminophenols have demonstrated antibacterial and antifungal properties[10][12][19]. The biphenyl moiety can also contribute to antimicrobial activity[2][4].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds in DMSO

    • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural features, combining the privileged aminophenol and biphenyl motifs with the synthetic flexibility afforded by the BOC protecting group, make it an ideal candidate for the construction of diverse chemical libraries. The proposed applications in oncology, inflammation, and infectious diseases are grounded in the extensive literature supporting the bioactivity of its core components. The experimental protocols provided herein offer a clear and actionable roadmap for researchers to synthesize and evaluate derivatives of this versatile scaffold. Future work should focus on the synthesis of a broad range of analogues and their systematic screening against a panel of relevant biological targets to unlock the full therapeutic potential of this promising molecular framework.

References

  • PubMed. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). [Link]

  • Semantic Scholar. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • National Institutes of Health (NIH). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. [Link]

  • PubMed. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. [Link]

  • PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]

  • National Institutes of Health (NIH). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. [Link]

  • PubMed. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. [Link]

  • ResearchGate. Preparation of amino biphenyl derivatives | Download Scientific Diagram. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Biphenyl Derivatives. [Link]

  • National Institutes of Health (NIH). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • ResearchGate. NSAID derivatives developed as inhibitors of LOX and COX/LOX (134–142). | Download Scientific Diagram. [Link]

  • pharmacy180.com. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

  • Google Patents.
  • ResearchGate. Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds | Request PDF. [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • PubMed. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • PubMed. Dual COX-2/15-LOX inhibitors: A new avenue in the prevention of cancer. [Link]

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The Strategic Utility of 2-(3-BOC-Aminophenyl)phenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional scaffolds that allow for sequential and site-selective modifications are of immense value. 2-(3-BOC-Aminophenyl)phenol, also known by its IUPAC name tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, has emerged as a powerful and versatile intermediate, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable building block, offering field-proven insights for its effective utilization.

Core Attributes of this compound

At its core, this compound is a bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and a tert-butoxycarbonyl (BOC) protected amine strategically positioned on a biphenyl scaffold. This specific arrangement of functional groups is the cornerstone of its synthetic utility, enabling chemists to perform a sequence of reactions with high selectivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261900-37-1[1]
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [1]
Appearance Typically a white to off-white solid
Solubility Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and methanol.

The BOC protecting group plays a crucial role in the strategic application of this molecule. It is stable under a wide range of reaction conditions, particularly those that are basic or nucleophilic, yet it can be readily and cleanly removed under acidic conditions.[2] This orthogonality allows for the selective functionalization of the phenolic hydroxyl group without interference from the amine.

Synthesis of this compound: A Suzuki-Miyaura Approach

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this case, 3-(BOC-amino)phenylboronic acid is coupled with a suitable 2-halophenol, such as 2-bromophenol or 2-iodophenol.

G cluster_reactants Reactants cluster_reagents Reagents reactant1 3-(BOC-amino)phenylboronic acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 2-Bromophenol reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ base->product solvent Toluene/Ethanol/Water solvent->product

Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • 3-(tert-Butoxycarbonylamino)phenylboronic acid

  • 2-Bromophenol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 equivalents) and 2-bromophenol (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). The reaction should be set up to be approximately 0.2 M in the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Strategic Reactions of this compound

The synthetic utility of this compound lies in its ability to undergo selective transformations at either the phenolic hydroxyl group or, after deprotection, the amino group.

O-Functionalization of the Phenolic Hydroxyl Group

With the amine protected by the robust BOC group, the phenolic hydroxyl group is available for a variety of transformations. This allows for the introduction of diverse functionalities at this position.

O-Alkylation: The phenol can be readily alkylated using an alkyl halide in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This reaction is a cornerstone for the synthesis of aryl ethers.[5]

O-Acylation: Esterification of the phenolic hydroxyl can be achieved using an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. This allows for the introduction of various ester moieties.

G cluster_O_alkylation O-Alkylation cluster_O_acylation O-Acylation start This compound O_alkylation R-X, K₂CO₃, DMF start->O_alkylation O_acylation RCOCl, Et₃N start->O_acylation product_ether O-Alkyl Ether Derivative O_alkylation->product_ether product_ester O-Acyl Ester Derivative O_acylation->product_ester

Figure 2: Selective O-functionalization of this compound.

N-Deprotection and Subsequent N-Functionalization

Once the desired modifications have been made at the phenolic position, the BOC group can be efficiently removed to reveal the free amine, which can then undergo a host of further transformations.

BOC Deprotection: The BOC group is typically cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol are commonly employed.[2] The reaction is usually rapid and proceeds at room temperature.

N-Acylation/Amidation: The resulting free amine is a potent nucleophile and can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like EDC/HOBt) to form amides.

N-Alkylation/Arylation: The amine can also undergo N-alkylation with alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.

G cluster_deprotection BOC Deprotection cluster_N_acylation N-Acylation cluster_N_alkylation N-Alkylation start O-Functionalized Intermediate deprotection TFA, DCM or HCl, Dioxane start->deprotection product_amine Free Amine Intermediate deprotection->product_amine N_acylation R'COCl, Base product_amine->N_acylation N_alkylation R''-X, Base product_amine->N_alkylation product_amide N-Acyl Derivative N_acylation->product_amide product_N_alkyl N-Alkyl Derivative N_alkylation->product_N_alkyl

Figure 3: Sequential N-deprotection and functionalization workflow.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of complex molecules with important biological activities and material properties.

Synthesis of Bioactive Heterocycles: The Carbazole Scaffold

One of the notable applications of this compound is in the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[6]

Following O-functionalization and N-deprotection of this compound, the resulting 2-(3-aminophenyl)phenol derivative can undergo an intramolecular cyclization to form a dibenzofuran scaffold, or with appropriate modifications, can be a precursor to carbazole ring systems through various synthetic strategies. For instance, a subsequent intramolecular C-N bond formation, often facilitated by transition metal catalysis, can lead to the carbazole core.

A Building Block for FAAH Inhibitors

Derivatives of O-biphenyl-3-yl carbamates have been identified as potent and peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors.[7] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for pain and inflammation. The synthesis of these inhibitors often involves a biphenyl core with specific substitutions on both phenyl rings. This compound provides an ideal starting point for the construction of such molecules, allowing for the systematic variation of substituents on both the phenolic and the amino-bearing rings to optimize biological activity.[7]

Conclusion

This compound is a strategically designed building block that offers a powerful platform for the efficient and selective synthesis of complex organic molecules. Its bifunctional nature, coupled with the reliable chemistry of the BOC protecting group, provides a logical and versatile approach to the construction of substituted biphenyls. The ability to perform sequential O- and N-functionalizations makes it an invaluable tool for researchers in drug discovery and materials science, enabling the rapid generation of molecular diversity and the synthesis of high-value compounds. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, and it is anticipated that the utility of this versatile building block will continue to expand as chemists explore new synthetic frontiers.

References

  • BenchChem. (2025). 3-(3-BOC-Aminophenyl)phenol | 1261916-59-9.
  • ResearchGate. (n.d.). Representation of few bioactive phenols.
  • Maruoka, K., et al. (2020). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology website.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • ACS Publications. (2023).
  • ScienceDirect. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)
  • PubMed Central (PMC). (2023).
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • ResearchGate. (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our....
  • PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)
  • ChemScene. (n.d.). 1261900-37-1 | this compound.
  • ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)
  • Wiley Online Library. (2020).
  • Google Patents. (n.d.). WO2014180305A1 - Phenol derivative and preparation method and use in medicine thereof.
  • PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed Central (PMC). (n.d.).
  • BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)
  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)

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An In-depth Technical Guide to CAS No. 1261900-37-1: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(3-Boc-Aminophenyl)phenol in Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Chemical intermediates, or building blocks, serve as the foundational elements from which novel therapeutic agents are assembled. CAS number 1261900-37-1, chemically identified as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, has emerged as a valuable scaffold in medicinal chemistry. Its unique trifunctional nature, possessing a biphenyl core, a protected amine, and a phenolic hydroxyl group, offers synthetic chemists a versatile platform for the elaboration of diverse and potent pharmacological agents.

The biphenyl moiety is a privileged structure in drug design, frequently found in compounds with a wide range of biological activities, including anti-inflammatory, antihypertensive, and antimicrobial properties. The strategic placement of a Boc-protected amine and a hydroxyl group on this scaffold allows for regioselective modifications, a critical consideration in the synthesis of targeted therapeutics. This guide will provide an in-depth analysis of the properties of this compound, its synthetic utility, and a practical, field-proven protocol for its application, empowering researchers to leverage this key intermediate in their drug development endeavors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a synthetic building block is essential for its effective utilization in multi-step syntheses. The following table summarizes the key computed and experimental data for this compound.[1]

PropertyValueSource
CAS Number 1261900-37-1ChemScene[1]
Molecular Formula C₁₇H₁₉NO₃ChemScene[1]
Molecular Weight 285.34 g/mol ChemScene[1]
Synonym tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamateChemScene[1]
Topological Polar Surface Area (TPSA) 58.56 ŲChemScene[1]
logP 4.4062ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Synthetic Utility and Mechanism of Action Context

The primary utility of this compound lies in its role as a precursor for more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This differential reactivity allows for selective modification of the phenolic hydroxyl group, such as through etherification or esterification, while the amine remains protected. Subsequent deprotection of the amine unveils a nucleophilic site for further functionalization, for instance, through acylation or alkylation.

A pertinent application of biphenyl structures derived from intermediates like this compound is in the development of enzyme inhibitors. For example, O-biphenyl-3-yl carbamates have been investigated as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors.[2] FAAH is an enzyme responsible for the degradation of endogenous cannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects. The biphenyl scaffold serves to orient the molecule within the enzyme's active site, while modifications at the phenolic and amino positions can fine-tune potency and selectivity.

Conceptual Workflow for the Utilization of this compound

The following diagram illustrates a conceptual workflow for the synthetic elaboration of this compound into a hypothetical bioactive compound, leveraging its key functional groups.

G A This compound (CAS 1261900-37-1) B Step 1: Functionalization of Phenolic -OH (e.g., Etherification, Esterification) A->B Reagents for -OH modification C Intermediate A B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D e.g., TFA, HCl E Intermediate B (Free Amine) D->E F Step 3: Functionalization of Amine (e.g., Acylation, Alkylation) E->F Acylating or Alkylating Agent G Final Bioactive Compound F->G

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of a Biphenyl Precursor

The following protocol details a representative Suzuki cross-coupling reaction, a powerful method for the formation of the biphenyl core of this compound, adapted from established methodologies for similar structures.[2][3] This protocol serves as a foundational step for researchers aiming to synthesize this key intermediate.

Objective: To synthesize a Boc-protected aminobiphenyl phenol via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 2-bromo-6-(tert-butoxycarbonylamino)phenol

  • (2-hydroxyphenyl)boronic acid

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-6-(tert-butoxycarbonylamino)phenol (1.0 equiv.), (2-hydroxyphenyl)boronic acid (1.2 equiv.), and toluene (to achieve a 0.2 M concentration of the limiting reagent).

  • Degassing: Degas the mixture by bubbling a stream of nitrogen or argon through the solution for 30 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: To the degassed solution, add an aqueous solution of sodium carbonate (5 equiv., 10% w/v) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 2N HCl and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Synthetic Pathway Diagram

The following diagram illustrates the Suzuki cross-coupling reaction described in the protocol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-bromo-6-(Boc-amino)phenol C Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O B (2-hydroxyphenyl)boronic acid D This compound C->D Reflux, 12h

Caption: Suzuki cross-coupling for the synthesis of the target compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Suppliers

This compound is available from several chemical suppliers specializing in research and development compounds. The following table lists some of the known suppliers.

SupplierWebsite
ChemScene
ChemWhat[Link]
Dayang Chem (Hangzhou) Co.,Ltd.

Conclusion

CAS number 1261900-37-1, or this compound, represents a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique combination of a biphenyl scaffold with orthogonally protected functional groups provides a versatile platform for the development of novel therapeutic agents. By understanding its properties and leveraging established synthetic methodologies such as the Suzuki cross-coupling, researchers can effectively incorporate this intermediate into their drug discovery programs, accelerating the path towards new and improved medicines.

References

  • Caprioglio, D., et al. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scott, K. A., et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • PubChem. (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

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Methodological & Application

Application Notes and Protocols for Coupling Reactions with 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(3-BOC-Aminophenyl)phenol in Synthesis

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a protected aniline and a nucleophilic phenol within a biphenyl framework, offers three distinct points for chemical modification: the phenolic hydroxyl group, the nitrogen of the BOC-protected amine, and the potential for further functionalization on either aromatic ring. This guide provides a detailed exploration of key coupling strategies involving this versatile intermediate, focusing on the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The protocols and discussions herein are designed to provide both practical, step-by-step instructions and a deeper understanding of the chemical principles that govern these transformations.

The strategic importance of this molecule lies in its pre-installed protecting group, which allows for selective reactions at the phenolic site before proceeding with modifications involving the aniline nitrogen. This inherent orthogonality is crucial for the efficient construction of complex molecular architectures, such as those found in novel pharmaceutical agents and advanced organic materials.

Part 1: C-O Bond Formation: Aryl Ether Synthesis

The phenolic hydroxyl group of this compound is a prime site for nucleophilic attack, making it an excellent substrate for the synthesis of diaryl and alkyl aryl ethers. These motifs are prevalent in natural products and pharmaceuticals. The two most common and reliable methods for this transformation are the Williamson Ether Synthesis and the Ullmann Condensation.

Williamson Ether Synthesis for Alkyl Aryl Ethers

The Williamson ether synthesis is a classic and straightforward method for forming ethers from an alkoxide and an alkyl halide.[1] For a phenol, this involves deprotonation with a suitable base to form the more nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol (pKa ~10) without being so aggressive as to hydrolyze the BOC-protecting group. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal. They effectively solvate the potassium cation of the phenoxide without interfering with the nucleophilicity of the oxygen anion, thus accelerating the Sₙ2 reaction.

  • Alkyl Halide: Primary alkyl bromides or iodides are the best electrophiles for this reaction. Secondary and tertiary halides are prone to E2 elimination as a competing side reaction, leading to the formation of alkenes.[1]

Detailed Protocol: Synthesis of tert-butyl (3-(2-(benzyloxy)phenyl)phenyl)carbamate

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension at room temperature for 20 minutes to ensure complete formation of the phenoxide.

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkyl aryl ether.

Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers from a phenol and an aryl halide.[2] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic copper with ligands, allowing for milder reaction conditions.[3]

Causality of Experimental Choices:

  • Catalyst System: A combination of a copper(I) source, such as copper(I) iodide (CuI), and a ligand is crucial. The ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline, stabilizes the copper catalyst and facilitates the catalytic cycle.[3]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the phenol and drive the reaction forward.

  • Solvent: High-boiling polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or dioxane are typically used to ensure the reactants remain in solution at the required temperatures.

Detailed Protocol: Synthesis of a Diaryl Ether Derivative

  • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv), the desired aryl iodide (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), and N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv).

  • Add cesium carbonate (Cs₂CO₃, 2.0 equiv) and anhydrous dioxane (0.2 M).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target diaryl ether.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The BOC-protected amino group can be deprotected and subsequently arylated. Alternatively, if the starting phenol is functionalized with a halide or triflate, the Buchwald-Hartwig amination provides a powerful method for constructing C-N bonds with a wide range of amines.[4][5] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst System A 2-(3-BOC-Aminophenyl)-X-phenol (X = Br, I, OTf) H C-N Coupled Product A->H B Amine (R-NH₂) B->H C Base (e.g., NaOtBu, K₃PO₄) G Inert Atmosphere (N₂/Ar) Heat (80-110 °C) C->G D Pd Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) D->G E Phosphine Ligand (e.g., XPhos, RuPhos) E->G F Solvent (e.g., Toluene, Dioxane) F->G G->H Reaction Conditions

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki Coupling with a Halogenated Phenol Derivative

  • In a flask, dissolve the halogenated this compound derivative (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in a 3:1 mixture of toluene and water (0.1 M).

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Sbubble argon through the solution for 15-20 minutes to degas the mixture.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the mixture.

  • Heat the reaction to 85-90 °C under an inert atmosphere.

  • Monitor the reaction's progress. After completion (4-12 hours), cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. [7]The reaction is co-catalyzed by palladium and copper complexes. [8]Copper-free versions have also been developed to avoid issues with alkyne homocoupling. [9][10] Detailed Protocol: Sonogashira Coupling with a Halogenated Phenol Derivative

  • To a Schlenk flask, add the halogenated phenol derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene/diisopropylamine (DIPA).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Quantitative Data Summary

Coupling ReactionCatalyst SystemBaseSolventTemp (°C)Typical Yields
Williamson Ether N/AK₂CO₃DMF6075-95%
Ullmann Diaryl Ether CuI / DMEDACs₂CO₃Dioxane11060-85%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene10070-95%
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O9080-98%
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEATEA/Toluene25-5070-90%

Troubleshooting and Key Considerations

  • BOC Deprotection: The BOC group is sensitive to strong acids. Avoid acidic workups. In some high-temperature or strongly basic reactions, minor deprotection can occur. If this is an issue, consider using milder bases (e.g., K₃PO₄ instead of NaOtBu) or lower reaction temperatures if possible.

  • Phenol Reactivity: In palladium-catalyzed reactions where the phenol is a spectator, its free hydroxyl group can sometimes interfere with the catalyst. If low yields or catalyst deactivation are observed, protection of the phenol as a methyl or benzyl ether may be necessary prior to the coupling step.

  • Reaction Monitoring: Due to the UV-active nature of the aromatic rings, TLC with UV visualization is an excellent tool for monitoring reaction progress. LC-MS is definitive for confirming product formation and identifying side products.

  • Inert Conditions: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensuring proper degassing of solvents and maintaining a positive pressure of an inert gas is critical for reproducibility and high yields.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • OpenOChem Learn. Buchwald -Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • PubMed. Formal Direct Cross-Coupling of Phenols with Amines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIH National Library of Medicine. Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]

  • Wikipedia. Phenol ether. [Link]

  • NIH National Library of Medicine. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Google Patents.
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  • NIH National Library of Medicine. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • CNR-IRIS. Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. [Link]

  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Chemistry Stack Exchange. Selectivity of diazo-coupling with p-amino phenol. [Link]

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Strategic Use of 2-(3-BOC-Aminophenyl)phenol in Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. Within the vast arsenal of building blocks, 2-(3-BOC-Aminophenyl)phenol presents a unique combination of functionalities that make it an exceptionally valuable intermediate in the synthesis of complex molecules. This bifunctional reagent, featuring a sterically encumbered tert-butoxycarbonyl (BOC) protected amine and a phenolic hydroxyl group, is a key precursor for biaryl compounds and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] However, the direct use of its phenol group in cross-coupling is challenging due to the strength of the C-O bond.[1][3] This guide provides an in-depth exploration of the strategic considerations, mechanistic nuances, and field-proven protocols for effectively utilizing this compound in Suzuki-Miyaura reactions, with a focus on activation strategies and downstream applications, such as the synthesis of carbazole derivatives.

Mechanistic & Strategic Considerations

The successful application of this compound in Suzuki coupling hinges on a clear understanding of the roles of its distinct functional groups and the inherent challenges they present.

The Challenge and Opportunity of the Phenolic Hydroxyl Group

The hydroxyl group of a phenol is a notoriously poor leaving group, rendering the direct cleavage of the aryl C–O bond for oxidative addition to a palladium(0) center energetically unfavorable under standard Suzuki conditions.[1] Consequently, a preliminary activation step is almost always required. This necessity, however, provides a strategic advantage, allowing for selective functionalization of the phenol before engaging it in the cross-coupling reaction. The most common and reliable strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or triflate (OTf). These sulfonate groups are excellent leaving groups, readily participating in the oxidative addition step of the catalytic cycle.[4][5] More contemporary methods even allow for the in situ activation of phenols, enhancing step economy.[4][6][7]

The Critical Role of the BOC-Protecting Group

The tert-butoxycarbonyl (BOC) group serves a multifaceted purpose in this context.

  • Inertness and Stability: The primary function is to protect the aniline nitrogen. Free amines can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to undesired side reactions. The BOC group is robust and stable under the typically basic conditions of the Suzuki reaction, ensuring the reaction proceeds as intended.[8]

  • Steric Influence: The bulky t-butyl component of the BOC group, combined with its ortho-position to the phenolic hydroxyl, creates significant steric hindrance around the reaction center. This steric congestion can slow down the key steps of the catalytic cycle, particularly oxidative addition. Overcoming this challenge necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient catalysis with such sterically demanding substrates.[9][10][11]

  • Synthetic Handle: Post-coupling, the BOC group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting the newly formed biaryl scaffold.[12] This unmasks the amine, providing a valuable functional handle for subsequent diversification, such as amide bond formation, N-arylation, or intramolecular cyclization to form heterocyclic systems.

The Suzuki-Miyaura Catalytic Cycle with an Activated Phenol

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15] For a substrate like this compound, the journey begins with its conversion to an aryl sulfonate (Ar-OTs), which then enters the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_trans Ar-Pd(II)L_n-R' pd0->pd2_trans Oxidative Addition pd2_oxid Ar-Pd(II)L_n-OTs pd2_oxid->pd0 Reductive Elimination pd2_trans->pd2_oxid Transmetalation base_out TsO⁻ + B(OH)₃ pd2_trans->base_out product Ar-R' inv1 inv1->pd2_oxid inv2 input_halide Ar-OTs (Activated Phenol) input_halide->pd0 input_boronic R'-B(OH)₂ + Base -> [R'-B(OH)₃]⁻ input_boronic->pd2_trans

Figure 1: The Suzuki-Miyaura catalytic cycle for an activated phenol derivative.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization. The two-step approach is the most robust and recommended for general applications.

Protocol A: Two-Step Coupling via Aryl Tosylate Formation

This classic and reliable method involves the initial synthesis of the aryl tosylate followed by the cross-coupling reaction.

Step 1: Synthesis of tert-butyl (3'-(tosyloxy)-[1,1'-biphenyl]-3-yl)carbamate

  • Rationale: This step converts the inert phenol into a highly reactive tosylate, primed for oxidative addition. Pyridine serves as both a base to deprotonate the phenol and as a solvent. An excess of tosyl chloride ensures complete conversion.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (aq) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired aryl tosylate as a white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the tosyl group (aromatic protons ~7.4-7.8 ppm and a methyl singlet ~2.4 ppm) and a downfield shift of the adjacent aromatic protons are indicative of successful tosylation.

Step 2: Suzuki-Miyaura Coupling of the Aryl Tosylate with an Arylboronic Acid

  • Rationale: This is the core C-C bond-forming step. The choice of catalyst, ligand, and base is critical, especially given the steric hindrance. A bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling aryl tosylates.[5] Potassium phosphate is a moderately strong base suitable for this transformation.

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl tosylate from Step 1 (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), XPhos (0.04 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the BOC-protected biaryl product.

  • Characterization: Confirm structure by NMR and MS. The disappearance of the tosyl group signals and the appearance of new aromatic signals from the coupled boronic acid partner confirm the reaction's success.

Table 1: Typical Reaction Parameters for Suzuki Coupling of Sterically Hindered Aryl Tosylates

ParameterRecommended ConditionRationale / Comment
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable palladium precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-OTs bond and facilitating reductive elimination with hindered substrates.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid to form the boronate complex required for transmetalation.[16]
Solvent Dioxane, Toluene, THFAnhydrous, degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barriers, especially for the oxidative addition step.
Equivalents 1.2 - 2.0 eq.An excess of the boronic acid is often used to drive the reaction to completion.
Post-Coupling Deprotection to Reveal the Free Amine
  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile BOC group, liberating the free amine while leaving the biaryl core intact.[8][12]

  • Procedure:

    • Dissolve the BOC-protected biaryl product (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected biaryl amine.

Application Spotlight: A Gateway to Carbazole Synthesis

The biaryl amine produced from the Suzuki coupling and subsequent deprotection is a perfect precursor for the synthesis of carbazoles, a class of heterocycles with significant applications in materials science and medicinal chemistry.[17][18] The Cadogan reductive cyclization is a common method to achieve this transformation.[19][20]

Workflow start This compound tosylate Aryl Tosylate Intermediate start->tosylate Tosylation (TsCl, Pyridine) suzuki_product BOC-Protected Biaryl tosylate->suzuki_product Suzuki Coupling (Pd Catalyst, R-B(OH)₂) deprotected Biaryl Amine Precursor suzuki_product->deprotected BOC Deprotection (TFA, DCM) carbazole Final Carbazole Product deprotected->carbazole Intramolecular Cyclization (e.g., Cadogan Reaction)

Figure 2: Synthetic workflow from the starting phenol to a carbazole derivative.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Steric hindrance too high for the chosen ligand. 4. Base is not strong enough or is insoluble.1. Use a fresh source of palladium and ligand. Consider a pre-catalyst. 2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles). 3. Switch to a bulkier ligand (e.g., from PCy₃ to XPhos or an NHC-based catalyst).[9] 4. Use a stronger base (e.g., Cs₂CO₃) or a solvent system that improves solubility (e.g., Dioxane/H₂O).
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Reaction temperature is too high, leading to catalyst decomposition and side reactions.1. Improve inert atmosphere techniques. 2. Lower the reaction temperature and increase the reaction time.
Protodeboronation 1. Presence of excess water or protic sources. 2. Extended reaction times at high temperatures.1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using aryl trifluoroborates, which are more resistant.[15]
Incomplete BOC Deprotection 1. Insufficient acid. 2. Insufficient reaction time.1. Add more equivalents of TFA. 2. Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS.

Conclusion

This compound is a highly strategic and versatile building block for advanced organic synthesis. While its direct participation in Suzuki-Miyaura coupling is precluded by the inertness of the C-O bond, its facile conversion to a reactive aryl tosylate unlocks a powerful pathway to complex biaryl structures. The thoughtful selection of sterically-tuned ligands and optimized reaction conditions is paramount to achieving high yields. The true synthetic power of this reagent is realized in its downstream applications, where the unmasking of the amine functionality provides a direct route to valuable scaffolds such as carbazoles, making it an indispensable tool for drug development and materials science professionals.

References

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1and3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. [Link]

  • Wang, L., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • Al-Jbouri, A. A. J., et al. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. [Link]

  • Sotor, P., et al. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. [Link]

  • Almeida, P., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Dračínský, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • Gruss, F., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Wang, C., et al. (2017). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. ResearchGate. [Link]

  • Xu, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Bhaumik, A., et al. (2016). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Semantic Scholar. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Nguyen, H. N., et al. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Organic Chemistry Portal. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Avanthay, M., et al. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Liu, L., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Lee, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • de la Torre, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • ResearchGate. (2024). Representation of few bioactive phenols. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cappa, F. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2018). Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). [Link]

  • Del Rio, D., et al. (2024). Exploring and disentangling the production of potentially bioactive phenolic catabolites from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines. PubMed. [Link]

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Application Notes and Protocols: Strategic Derivatization of the Phenol Group in 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of 2-(3-BOC-Aminophenyl)phenol Derivatives

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure presents two key reactive sites: a nucleophilic aniline derivative, protected by a tert-butyloxycarbonyl (BOC) group, and a phenolic hydroxyl group. The selective derivatization of the phenol is crucial for synthesizing a wide array of target molecules, including novel pharmaceutical agents and functional materials.

The primary challenge in modifying the phenol group lies in achieving high chemoselectivity. The presence of the BOC-protected amine introduces steric hindrance and modulates the electronic properties of the molecule, influencing the reactivity of the adjacent phenol.[1] Furthermore, the reaction conditions must be carefully chosen to avoid the premature cleavage of the acid-labile BOC protecting group.[2][3][4]

This technical guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of the phenolic hydroxyl in this compound. We will delve into three principal transformations: etherification, esterification, and silylation. For each method, we will not only outline the step-by-step procedure but also elucidate the underlying mechanistic principles that govern the reaction, empowering researchers to troubleshoot and adapt these protocols to their specific synthetic needs.

I. Strategic Considerations for Derivatization

Before proceeding with any derivatization, it is imperative to consider the stability of the BOC protecting group. Strong acidic conditions will lead to its removal, exposing the free amine and potentially leading to undesired side reactions.[2][3][4] Therefore, the chosen reaction conditions should ideally be basic or neutral. The steric bulk around the phenolic hydroxyl group, conferred by the adjacent 3-BOC-aminophenyl substituent, can also impact reaction rates, sometimes necessitating longer reaction times or more reactive reagents.[1][5]

G cluster_0 Initial Assessment cluster_1 Reaction Pathway Selection Start This compound Stability BOC Group Stability? (Acid-Labile) Start->Stability Sterics Steric Hindrance at Phenol? Stability->Sterics  If Stable BOC_Cleavage Undesired BOC Deprotection Stability->BOC_Cleavage  If Unstable (Acidic Conditions) Etherification Etherification (e.g., Williamson) Sterics->Etherification  Considered Esterification Esterification (e.g., Acylation) Sterics->Esterification  Considered Silylation Silylation Sterics->Silylation  Considered

Figure 1: Initial decision-making workflow for derivatizing this compound.

II. Etherification of the Phenolic Group: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6][7] This SN2 reaction is well-suited for the derivatization of phenols, which are sufficiently acidic to be deprotonated by a moderately strong base.[8][9]

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[10] These bases are strong enough to deprotonate the phenol to form the reactive phenoxide nucleophile but are not so harsh as to cause unwanted side reactions or degradation of the starting material. Sodium hydride (NaH) can also be used for less reactive alkyl halides, but requires an aprotic solvent like THF or DMF.[6][10]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is preferred as it can dissolve the ionic phenoxide intermediate and does not interfere with the SN2 mechanism.[9]

  • Alkylating Agent: Primary alkyl halides (iodides are most reactive, followed by bromides and chlorides) are the best choice to ensure the reaction proceeds via an SN2 pathway.[6] Secondary and tertiary halides are more prone to elimination reactions.[6]

Detailed Protocol: Synthesis of tert-butyl (2'-(benzyloxy)-[1,1'-biphenyl]-3-yl)carbamate

G Start Start: This compound + Benzyl Bromide Step1 1. Dissolve in DMF 2. Add K₂CO₃ Start->Step1 Step2 Heat to 60-70°C Stir for 4-6 hours Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step3->Step2 Incomplete Step4 Work-up: - Quench with H₂O - Extract with Ethyl Acetate Step3->Step4 Reaction Complete Step5 Purification: Column Chromatography Step4->Step5 End End Product: O-Benzylated Derivative Step5->End

Figure 2: Workflow for Williamson Ether Synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
This compound285.341.0 g1.0
Potassium Carbonate (K₂CO₃)138.210.97 g2.0
Benzyl Bromide171.040.72 g (0.5 mL)1.2
N,N-Dimethylformamide (DMF)-10 mL-
Ethyl Acetate-As needed-
Saturated NaCl solution (brine)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.5 mmol).

  • Add potassium carbonate (0.97 g, 7.0 mmol).

  • Add 10 mL of anhydrous DMF via syringe.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (0.5 mL, 4.2 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ether.

III. Esterification of the Phenolic Group

Esterification is another common derivatization of phenols, often achieved through acylation with an acid chloride or anhydride in the presence of a base. The steric hindrance around the phenol in this compound might slow down the reaction, but it can generally be overcome with appropriate reagents and conditions.[5][11]

Causality Behind Experimental Choices:
  • Acylating Agent: Acid chlorides or anhydrides are highly reactive and effective for acylating sterically hindered phenols. For instance, benzoyl chloride or acetic anhydride can be used.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[12] 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, especially for less reactive phenols.[13]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Detailed Protocol: Synthesis of 2'-(3-((tert-butoxycarbonyl)amino)phenyl)-[1,1'-biphenyl]-2-yl benzoate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
This compound285.341.0 g1.0
Triethylamine (TEA)101.190.73 mL1.5
Benzoyl Chloride140.570.52 mL1.3
4-DMAP122.1743 mg0.1
Dichloromethane (DCM)-15 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 3.5 mmol) and 4-DMAP (43 mg, 0.35 mmol) in 15 mL of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (0.73 mL, 5.25 mmol) to the solution.

  • Slowly add benzoyl chloride (0.52 mL, 4.55 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of DCM and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the pure ester product.

IV. Silylation of the Phenolic Group

Silylation is a common method for protecting hydroxyl groups, and silyl ethers are valuable intermediates in organic synthesis.[14][15] The reaction is generally high-yielding and proceeds under mild conditions, which is advantageous for the BOC-protected substrate. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.[14]

Causality Behind Experimental Choices:
  • Silylating Agent: Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). The steric bulk of the silyl group affects the ease of both its introduction and removal.[14][16] Hexamethyldisilazane (HMDS) is another mild and efficient silylating reagent.[17][18]

  • Base/Catalyst: Imidazole is a common base and catalyst for silylations with silyl chlorides. It activates the silyl chloride and deprotonates the phenol.

  • Solvent: Aprotic solvents like DMF or DCM are typically used.

Detailed Protocol: Synthesis of tert-butyl (2'-(tert-butyldimethylsilyloxy)-[1,1'-biphenyl]-3-yl)carbamate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
This compound285.341.0 g1.0
TBDMSCl150.730.63 g1.2
Imidazole68.080.48 g2.0
Dichloromethane (DCM)-15 mL-

Procedure:

  • To a solution of this compound (1.0 g, 3.5 mmol) in 15 mL of anhydrous DCM, add imidazole (0.48 g, 7.0 mmol).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add TBDMSCl (0.63 g, 4.2 mmol) in one portion.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction with 30 mL of DCM.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be used without further purification. If necessary, purify by column chromatography (hexane/ethyl acetate).

V. Characterization of Derivatized Products

The successful derivatization of this compound can be confirmed by a suite of analytical techniques.[19][20][21][22]

TechniqueExpected Observations
¹H NMR - Disappearance of the phenolic -OH proton signal (typically a broad singlet).- Appearance of new signals corresponding to the protons of the newly introduced group (e.g., benzylic protons for etherification, aromatic protons for esterification, or silyl group protons).- The signals for the BOC group (~1.5 ppm, 9H, singlet) and the aromatic protons of the biphenyl core should remain, though their chemical shifts may be slightly altered.[19]
¹³C NMR - Shift in the chemical shift of the carbon atom attached to the phenolic oxygen.- Appearance of new carbon signals from the added derivative group.
Mass Spectrometry (MS) - The molecular ion peak will correspond to the mass of the derivatized product.[19][23]
Infrared (IR) Spectroscopy - Disappearance of the broad O-H stretching band of the phenol (around 3200-3600 cm⁻¹).- Appearance of new characteristic bands, such as a C=O stretch for esters (around 1735 cm⁻¹).

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the selective derivatization of the phenolic group in this compound. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired ether, ester, or silyl ether derivatives while preserving the integrity of the BOC protecting group. These methods open the door to the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.

References

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Application Note: Synthesis of Fused Heterocyclic Scaffolds from 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview and validated protocols for the synthesis of high-value heterocyclic compounds—specifically dibenzofurans, carbazoles, and phenoxazines—using 2-(3-BOC-Aminophenyl)phenol as a versatile starting material. The strategic use of the tert-butyloxycarbonyl (BOC) protecting group allows for selective and sequential reactions, enabling controlled access to diverse molecular architectures. We will explore the mechanistic underpinnings of key transformations, including palladium-catalyzed C-H activation, Graebe-Ullmann type cyclization, and oxidative coupling, offering field-proven insights into experimental design and execution.

Introduction: The Strategic Utility of this compound

The 2-arylphenol scaffold is a privileged starting point for the construction of fused heterocyclic systems that are prevalent in pharmaceuticals, organic electronics, and functional dyes.[1] this compound, in particular, is an elegantly designed precursor for diversity-oriented synthesis. Its structure contains three key reactive sites: a nucleophilic phenol, a protected aniline, and an adjacent phenyl ring primed for intramolecular cyclization.

The tert-butyloxycarbonyl (BOC) group serves a critical dual purpose:

  • Protection: It deactivates the amino group, preventing it from interfering in reactions targeting the phenolic hydroxyl group, such as O-arylations or oxidative processes.

  • Synthetic Gateway: Its acid-labile nature allows for selective and mild deprotection, unmasking the reactive aniline for subsequent nitrogen-centered cyclization reactions.[2][3] This sequential approach is fundamental to the controlled synthesis of distinct heterocyclic families from a single precursor.

Core Protocol: BOC Group Deprotection

The removal of the BOC group is the essential first step for synthesizing nitrogen-containing heterocycles like carbazoles and phenoxazines. This is typically achieved under strong acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

Protocol 2.1: Deprotection using Trifluoroacetic Acid (TFA)

This is a common and highly efficient method for BOC cleavage.[5]

Step-by-Step Methodology:

  • Dissolve the this compound (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(3-aminophenyl)phenol. The product is often used in the next step without further purification.

Causality and Trustworthiness: The use of a large excess of TFA ensures the complete and rapid protonation and subsequent cleavage of the BOC group.[2] The formation of the tert-butyl cation can sometimes lead to side reactions (alkylation of electron-rich aromatics); however, in this intramolecular context, the primary product is typically clean.[3]

Synthetic Pathway I: Palladium-Catalyzed Synthesis of Dibenzofurans

Dibenzofurans are core structures in many natural products and pharmaceuticals. Their synthesis from this compound can be achieved directly via an intramolecular palladium-catalyzed C-H activation and C-O bond formation, a powerful and modern synthetic strategy.[6][7]

Principle of the Reaction

This transformation utilizes a palladium(II) catalyst to activate a C-H bond on the aminophenyl ring, followed by an intramolecular cyclization with the adjacent phenolic oxygen. An oxidant is required to regenerate the active Pd(II) catalyst.[6] The BOC group remains intact during this process.

Protocol 3.1: Pd-Catalyzed Oxidative C-H/C-O Cyclization

Step-by-Step Methodology:

  • To a pressure-tolerant vial, add this compound (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a suitable oxidant such as benzoquinone or Cu(OAc)₂ (2.0 eq.).

  • Add a solvent such as pivalic acid or acetic acid.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-BOC protected dibenzofuran derivative.

Data Summary: Dibenzofuran Synthesis
CatalystOxidantSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂Air/Cu(OAc)₂Pivalic Acid12070-90%[6]
Pd(OAc)₂BenzoquinoneAcetic Acid11065-85%[8]
Visualization: Catalytic Cycle for Dibenzofuran Synthesis

G cluster_cycle Pd(II)/Pd(0) Catalytic Cycle Pd_II Pd(II)X₂ Coord Coordination with Phenol Pd_II->Coord CMD Concerted Metalation- Deprotonation (C-H Activation) Coord->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Reductive_Elim Reductive Elimination (C-O bond formation) Palladacycle->Reductive_Elim Product_out Dibenzofuran Product Reductive_Elim->Product_out Pd_0 Pd(0) Reductive_Elim->Pd_0 Oxidation Oxidation [Oxidant] Pd_0->Oxidation Oxidation->Pd_II Regeneration Substrate_in 2-Arylphenol Substrate Substrate_in->Coord

Caption: Pd-catalyzed C-H activation for dibenzofuran synthesis.

Synthetic Pathway II: Synthesis of Carbazole Derivatives

Carbazoles are a vital class of N-heterocycles known for their photophysical properties and biological activity.[9] Their synthesis from this compound is a two-step process: BOC deprotection followed by an intramolecular C-N bond formation. The classic Graebe-Ullmann reaction provides a robust framework for this transformation.[10][11]

Principle of the Reaction

The Graebe-Ullmann synthesis involves the diazotization of an aminobiphenyl derivative, which forms an intermediate benzotriazole.[11] Upon heating or photolysis, this triazole extrudes nitrogen gas (N₂) to generate a reactive intermediate (a diradical or carbene) that rapidly cyclizes to form the stable carbazole ring system.[10][12]

Protocol 4.1: Graebe-Ullmann Type Carbazole Synthesis

Step 1: BOC Deprotection

  • Follow Protocol 2.1 to generate 2-(3-aminophenyl)phenol. Ensure all acidic residue is removed before proceeding.

Step 2: Diazotization and Cyclization

  • Dissolve the 2-(3-aminophenyl)phenol (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to form the intermediate benzotriazole.

  • The triazole can be isolated or used directly. For cyclization, heat the reaction mixture to reflux (or use a high-boiling solvent like o-dichlorobenzene) until nitrogen evolution ceases (typically 1-4 hours).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the carbazole derivative.

Visualization: Graebe-Ullmann Reaction Workflow

G Start 2-(3-Aminophenyl)phenol Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Triazole Benzotriazole Intermediate Diazotization->Triazole Cyclization Thermal Cyclization (Δ, -N₂) Triazole->Cyclization Carbazole Carbazole Product Cyclization->Carbazole G cluster_main Phenoxazine Synthesis Pathway Start This compound Deprotection BOC Deprotection (Protocol 2.1) Start->Deprotection Aminophenol 2-(3-Aminophenyl)phenol Deprotection->Aminophenol Oxidation Oxidative Coupling (e.g., K₃[Fe(CN)₆]) Aminophenol->Oxidation 2 equivalents Phenoxazine Phenoxazine Product Oxidation->Phenoxazine

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-BOC-Aminophenyl)phenol is a key building block in the synthesis of various pharmaceutically active compounds and advanced materials. Its biaryl structure, featuring a protected amine and a hydroxyl group, makes it a versatile intermediate for further functionalization. The robust and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and address critical considerations for process optimization, safety, and purification at an industrial scale.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings in this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura coupling. This reaction offers several advantages for large-scale synthesis, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1][2]

Two primary retrosynthetic disconnections are viable for this synthesis:

  • Route A: Coupling of tert-butyl (3-bromophenyl)carbamate with 2-hydroxyphenylboronic acid.

  • Route B: Coupling of 3-(BOC-amino)phenylboronic acid with a 2-halophenol (e.g., 2-bromophenol or 2-iodophenol).

For the purpose of this guide, we will focus on Route A , as tert-butyl (3-bromophenyl)carbamate and 2-hydroxyphenylboronic acid are readily available commercial starting materials.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (tert-butyl (3-bromophenyl)carbamate), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (2-hydroxyphenylboronic acid) reacts with a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
tert-butyl (3-bromophenyl)carbamate25216-74-4288.15Solid, organic soluble.[3]
2-Hydroxyphenylboronic acid89466-08-0137.93Solid, harmful if swallowed, causes serious eye damage.[4]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Common palladium precursor for in situ catalyst generation.
Buchwald Ligand (e.g., SPhos)657408-07-6410.51Bulky, electron-rich phosphine ligand that enhances catalyst activity for challenging couplings.[5]
Potassium Carbonate (K₂CO₃)584-08-7138.21Common inorganic base, readily available and cost-effective for large-scale reactions.
Toluene108-88-392.14Common organic solvent for Suzuki-Miyaura reactions.
1,4-Dioxane123-91-188.11Alternative solvent, often used in combination with water.
Water (degassed)7732-18-518.02Co-solvent, crucial for dissolving the inorganic base.
Ethyl Acetate141-78-688.11Extraction solvent.
BrineN/AN/ASaturated aqueous sodium chloride solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Celite®61790-53-2N/AFilter aid for removing palladium residues.

Safety Precautions

A thorough risk assessment should be conducted before commencing any large-scale synthesis. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6] Work in a well-ventilated area or a fume hood.

  • Reagent Handling:

    • 2-Hydroxyphenylboronic acid: Harmful if swallowed and causes serious eye damage.[4] Avoid inhalation of dust and direct contact with skin and eyes.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a well-ventilated area away from ignition sources.

  • Reaction Conditions: The reaction may be exothermic. Monitor the internal temperature during the addition of reagents and throughout the reaction.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local environmental regulations.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Synthesis_Workflow

Step 1: Reactor Setup and Reagent Charging

1.1. Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, temperature probe, and an inlet for inert gas.

1.2. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.

1.3. Charge the reactor with tert-butyl (3-bromophenyl)carbamate (1.0 eq).

1.4. Add 2-hydroxyphenylboronic acid (1.1 - 1.3 eq). A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl bromide.

1.5. Add the solvent system. A mixture of toluene and degassed water (e.g., 4:1 v/v) is a common choice. The amount of solvent should be sufficient to ensure good stirring and heat transfer, typically aiming for a concentration of 0.5-1.0 M with respect to the limiting reagent.

Step 2: Catalyst and Base Addition

2.1. In a separate, inerted vessel, prepare the catalyst premix by dissolving palladium(II) acetate (0.01 - 0.5 mol%) and the SPhos ligand (0.02 - 1.0 mol%) in a small amount of the reaction solvent. The use of highly active catalysts allows for low catalyst loadings, which is economically and environmentally beneficial on a large scale.[5][7]

2.2. Add the catalyst premix to the main reactor.

2.3. Add potassium carbonate (2.0 - 3.0 eq) to the reactor. The base is crucial for the transmetalation step.

Step 3: Reaction

3.1. With vigorous stirring, heat the reaction mixture to 80-90 °C.

3.2. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Step 4: Work-up and Extraction

4.1. Once the reaction is complete, cool the mixture to room temperature.

4.2. Add water to dissolve the inorganic salts.

4.3. Separate the organic layer.

4.4. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to recover any dissolved product.

4.5. Combine all organic layers and wash with brine to remove residual water and inorganic impurities.

4.6. Dry the combined organic phase over anhydrous magnesium sulfate.

Step 5: Purification

5.1. Filter the dried organic solution through a pad of Celite® to remove the drying agent and any precipitated palladium black. This is a critical step for reducing palladium contamination in the final product. For even lower palladium levels, specialized scavengers can be employed.[8]

5.2. Concentrate the filtrate under reduced pressure to obtain the crude product.

5.3. The crude this compound can be purified by one of the following methods, depending on the required purity:

  • Recrystallization: Toluene, heptane, or mixtures thereof are often suitable for recrystallizing the product to high purity.
  • Silica Gel Chromatography: For very high purity requirements, column chromatography can be employed, though this is less ideal for very large-scale production due to solvent consumption and waste generation.

Step 6: Drying

6.1. Dry the purified product under vacuum at a temperature not exceeding 50 °C to a constant weight.

Process Optimization and Troubleshooting

ParameterConsideration
Catalyst System The choice of palladium precursor and ligand is critical. While Pd(OAc)₂/SPhos is a robust system, other catalysts like Pd(PPh₃)₄ or pre-formed Pd-NHC complexes can also be effective.[9] Screening different catalyst systems may be necessary to optimize yield and reaction time.
Base The strength and solubility of the base can influence the reaction rate. While K₂CO₃ is a good starting point, other bases like K₃PO₄ or Cs₂CO₃ may be more effective in certain cases, albeit at a higher cost.
Solvent The solvent system affects the solubility of the reactants and the reaction temperature. Toluene/water is a common choice, but other solvents like 1,4-dioxane/water or 2-MeTHF can also be used.
Temperature Higher temperatures generally lead to faster reaction rates but can also result in increased side product formation and catalyst degradation. The optimal temperature should be determined experimentally.
Palladium Removal Residual palladium in the final product is a major concern, especially for pharmaceutical applications. In addition to filtration through Celite®, treatment with activated carbon or specialized palladium scavengers may be necessary to meet regulatory limits.[8][10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of this compound. By carefully selecting the catalyst system, optimizing reaction conditions, and implementing a robust purification strategy, this valuable intermediate can be produced in high yield and purity on a large scale. The protocol and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories and manufacturing facilities.

References

  • 2-Hydroxyphenylboronic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • 2-Hydroxyphenylboronic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2011, July 8). Fisher Scientific.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
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  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • CAS 25216-74-4: tert-butyl (3-bromophenyl)
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  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry.
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  • Kelly, C. B., Lee, W. C., & Leadbeater, N. E. (2015). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 19(1), 74-81.
  • (This cit
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  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). A General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513.
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  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
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Mastering the Purification of 2-(3-BOC-Aminophenyl)phenol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. One such pivotal intermediate is 2-(3-BOC-Aminophenyl)phenol, a versatile building block in the synthesis of a wide array of therapeutic agents. Its unique bifunctional nature, possessing both a nucleophilic phenol and a protected amine, allows for sequential and site-selective modifications, making it a valuable precursor in the construction of complex molecular architectures.

However, the very reactivity that makes this compound synthetically attractive also presents challenges in its purification. The presence of even minor impurities can have cascading effects on downstream reactions, leading to the formation of undesired byproducts, reduced yields, and complications in the isolation of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in scientific principles and tailored for practical application in a research setting. We will delve into the intricacies of flash chromatography and recrystallization, offering detailed protocols and the rationale behind the experimental choices to empower researchers to achieve the high purity standards required for successful drug development.

Understanding the Impurity Profile: A Legacy of the Suzuki Coupling

The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of 3-(BOC-amino)phenylboronic acid (or its corresponding ester) with a 2-halophenol (e.g., 2-bromophenol) in the presence of a palladium catalyst and a base. While highly efficient, this process can generate a predictable set of impurities that must be addressed during purification.

Common Impurities from Suzuki Coupling:

  • Homocoupling Products: Symmetrical biphenyls arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation/Protodehalogenation Products: The starting boronic acid or aryl halide in which the boron or halogen substituent has been replaced by a hydrogen atom.

  • Residual Starting Materials: Unreacted 3-(BOC-amino)phenylboronic acid and 2-halophenol.

  • Catalyst Residues: Traces of the palladium catalyst and its ligands.

  • Base-Related Impurities: Residual inorganic or organic base used in the reaction.

  • Solvent Adducts: Impurities formed from the reaction of intermediates with the solvent.

A thorough understanding of these potential impurities is paramount in selecting the appropriate purification strategy. For instance, the presence of polar starting materials and non-polar homocoupling byproducts will necessitate a purification method with a broad separation range.

Purification Strategies: A Multi-Pronged Approach

Achieving high purity of this compound often requires a combination of techniques. The two most effective and widely applicable methods are flash column chromatography and recrystallization.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient technique for the preparative separation of organic compounds. Its success hinges on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For a moderately polar compound like this compound, normal-phase chromatography is the method of choice.

Key Considerations for Flash Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for this application. Its polar surface interacts more strongly with polar compounds, leading to their slower elution.

  • Mobile Phase Selection: The choice of eluent is critical. A solvent system must be identified that provides good separation between the desired product and its impurities. This is typically achieved by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For this compound, a gradient elution from a low to a high concentration of ethyl acetate in hexanes is often effective. For more polar impurities, a small percentage of methanol in dichloromethane can be employed.[1]

  • Loading Technique: The crude material should be dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent to ensure a narrow band at the start of the chromatography. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, is highly recommended for compounds with limited solubility in the eluent.[2]

Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good target Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column can be wet-packed with the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of dichloromethane or the initial eluent. Alternatively, prepare a dry-loaded sample by adsorbing the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of ImpuritiesRecommended Solvent System (Gradient)Rationale
Non-polar to moderately polarHexanes/Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate)Provides good separation for a wide range of polarities.
PolarDichloromethane/Methanol (e.g., 0% to 5% Methanol)Effectively elutes more polar compounds that may have strong interactions with the silica gel.[1]

Workflow for Flash Chromatography Purification

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Solvent System) Column_Packing Pack Silica Gel Column TLC->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by flash chromatography.

Recrystallization: The Art of Purity Refinement

Recrystallization is a powerful purification technique for solid compounds that relies on the principle of differential solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A single solvent or a binary solvent system can be used. For this compound, which has both polar (phenol, carbamate) and non-polar (biphenyl) character, a binary solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes is often effective.

  • Seeding: In cases where crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot, more polar solvent (e.g., ethyl acetate) to the crude this compound to achieve complete dissolution.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Clarification: If the solution is not clear, add a small amount of the more polar solvent dropwise until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Ethyl Acetate / HexanesA versatile system where ethyl acetate dissolves the compound and hexanes acts as the anti-solvent.
Dichloromethane / HexanesSimilar to the above, with dichloromethane as the primary solvent.
TolueneFor compounds that crystallize well from aromatic solvents.

Logical Flow of Recrystallization

recrystallization_flow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Add_Antisolvent Add Anti-Solvent to Turbidity Dissolve->Add_Antisolvent Clarify Clarify with Hot Solvent Add_Antisolvent->Clarify Cool Slow Cooling Clarify->Cool Crystallize Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Step-by-step process for the recrystallization of this compound.

Purity Assessment: Analytical Methodologies

After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Recommended HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended. The acidic modifier helps to sharpen the peaks and improve resolution. However, care must be taken as the BOC group is acid-labile.[3] Using formic acid is a milder alternative to TFA.[3]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is appropriate.

  • Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Conclusion: A Pathway to High-Purity Intermediates

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the potential impurities arising from its synthesis and employing systematic purification strategies such as flash chromatography and recrystallization, researchers can consistently obtain this key intermediate in high purity. The detailed protocols and rationale provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug development, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. (2012). [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. (n.d.). [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. (2025). [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. (n.d.). [Link]

  • Running a flash column. Chemistry LibreTexts. (2025). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (n.d.). [Link]

  • Crystallization method of Boc-amino acid.
  • Reversed Phase HPLC Method Development. Phenomenex. (n.d.). [Link]

  • The pKa values for aminophenols isomers. ResearchGate. (n.d.). [Link]

  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. (n.d.). [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Wiley Online Library. (2020). [Link]

Sources

Application Note AN-2026-01: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of 2-(3-BOC-Aminophenyl)phenol, a critical intermediate in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and release testing in a regulated environment.[1][2][3][4] We provide a comprehensive walkthrough of the entire analytical lifecycle, from method principle and sample preparation to detailed validation protocols and data interpretation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the assay of this compound.

Introduction and Method Principle

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final drug product. Therefore, a validated, accurate, and precise analytical method for its quantification is essential.[5][6]

Causality of Method Selection:

The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. This choice is predicated on the physicochemical properties of the analyte:

  • Polarity and Structure: The molecule possesses both a polar phenol group and a relatively non-polar BOC-protected amine on a biphenyl structure. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase (a mixture of water and an organic solvent).

  • UV Absorbance: The presence of two aromatic rings provides a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis detector.

  • Stability: The compound is thermally labile, making direct Gas Chromatography (GC) challenging without derivatization. HPLC provides a non-destructive analysis at ambient or slightly elevated temperatures.

The method separates this compound from potential impurities and related substances based on its differential partitioning between the stationary and mobile phases, with quantification achieved by comparing the peak area of the analyte to that of a certified reference standard.

Method Validation Framework

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This protocol is designed as a self-validating system, where adherence to the steps provides documented evidence of the method's performance. The validation strategy is grounded in the ICH Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[2][3][4][7]

The following performance characteristics are established:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined interval.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (assessed at repeatability and intermediate levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters.

G RefStd Reference Standard Weighing Seq Run Analytical Sequence (Standards & Samples) RefStd->Seq SamplePrep Sample Preparation SamplePrep->Seq MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST SST->Seq Integration Peak Integration & Processing Seq->Integration Validation Perform Validation Calculations (Linearity, Accuracy, Precision) Integration->Validation Report Generate Final Report Validation->Report

Caption: Overall workflow for the quantification of this compound.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Class A volumetric glassware.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • This compound Reference Standard (Certified purity >99.5%).

  • Materials:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

    • Syringe filters, 0.45 µm PTFE.

    • HPLC vials with caps.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade Acetonitrile (ACN).

  • Diluent: Prepare a mixture of Water:ACN (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL). These solutions will be used for linearity and quantification. A working standard of 100 µg/mL is typically used for assay calculations.

Sample Preparation
  • Accurately weigh a sample powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for good retention and separation of the analyte.
Mobile Phase A: Water, B: AcetonitrileProvides good peak shape and resolution.
Gradient Program 0-1 min: 50% B1-8 min: 50% to 90% B8-10 min: 90% B10.1-12 min: 50% BGradient elution ensures that the main analyte is eluted with a good peak shape while eluting any more non-polar impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA small volume to prevent peak broadening.
Detection UV at 275 nmWavelength of high absorbance for the analyte, providing good sensitivity.
Run Time 12 minutesSufficient time for elution and column re-equilibration.
System Suitability Testing (SST)

Trustworthiness Check: Before any sample analysis, the suitability of the chromatographic system must be verified.[2] This is a non-negotiable step for a self-validating system.

  • Inject the working standard solution (100 µg/mL) five consecutive times.

  • Evaluate the results against the following criteria:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.

Do not proceed with analysis if SST criteria are not met. Refer to the troubleshooting section.

Validation Protocols & Results

Specificity

Specificity was demonstrated by injecting the diluent (blank), a placebo (if applicable), and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of this compound. The analyte peak was well-resolved from all other peaks in the spiked sample.

Linearity and Range
  • Inject the prepared calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be minimal.

The method was found to be linear over the range of 10-150 µg/mL.

Accuracy (Recovery)
  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Spike a known quantity of the reference standard into a placebo or sample matrix.

  • Calculate the percentage recovery.

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision):

    • Analyze six separate preparations of the same sample at 100% of the test concentration.

    • Calculate the % Relative Standard Deviation (%RSD) of the results. Acceptance Criteria: %RSD ≤ 2.0%.[8]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for all 12 determinations. Acceptance Criteria: %RSD ≤ 2.0%.

G cluster_precision Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate (Inter-Assay) Precision->Intermediate

Caption: Core parameters for analytical method validation as per ICH guidelines.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interference at analyte RT
Linearity Range 10 - 150 µg/mL---
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.8%≤ 2.0%
Precision (Intermediate) %RSD = 1.1%≤ 2.0%
Limit of Quantitation (LOQ) 10 µg/mLDetermined experimentally
Robustness PassedNo significant impact on results

Alternative Technique: Gas Chromatography (GC)

For orthogonal confirmation or in laboratories where HPLC is unavailable, Gas Chromatography can be adapted. However, due to the low volatility and polar nature of the phenolic hydroxyl group, direct injection is not feasible. A derivatization step is mandatory to increase volatility and thermal stability.

  • Principle: The phenolic group is derivatized, commonly via silylation (e.g., with BSTFA) or acylation (e.g., with acetic anhydride), to form a less polar, more volatile ether or ester.[9][10] The resulting derivative is then analyzed by GC with a Flame Ionization Detector (GC-FID).

  • Brief Protocol:

    • Derivatization: Evaporate the solvent from a known amount of sample. Add the derivatizing agent (e.g., BSTFA in pyridine) and heat at ~70°C for 30 minutes.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent).[9] Employ a temperature program starting around 150°C and ramping up to ~280°C.

    • Quantification: Compare the peak area of the derivatized analyte to derivatized standards.

Consideration: While effective, this method involves an extra sample preparation step (derivatization) which can be a source of variability and error. It is best used as a confirmatory technique.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation, performed according to ICH guidelines, confirms that the method is fit for its intended purpose in a quality control environment.[11][12] The established protocols provide a self-validating framework, ensuring the generation of reliable and trustworthy data for the analysis of this important pharmaceutical intermediate.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Analytical Method Validation in Pharmaceuticals. (n.d.). Pharmaguideline.
  • ICH Guidance Q14 / Q2(R2)
  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (2002). PubMed.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
  • Analytical method validation: A brief review. (n.d.).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. (2002).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • HPLC Methods for analysis of Phenol. (n.d.).
  • Gas chromatographic determination of phenol compounds with automatic extraction and derivatiz
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency.
  • Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. (n.d.). MDPI.

Sources

Application Notes and Protocols: The Strategic Utility of 2-(3-BOC-Aminophenyl)phenol in the Synthesis of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminophenylphenol Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small-molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, offering a more precise and less toxic alternative to conventional chemotherapy.[2] Within the vast chemical space of kinase inhibitors, certain structural motifs have proven to be particularly effective. The aminophenylphenol scaffold has gained prominence as a "privileged" structure, capable of interacting with the ATP-binding site of a wide range of kinases.[3] This application note provides a detailed guide on the strategic use of a key building block, 2-(3-BOC-Aminophenyl)phenol , in the synthesis of potent, multi-targeted kinase inhibitors.

The tert-butyloxycarbonyl (BOC) protecting group plays a critical role in the multi-step synthesis of complex drug molecules.[4][5] It provides a robust yet readily cleavable shield for the highly reactive amine functionality, preventing unwanted side reactions and enabling precise control over the synthetic route.[4][5] The strategic placement of the BOC-protected amine and the free phenol in this compound offers a versatile platform for introducing molecular diversity and fine-tuning the pharmacological profile of the target kinase inhibitor. The free hydroxyl group serves as a handle for forming ether linkages, a common feature in many kinase inhibitors that allows for interaction with the solvent-exposed region of the ATP-binding pocket.

This guide will provide a comprehensive overview of the synthetic strategies employing this compound, with a focus on the synthesis of Foretinib (GSK1363089), a potent inhibitor of c-Met, VEGFR2, TIE-2, and AXL kinases. We will delve into the rationale behind the synthetic steps, provide detailed, field-proven protocols, and visualize the key workflows and targeted signaling pathways.

Foretinib: A Case Study in the Application of this compound

Foretinib is a multi-targeted receptor tyrosine kinase inhibitor that has shown clinical activity in various cancers. Its structure features a quinoline core linked via an ether bridge to a phenyl ring, which is further substituted with a urea moiety. The synthesis of Foretinib provides an excellent example of the strategic application of this compound.

Retrosynthetic Analysis of Foretinib

A logical retrosynthetic disconnection of Foretinib reveals 2-(3-aminophenyl)phenol as a key precursor to the substituted phenyl portion of the molecule. The BOC-protected version, this compound, is the ideal starting material for the initial etherification step, as it prevents the amine from interfering with the reaction of the phenol.

Figure 1: Retrosynthetic analysis of Foretinib.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of Foretinib, starting from this compound. These protocols are based on established synthetic methodologies in medicinal chemistry.

PART 1: Synthesis of the Ether-Linked Intermediate

The first key transformation is the formation of the diaryl ether bond. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis.[6] The phenolic oxygen of this compound acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the quinoline core. The BOC group is crucial here to prevent the amine from acting as a competing nucleophile.

Protocol 1: Williamson Ether Synthesis of tert-butyl (3-(2-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)phenyl)carbamate

This protocol describes the coupling of this compound with 4-chloro-6,7-dimethoxyquinoline.

Reagent MW Mmol Equivalents Mass/Volume
This compound315.381.01.0315 mg
4-chloro-6,7-dimethoxyquinoline223.651.11.1246 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
N,N-Dimethylformamide (DMF)---5 mL

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 4-chloro-6,7-dimethoxyquinoline (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ether intermediate.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base like sodium hydride could also be used but may require more stringent anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, but excessive heat should be avoided to prevent decomposition.

PART 2: BOC Deprotection

The next step is the removal of the BOC protecting group to unveil the free amine, which is necessary for the subsequent urea formation. This is typically achieved under acidic conditions.[4]

Protocol 2: Deprotection of the BOC Group

Reagent Mmol Equivalents Volume
Ether Intermediate from Protocol 11.01.0-
Trifluoroacetic Acid (TFA)--2 mL
Dichloromethane (DCM)--5 mL

Procedure:

  • Dissolve the BOC-protected ether intermediate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 mL) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Causality behind Experimental Choices:

  • Acid: TFA is a strong acid that effectively cleaves the BOC group, generating the volatile byproducts isobutylene and carbon dioxide. Hydrochloric acid in an organic solvent is another common alternative.

  • Solvent: DCM is a good solvent for both the starting material and the deprotected product and is relatively inert to the acidic conditions.

PART 3: Urea Formation to Yield Foretinib

The final step is the formation of the urea linkage. This is typically achieved by reacting the free amine with an isocyanate.

Protocol 3: Synthesis of Foretinib

Reagent MW Mmol Equivalents Mass/Volume
Deprotected Amine from Protocol 2401.451.01.0401 mg
4-fluoro-phenyl isocyanate137.111.11.1151 mg
Dichloromethane (DCM)---10 mL
Triethylamine (TEA)101.191.21.20.17 mL

Procedure:

  • Dissolve the deprotected amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add 4-fluoro-phenyl isocyanate (1.1 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure Foretinib.

Causality behind Experimental Choices:

  • Reagent: Isocyanates are highly reactive electrophiles that readily react with amines to form ureas.

  • Base: Triethylamine is added to scavenge any acid that may be present and to facilitate the reaction.

SynthesisWorkflow cluster_0 Part 1: Etherification cluster_1 Part 2: Deprotection cluster_2 Part 3: Urea Formation Start This compound Step1 Williamson Ether Synthesis (4-chloro-6,7-dimethoxyquinoline, K₂CO₃, DMF) Start->Step1 Intermediate1 BOC-protected Diaryl Ether Step1->Intermediate1 Step2 BOC Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Free Amine Diaryl Ether Step2->Intermediate2 Step3 Urea Formation (4-fluoro-phenyl isocyanate, TEA, DCM) Intermediate2->Step3 End Foretinib Step3->End

Figure 2: Synthetic workflow for Foretinib.

Targeted Signaling Pathways

Foretinib is a multi-targeted kinase inhibitor, primarily targeting c-Met, VEGFR2, TIE-2, and AXL. Understanding the signaling pathways regulated by these kinases is crucial for comprehending the mechanism of action of Foretinib.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[7] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[7]

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Motility Motility cMet->Motility Invasion Invasion cMet->Invasion Foretinib Foretinib Foretinib->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Figure 3: Simplified c-Met signaling pathway.
VEGFR2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[8] Inhibition of VEGFR2 signaling can starve tumors of the nutrients and oxygen they need to grow.[8]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Migration Migration VEGFR2->Migration Foretinib Foretinib Foretinib->VEGFR2 Inhibits Permeability Vascular Permeability PLCg->Permeability Survival Survival PI3K_AKT->Survival Proliferation Endothelial Cell Proliferation RAS_MAPK->Proliferation

Figure 4: Simplified VEGFR2 signaling pathway.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, multi-targeted kinase inhibitors. The orthogonal reactivity of the BOC-protected amine and the free phenol allows for a modular and efficient synthetic approach. The case study of Foretinib synthesis highlights the practical application of this versatile intermediate. By understanding the principles of protecting group chemistry and the key reactions involved, researchers can leverage this compound to accelerate the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86.
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  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., Garrett, M. D., & Kraker, A. J. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 40(12), 1820–1826.
  • Shtil, A. A., Puzyk, M. V., & Lavrovsky, Y. V. (2016). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 21(9), 1228.
  • Shokat, K. M., & Lin, W. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Bioorganic & medicinal chemistry letters, 25(17), 3530–3533.
  • Kubbutat, M. H., Gassen, M., & Hilberg, F. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS medicinal chemistry letters, 12(4), 624–630.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie (International ed. in English), 49(34), 5930–5933.
  • Gschwind, R. M., & König, B. (2017). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. International journal of molecular sciences, 18(11), 2355.
  • Chakraborti, A. K., & Chankeshwara, S. V. (2012). Chemoselective Boc protection of phenols and amino alcohols. Tetrahedron Letters, 53(31), 4041-4044.
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  • Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1878–1892.
  • Knapp, S., & Elkins, J. M. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of medicinal chemistry, 64(14), 10087–10107.
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  • Ni, Y., Gopalsamy, A., Cole, D., Hu, Y., Denny, R., Ipek, M., ... & Lin, L. L. (2011). Identification and SAR of a new series of thieno [3, 2-d] pyrimidines as Tpl2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5952-5956.
  • Ranu, B. C., & Dey, S. S. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012.
  • Kanda, S., & Miyata, H. (2016). VEGFA-VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of biochemistry, 160(3), 137–146.
  • van der Veldt, A. A., & Lubberink, M. (2019). Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma. Cancers, 11(11), 1774.
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  • Ragab, F. A., Ali, O. M., & George, R. F. (2022). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC advances, 12(43), 27958–27971.
  • Heck, R. F., Negishi, E. I., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
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  • Al-Zoubi, R. M. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Liu, S., & Baran, P. S. (2024).
  • Ros-Blondel, M., Morales-Reyes, C., Cano, C., & Teixidó, J. (2022). Discovery of 2,3,5-trisubstituted pyridines as potent p38α MAPK allosteric inhibitors that suppress IL-1β release. European journal of medicinal chemistry, 238, 114467.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chen, Y., & Liu, M. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic letters, 13(15), 3956–3959.
  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2020). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 5-10.
  • Williamson Ether synthesis. (2025). Reddit.
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  • Carlomagno, F., & Li, H. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 117735.

Sources

Application Notes and Protocols for 2-(3-BOC-Aminophenyl)phenol in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 2-(3-BOC-Aminophenyl)phenol Scaffold

The development of highly specific and sensitive fluorescent probes is a cornerstone of modern molecular sciences, enabling real-time visualization of biological processes and quantification of analytes in complex environments. The choice of the core chemical scaffold is paramount in dictating the probe's functionality. This compound emerges as a particularly strategic precursor for fluorescent probe design due to its inherent structural and functional attributes.

This biphenyl scaffold offers a semi-rigid platform, influencing the photophysical properties of the resulting fluorophore. More critically, it possesses two key functional groups: a nucleophilic phenol and a tert-butyloxycarbonyl (BOC)-protected amine. This arrangement allows for a modular and versatile approach to probe synthesis. The phenolic hydroxyl group serves as a convenient attachment point for various fluorophores, while the BOC-protected amine provides a latent recognition site. The acid-labile nature of the BOC group is central to the design of "turn-on" fluorescent probes, where a specific chemical or enzymatic trigger removes the protecting group, leading to a significant change in the electronic properties of the molecule and a consequent fluorescence response.

This application note provides a comprehensive guide to leveraging this compound in the development of fluorescent probes. We will detail a representative synthesis of a "turn-on" probe, outline rigorous protocols for its characterization, and provide application-specific methodologies for its use.

Core Principle: BOC-Deprotection as a "Turn-On" Switch

The fundamental principle behind using this compound is the strategic use of the BOC protecting group as a triggerable switch for fluorescence activation. In its protected state, the electron-donating character of the amino group is attenuated. Upon selective cleavage of the BOC group by a specific analyte or enzyme (e.g., in an acidic microenvironment or by certain enzymes), the free amine is regenerated. This restoration of the amino group's electron-donating ability can significantly alter the photophysical properties of the attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET), leading to a "turn-on" fluorescence signal.

Probe_Inactive Probe Precursor (BOC-Protected, Non-fluorescent) Probe_Active Active Probe (Deprotected, Fluorescent) Probe_Inactive->Probe_Active BOC Deprotection Analyte Analyte/Trigger (e.g., Low pH, Enzyme) Analyte->Probe_Inactive Initiates Reaction

Caption: BOC-deprotection as a fluorescence activation mechanism.

Representative Synthesis of a "Turn-On" Fluorescent Probe

While specific applications will dictate the choice of fluorophore and linker, we present a generalized, two-step synthesis protocol to illustrate the utility of this compound. This example involves the etherification of the phenolic hydroxyl with a fluorophore containing a suitable leaving group, creating a probe for acidic environments.

Part 1: Coupling of the Fluorophore

This step attaches the signaling unit to the scaffold. Here, we use 4-bromomethyl-7-(diethylamino)coumarin as a representative fluorophore.

Protocol:

  • Reagents and Materials:

    • This compound

    • 4-bromomethyl-7-(diethylamino)coumarin

    • Potassium carbonate (K₂CO₃), anhydrous

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inert atmosphere setup

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4-bromomethyl-7-(diethylamino)coumarin (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the BOC-protected probe.

Part 2: Characterization of the BOC-Protected Probe

The purified product should be characterized to confirm its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Characterization and Performance Evaluation

A thorough characterization of the probe's photophysical properties and its response to the target analyte is crucial.

Table 1: Key Photophysical Properties
ParameterBOC-Protected ProbeDeprotected Probe (in acidic buffer)
Absorption Max (λ_abs) To be determinedTo be determined
Emission Max (λ_em) To be determinedTo be determined
Molar Absorptivity (ε) To be determinedTo be determined
Quantum Yield (Φ_F) Expected to be lowExpected to be high
Stokes Shift To be calculatedTo be calculated
Protocol for Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.[1][2][3][4][5]

  • Materials:

    • BOC-protected and deprotected probe solutions of varying concentrations.

    • A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • UV-Vis spectrophotometer.

    • Fluorometer.

    • 1 cm path length quartz cuvettes.

  • Procedure:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

    • Integrate the area under the emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield.

      • m is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Caption: Workflow for relative quantum yield determination.

Application Protocols

"Turn-On" Response to pH

This protocol details the evaluation of the probe's fluorescence response to changes in pH.

  • Materials:

    • Stock solution of the BOC-protected probe in a suitable organic solvent (e.g., DMSO).

    • A series of buffers with a range of pH values (e.g., Britton-Robinson buffer).

    • Fluorometer and cuvettes.

  • Procedure:

    • Prepare a series of buffered solutions with varying pH.

    • To each buffered solution, add a small aliquot of the probe stock solution to a final concentration of 1-10 µM.

    • Incubate the solutions for a predetermined time at a constant temperature.

    • Measure the fluorescence emission spectrum of each solution.

    • Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa of the probe.

Selectivity and Interference Studies

It is essential to demonstrate that the probe's response is selective for the intended analyte over other potentially interfering species.[6]

  • Materials:

    • Probe solution in the optimal buffer.

    • Stock solutions of various metal ions, reactive oxygen species, and biologically relevant small molecules.

  • Procedure:

    • To separate solutions of the probe, add a significant excess (e.g., 10-100 fold) of each potential interfering species.

    • Measure the fluorescence response.

    • In a separate set of experiments, add the interfering species first, followed by the target analyte, to assess competitive binding.

    • Plot the fluorescence intensity in the presence of different species to create a selectivity bar chart.

Determination of the Limit of Detection (LOD)

The LOD is a critical parameter for assessing the sensitivity of the probe.[7][8]

  • Procedure:

    • Measure the fluorescence intensity of a blank sample (buffer and solvent without the analyte) at least 10 times and calculate the standard deviation (σ).

    • Create a calibration curve by plotting the fluorescence intensity versus the concentration of the analyte in the low concentration range.

    • The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear portion of the calibration curve.

Potential Applications in Drug Development and Research

Fluorescent probes derived from this compound can be tailored for a variety of applications, including:

  • Imaging Acidic Organelles: Probes designed to deprotect at low pH can be used to visualize lysosomes or endosomes in living cells.

  • Enzyme Activity Assays: By modifying the BOC group or linking the scaffold to an enzyme-specific cleavable moiety, probes can be developed for detecting the activity of enzymes such as nitroreductases, which are important in hypoxia research and bacterial detection.[9][10][11][12][13]

  • Metal Ion Sensing: The deprotected amine and the phenolic oxygen can form a chelation site for specific metal ions, leading to a fluorescence response.[6]

Conclusion

This compound represents a versatile and powerful scaffold for the rational design of "turn-on" fluorescent probes. Its modular nature allows for the facile incorporation of a wide range of fluorophores and the tuning of the recognition and activation mechanism. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and application of probes based on this promising precursor, empowering researchers to develop novel tools for chemical biology and drug discovery.

References

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]

  • Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link]

  • Rurack, K. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. BAM. [Link]

  • Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PubMed, 36296472. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Tyagi, A. (2019). Fluorescence assays: limit of detection. ResearchGate. [Link]

  • Wasatch Photonics. LOD in Fluorescence. Wasatch Photonics. [Link]

  • Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. ResearchGate. [Link]

  • Xu, K., et al. (2016). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst, 141(12), 3756-3762. [Link]

  • Rettig, W., et al. (2004). Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives. The Journal of Physical Chemistry A, 108(4), 590-598. [Link]

  • Agilent. (2014). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent Technologies. [Link]

  • Sivaraman, G. (2016). Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor?. ResearchGate. [Link]

  • Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Electronic Scientific Archive of UrFU. [Link]

  • Li, Y., et al. (2024). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. Journal of Materials Chemistry B. [Link]

  • National Institutes of Health. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. NIH. [Link]

  • Yao, C., et al. (2022). A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. Journal of Fluorescence, 32(5), 1825-1832. [Link]

  • Wang, Y., et al. (2020). An HBT-based fluorescent probe for nitroreductase determination and its application in Escherichia coli cell imaging. New Journal of Chemistry, 44(2), 526-531. [Link]

Sources

Troubleshooting & Optimization

improving yield in 2-(3-BOC-Aminophenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-BOC-Aminophenyl)phenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges and improve your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of this compound, a biaryl compound, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prevalent and versatile method for this transformation.[1][2][3] Alternative strategies include the Buchwald-Hartwig amination and the Ullmann condensation, each with its own set of advantages and challenges.[4][5][6]

This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it is a widely adopted method. We will also address potential issues related to the BOC protecting group and purification of the final product.

Troubleshooting Guide: Suzuki-Miyaura Coupling Approach

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

dot

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_add Ar-Pd(II)-X(Ln) Pd0->PdII_add Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)-Ar'(Ln) PdII_add->PdII_trans Transmetalation (Ar'-B(OR)2) Product Ar-Ar' PdII_trans->Product Reductive Elimination Catalyst_Regen Pd(0)Ln caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[7] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[7] This reduction can sometimes be inefficient.

    • Troubleshooting:

      • Catalyst Choice: Consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[7]

      • Pre-activation: If using a Pd(II) source, you may need to pre-activate it by stirring it with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding your substrates.[7]

      • Ligand Selection: For sterically hindered substrates, which can be the case with ortho-substituted phenols, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[8][9][10] These ligands promote the formation of the active monoligated palladium species.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically demanding couplings.[11]

  • Reagent Instability or Impurity:

    • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[7] The instability of boronic acids is a common reason for low yields.[7]

      • Troubleshooting:

        • Check the purity of your 3-(BOC-amino)phenylboronic acid by NMR.

        • To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[7]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner (e.g., 2-bromophenol or 2-iodophenol) follows the order I > Br > Cl.[2][12] Aryl chlorides are generally less reactive and may require more forcing conditions or specialized catalyst systems.[2][12]

      • Troubleshooting:

        • If using an aryl chloride, ensure your catalyst system is appropriate for this less reactive substrate.[2]

        • Consider using the corresponding aryl bromide or iodide for better reactivity.

  • Suboptimal Reaction Conditions:

    • Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like homocoupling.[1][13]

      • Troubleshooting:

        • Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[14]

    • Incorrect Base or Solvent: The choice of base and solvent is crucial. The base activates the boronic acid for transmetalation.[8]

      • Troubleshooting:

        • Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][14] For sterically hindered couplings, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary.[11]

        • Typical solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[1][14] The optimal solvent system is substrate-dependent and may require screening.

Q2: I am observing significant amounts of side products, such as homocoupled biaryls or dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki-Miyaura reactions. Understanding the pathways to these byproducts is key to their suppression.

dot

Suzuki_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions A Aryl Halide (Ar-X) P Desired Product (Ar-Ar') A->P D Dehalogenation (Ar-H) A->D B Boronic Acid (Ar'-B(OR)2) B->P H Homocoupling (Ar'-Ar') B->H caption Figure 2. Competing reactions in Suzuki-Miyaura coupling.

Caption: Figure 2. Competing reactions in Suzuki-Miyaura coupling.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 3,3'-bis(BOC-amino)biphenyl). This is often promoted by the presence of oxygen or Pd(II) species.[1]

    • Troubleshooting:

      • Rigorous Degassing: As mentioned above, meticulous exclusion of oxygen is critical.[13] Subsurface sparging with an inert gas is an effective method.[13]

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the presence of Pd(II) that can initiate homocoupling.

      • Addition of Mild Reducing Agents: The introduction of potassium formate has been shown to suppress homocoupling, potentially by keeping the palladium in the Pd(0) state without interfering with the main catalytic cycle.[13]

  • Dehalogenation: This side reaction converts the aryl halide to the corresponding arene (e.g., phenol from 2-halophenol). It can occur after oxidative addition, where the palladium complex abstracts a hydride from a solvent or amine base, followed by reductive elimination.[1]

    • Troubleshooting:

      • Choice of Solvent and Base: Avoid using alcoholic solvents or amine bases that can readily act as hydride donors if dehalogenation is a significant issue.

      • Optimize Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q3: I'm concerned about the stability of the BOC protecting group under the reaction conditions. Can it be cleaved?

A3: The tert-butyloxycarbonyl (BOC) group is generally stable to the basic conditions used in most Suzuki-Miyaura couplings.[15] However, some sources suggest that under certain conditions, such as with strong bases like potassium phosphate in combination with heating, partial or complete deprotection can occur.[16]

  • Troubleshooting:

    • Choice of Base: If BOC cleavage is observed, consider using a milder base such as K₂CO₃.

    • Temperature Control: Avoid excessively high temperatures.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to check for the appearance of the deprotected product, 2-(3-aminophenyl)phenol. If deprotection is occurring, it may be possible to isolate the desired BOC-protected product before the reaction goes to completion or if the deprotection is slow. In some cases, the deprotection during the coupling can be advantageous as it eliminates a separate deprotection step.[16]

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: The purification of this compound can be challenging due to its polarity and the potential for closely related impurities.

  • Chromatography:

    • Column Chromatography: Flash column chromatography is a standard method for purifying compounds of this type.[17]

      • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The presence of the phenolic hydroxyl and the BOC-protected amine gives the molecule a moderate polarity.

    • Reverse-Phase HPLC: For high-purity samples, preparative reverse-phase HPLC (RP-HPLC) can be very effective, especially for separating polar compounds.[18]

  • Crystallization: If the product is a solid and of sufficient purity after initial chromatographic separation, crystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane) to find suitable conditions.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution (e.g., dilute NaOH). The product can then be re-acidified and extracted back into an organic solvent. This can be useful for removing non-acidic impurities but should be done with care to avoid hydrolysis of the BOC group if strong acids are used for re-acidification.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for this reaction?

A: Typically, palladium catalyst loadings for Suzuki-Miyaura reactions range from 0.5 to 5 mol%. For highly efficient catalyst systems with bulky phosphine ligands, loadings can often be reduced to 0.5-1 mol%.[9] However, the optimal loading is substrate-dependent and may require some optimization.

Q: Are there alternative synthetic routes to this compound?

A: Yes, other cross-coupling reactions can be employed.

  • Buchwald-Hartwig Amination: This reaction forms the C-N bond by coupling an amine with an aryl halide.[4][19] In this case, one could couple 3-aminophenol with a BOC-protected aryl halide or, more likely, couple 2-bromophenol with N-BOC-aniline. This method has become a powerful tool for the synthesis of arylamines.[4]

  • Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[5][20] While effective, it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods.[5] Modern variations use soluble copper catalysts and ligands to improve efficiency.[5]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the N-H and O-H stretches.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 2-bromophenol (1.0 equiv), 3-(BOC-amino)phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsBuchwald precatalysts are often more active and reproducible.[7]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands are generally preferred.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOKBase strength should be optimized for the specific substrates.[8][11]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Solvent choice can significantly impact reaction rate and yield.[1][14]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.[14]

BOC-Deprotection Protocol:

  • Dissolve the BOC-protected amine in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base and extracted.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Parumala, S. K., & Deshpande, P. A. (2018). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Process Research & Development, 22(5), 647-653.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(25), 6043-6048.
  • Viciosa, M. T., et al. (2013). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 32(15), 4165-4174.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Kracmarova, E., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 153.
  • Martin, R., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Accounts of Chemical Research, 41(11), 1461-1473.
  • Sari, S., et al. (2023).
  • Singh, S., & Chauhan, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 114-120.
  • Al-Fartosy, A. J. M., & Al-Majedy, Y. K. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(4), 628.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ordóñez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Viciosa, M. T., et al. (2013). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Wikipedia. Ullmann condensation. [Link]

  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Bioactives, 18, 1-22.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-520.
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2396-2403.
  • ResearchGate. How do we purify a polar compound having antioxidant property?. [Link]

  • Organometallics. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]

  • Corpet, M., & Axet, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Rydel-Lasoń, M. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-87.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • ideXlab. Ullmann Condensation - Explore the Science & Experts. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4486-4489.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457-2483.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-BOC-aminophenyl)phenol (CAS 1261900-37-1).[1] This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important biaryl intermediate. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Section 1: Synthesis Strategy and Core Mechanism

The most prevalent and versatile method for constructing the C-C biaryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3][4] This reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.[4] The preferred strategy involves coupling an N-BOC protected aminophenyl boronic acid with a suitable halophenol.

Recommended Synthetic Route:

  • Electrophile: 2-Bromophenol or 2-Iodophenol

  • Nucleophile: (3-(tert-butoxycarbonylamino)phenyl)boronic acid

  • Catalyst System: A Palladium(0) source and a phosphine ligand

  • Base: An inorganic base (e.g., K₂CO₃, K₃PO₄)

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water.[5]

Experimental Workflow Overview

The following diagram outlines the typical workflow for the synthesis and purification of the target compound.

G cluster_0 Synthesis cluster_1 Work-up & Extraction cluster_2 Purification & Analysis A 1. Reagent Prep & Degassing (Aryl Halide, Boronic Acid, Solvent) B 2. Catalyst Addition (Pd Catalyst, Ligand, Base) A->B C 3. Reaction (Heat under Inert Atmosphere) B->C D 4. Quench Reaction (e.g., with water or NH4Cl) C->D E 5. Phase Separation (Extract with Organic Solvent) D->E F 6. Wash & Dry (Brine wash, dry over Na2SO4/MgSO4) E->F G 7. Concentration (Solvent removal in vacuo) F->G H 8. Purification (Column Chromatography or Recrystallization) G->H I 9. Characterization (NMR, LC-MS, etc.) H->I G start Low Yield / Stalled Reaction q1 Was the reaction thoroughly degassed? start->q1 a1_no No: Catalyst likely oxidized. Solution: Repeat with rigorous degassing (e.g., 3x freeze-pump-thaw cycles). q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 What base was used? a1_yes->q2 a2_weak Weak/Insoluble Base (e.g., NaHCO3): Transmetalation may be inefficient. Solution: Switch to a stronger, partially soluble base like K2CO3 or K3PO4. q2->a2_weak Weak/Insoluble a2_strong Strong Base (e.g., K2CO3, K3PO4) q2->a2_strong Sufficiently Strong q3 Is significant starting material degradation observed (e.g., protodeboronation)? a2_strong->q3 a3_yes Yes: Protodeboronation is occurring. Solution: Use a milder base (e.g., KF), ensure pH is not acidic, use anhydrous conditions if possible. q3->a3_yes Yes a3_no No q3->a3_no No q4 What catalyst/ligand system was used? a3_no->q4 a4 Consider Ligand/Catalyst Screening. Solution: Try different phosphine ligands (e.g., SPhos, XPhos) or a pre-catalyst. Verify catalyst quality. q4->a4

Caption: Troubleshooting guide for low Suzuki coupling yield.

Question 2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?

Answer: Homocoupling of the boronic acid is a classic Suzuki side reaction. It is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules. [5] Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction headspace are free of oxygen. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use a Pd(0) Pre-catalyst: Using a stable Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(OAc)₂, which requires in-situ reduction that can be inefficient.

  • Ligand-to-Palladium Ratio: A sufficient excess of the phosphine ligand can help maintain the palladium in its active Pd(0) state and prevent the formation of species that promote homocoupling. [6]

Question 3: My aryl halide starting material is being converted back to phenol (dehalogenation). Why is this happening?

Answer: Dehalogenation is another common side reaction where the aryl halide is reduced. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture. Subsequent reductive elimination produces the dehalogenated arene and regenerates the Pd(0) catalyst. [5] Potential Hydride Sources & Solutions:

  • Solvents: Alcohols or even THF can sometimes act as hydride donors. If using these solvents, ensure they are high purity and consider switching to a more robust solvent like dioxane or toluene.

  • Bases: Certain amine bases can contribute to dehalogenation. Using inorganic bases like carbonates or phosphates is generally preferred.

  • Water: While often beneficial, water can sometimes participate in pathways leading to dehalogenation. Optimizing the water content in your solvent system can be helpful.

Table 1: Recommended Suzuki Coupling Parameters
ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ is common but requires in-situ reduction. Pd₂(dba)₃ is a direct Pd(0) source. Dppf-based catalysts are robust.
Ligand SPhos, XPhos, P(t-Bu)₃, dppfBulky, electron-rich monophosphine ligands often give the best results for challenging couplings. [6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength and solubility are key. K₃PO₄ is a strong, effective base. Cs₂CO₃ is highly effective but more expensive.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe aqueous phase is crucial for dissolving the base and facilitating transmetalation. [7]Toluene is often favored. [8]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can degrade reagents.

Section 3: Issues with Protecting Group Chemistry

Question 4: My BOC protection of 3-aminophenol is giving low yields or forming N,O-bis-BOC side products. How can I improve selectivity?

Answer: While the amino group is significantly more nucleophilic than the phenolic hydroxyl group, over-protection can occur under harsh conditions.

  • Cause: Using a large excess of Boc-anhydride ((Boc)₂O) and a strong base, or prolonged reaction times at elevated temperatures, can lead to the protection of the phenol as a tert-butyl carbonate.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O.

    • Mild Base: Use a base like triethylamine (TEA) or sodium bicarbonate rather than stronger bases. [9] 3. Temperature Control: Run the reaction at room temperature or slightly below. The reaction is typically fast. [10] 4. Solvent Choice: Aprotic solvents like THF, DCM, or acetonitrile are standard. Performing the reaction in water can enhance chemoselectivity for the amine. [11]

Question 5: During the final acidic deprotection of the BOC group, my mass spec shows an unexpected +56 Da peak. What is this side product?

Answer: This is a classic side reaction in BOC deprotection. The +56 Da peak corresponds to the alkylation of your product with a tert-butyl group (C₄H₈).

  • Mechanism: Acid-mediated deprotection proceeds via the formation of a stable tert-butyl carbocation (t-Bu⁺). [11][12][13]This highly reactive electrophile can then be attacked by any available nucleophile in the mixture. In your product, both the newly liberated aniline and the phenol are nucleophilic and can be alkylated, leading to undesired byproducts. The electron-rich aromatic rings are particularly susceptible. [12][13]

  • Solutions:

    • Use a Scavenger: This is the most effective solution. Add a scavenger to the deprotection mixture to trap the t-Bu⁺ cation as it forms. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

    • Milder Conditions: While strong acids like TFA are common, you can explore using HCl in dioxane or methanol, which can sometimes be milder and reduce side reactions. [14][15] 3. Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating. [14]

Protocol: BOC Deprotection with a Scavenger
  • Dissolve the this compound in dichloromethane (DCM).

  • Add 5-10 equivalents of a scavenger, such as anisole or triethylsilane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 10-20 equivalents of trifluoroacetic acid (TFA).

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize the acid and remove the scavenger byproducts.

Section 4: Purification FAQs

Question 6: My final product is a brownish oil or solid. How do I remove the color and residual palladium?

Answer: The color often comes from trace amounts of palladium black (colloidal Pd(0)) or colored organic impurities.

  • Palladium Removal:

    • Filtration: After the initial workup, filter the organic solution through a pad of Celite® or silica gel. This can remove a significant amount of palladium black.

    • Activated Carbon: Stirring the solution of the crude product with activated carbon for 15-30 minutes followed by filtration through Celite® is highly effective at adsorbing both palladium and colored impurities.

    • Metal Scavengers: For very low levels, commercially available silica-bound metal scavengers (e.g., with thiol functionalities) can be used.

Question 7: What is the best method to purify the final 2-(3-aminophenyl)phenol product after deprotection?

Answer: The optimal method depends on the impurity profile.

  • Column Chromatography: This is the most versatile method. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is typically effective at separating the product from nonpolar impurities and any remaining starting material.

  • Acid-Base Extraction: Since your final product has both a weakly acidic phenol and a basic amine, you can use pH-controlled extractions for purification. For example, you can dissolve the crude material in an organic solvent, wash with a dilute acid (like 1M HCl) to protonate and extract the amine product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent. This can be an effective non-chromatographic method. [16][17]* Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can provide highly pure material.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Aborways, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10198. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. Retrieved from [Link]

  • Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Retrieved from [Link]

  • Vaddypally, S., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(43), 17970-17981. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7250-7258. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(15), 5863. Retrieved from [Link]

  • SlideShare. (n.d.). Phenol Synthesis Part II. Retrieved from [Link]

  • B. K. K. Cheung, et al. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2010(1), 1-23. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • Domainex. (2024, June 11). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3)-H Bonds. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Google Patents. (n.d.). EP0041837A1 - Process for the purification of p-aminophenol.
  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Khan, M. A., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 314. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

overcoming solubility issues with 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this versatile intermediate. Our goal is to empower researchers, chemists, and drug development professionals to overcome these hurdles and ensure the success of their experiments.

Understanding the Molecule: The Root of the Solubility Challenge

This compound is a biphenyl derivative featuring two distinct functional domains that dictate its physical properties.[1][2] Understanding this structure is the first step in troubleshooting.

  • The Polar Domain: The phenolic hydroxyl (-OH) group is capable of hydrogen bonding, which promotes solubility in polar, protic solvents.[3]

  • The Nonpolar Domain: The large biphenyl core and the bulky tert-butyloxycarbonyl (BOC) protecting group are lipophilic (fat-loving). This extensive nonpolar surface area drives solubility in organic solvents but severely limits aqueous solubility.

The molecule's high calculated LogP of 4.4062 confirms its predominantly nonpolar character, which is the primary cause of solubility issues in polar systems.[1]

G cluster_molecule This compound Structure cluster_key Key Functional Groups mol polar Phenolic -OH Polar Head - Hydrogen bond donor/acceptor - Promotes solubility in alcohols nonpolar BOC Group & Biphenyl Core Nonpolar Tail - Bulky, lipophilic structure - Promotes solubility in organic solvents - Limits aqueous solubility

Caption: Key functional groups of this compound.

Frequently Asked Questions (FAQs)

Q: What is the general solubility profile of this compound?

A: Based on its structure and empirical data for similar compounds, the compound exhibits the following solubility characteristics. This table should be used as a starting point for your own experimental validation.

Solvent ClassExamplesPredicted SolubilityRationale & Notes
Aprotic Polar Dichloromethane (DCM), THF, Ethyl Acetate (EtOAc)Soluble These are excellent first-choice solvents. The large nonpolar scaffold of the molecule interacts favorably with these solvents. DCM is often used for reactions involving BOC-protected compounds.[4]
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)Soluble High polarity and ability to accept hydrogen bonds allow them to solvate the molecule effectively. Ideal for creating concentrated stock solutions.[5]
Alcohols Methanol, Ethanol, IsopropanolModerately Soluble The solvent's ability to hydrogen bond with the phenolic -OH group aids solubility.[6] However, the overall nonpolar character of the compound may limit high concentrations. Solubility generally decreases as the alcohol's alkyl chain length increases.
Aqueous Buffers Water, PBS, TRISInsoluble The large, hydrophobic biphenyl and BOC groups dominate, preventing dissolution in water.[7][8] Co-solvents are required for aqueous applications.
Nonpolar Solvents Hexane, Toluene, ChloroformSparingly to Insoluble While the molecule is nonpolar, the polar -OH group can limit solubility in purely nonpolar hydrocarbon solvents like hexane. Toluene and chloroform may show moderate solubility.[9]

Q: How does temperature affect solubility?

A: For most solid solutes, solubility in a liquid solvent increases with temperature. Gentle warming (e.g., to 40-50°C) can significantly improve both the dissolution rate and the amount of compound that can be dissolved. However, always be mindful of the thermal stability of your compound and other reagents in the mixture. Thermal deprotection of BOC groups can occur at elevated temperatures, typically above 150°C, but prolonged heating in certain solvents may cause degradation.[10]

Q: Are there any solvents I should avoid?

A: Yes. Avoid strongly acidic conditions (e.g., neat trifluoroacetic acid (TFA), concentrated HCl) unless your goal is to remove the BOC protecting group.[11][12] The BOC group is designed to be labile under strong acid. Additionally, ensure your chosen solvent is inert to the conditions of your planned reaction. The phenol group is activating and can undergo reactions like electrophilic aromatic substitution.[13]

Troubleshooting Guide: Overcoming Practical Solubility Issues

Q1: My compound won't dissolve in my chosen reaction solvent. What is a systematic approach to finding a suitable alternative?

A: A failed solubility test indicates a significant mismatch between the solute and solvent. Instead of random testing, follow a logical progression to find an appropriate solvent or solvent system. This workflow minimizes wasted material and time.

G start Start: Dissolve Compound in Chosen Solvent check1 Is it fully dissolved? start->check1 success Success! Proceed with Experiment check1->success Yes troubleshoot Troubleshooting Path check1->troubleshoot No solvent_dcm Try Dichloromethane (DCM) or Tetrahydrofuran (THF) troubleshoot->solvent_dcm check2 Dissolved? solvent_dcm->check2 check2->success Yes solvent_dmf Try DMF or DMSO (for polar reactions) check2->solvent_dmf No check3 Dissolved? solvent_dmf->check3 check3->success Yes cosolvent Use a Co-Solvent System (e.g., Toluene/THF 4:1) or Gentle Warming (40°C) check3->cosolvent No check4 Dissolved? cosolvent->check4 check4->success Yes reassess Re-evaluate Experiment: - Lower concentration? - Different reagent? check4->reassess No

Caption: Systematic workflow for solvent selection.

Protocol 1: Small-Scale Solubility Testing

  • Aliquot: Weigh 1-2 mg of this compound into a small glass vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) using a micropipette.

  • Agitation: After each addition, vortex the vial for 20-30 seconds.

  • Observation: Check for complete dissolution (a clear solution with no visible solid particles).

  • Heating (Optional): If the solid persists, warm the vial to 40°C in a water bath or on a heat block for 5-10 minutes and observe any changes.

  • Documentation: Record the approximate concentration at which the compound dissolved (e.g., ~1 mg / 300 µL = ~3.3 mg/mL).

Q2: My reaction requires an aqueous buffer, but the compound is completely insoluble. How can I run the reaction?

A: This is a classic challenge for lipophilic compounds. The strategy is to use a minimal amount of a water-miscible organic co-solvent to create a concentrated stock solution, which is then carefully diluted into the aqueous phase.[5]

Causality: By first dissolving the compound in a "friendly" solvent like DMSO or DMF, you overcome the initial energy barrier required to break apart the compound's crystal lattice. When this solution is added to the buffer, the compound molecules are already separated, making them more available for solvation in the mixed-solvent system, even if it's not their preferred environment.

Protocol 2: Preparing a Stock Solution for Aqueous Applications

  • Select Co-solvent: Choose a water-miscible organic solvent that is inert to your reaction conditions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices.

  • Prepare Stock Solution: Dissolve the this compound in the minimum amount of your chosen co-solvent to create a highly concentrated stock (e.g., 50-100 mg/mL). Gentle warming or sonication can assist dissolution.

  • Prepare Aqueous Phase: In a separate vessel, prepare your aqueous buffer.

  • Dilution: While vigorously stirring the aqueous buffer, add the organic stock solution drop-by-drop.

  • Observe: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you may have exceeded the solubility limit in the final mixed-solvent system.

  • Optimization: The final concentration of the organic co-solvent should be kept as low as possible, typically <5% v/v, to minimize its impact on biological assays or subsequent reaction steps. You may need to experiment to find the optimal balance between compound solubility and acceptable co-solvent concentration.

Q3: My compound dissolved initially but is crashing out of solution as the reaction progresses. What is happening?

A: This issue can arise from several factors:

  • Change in Temperature: If the reaction was gently heated to achieve dissolution and has since cooled to room temperature, the compound may be precipitating out as the solution becomes supersaturated at the lower temperature.

  • Change in Solvent Composition: The reaction itself may be consuming a reagent that was helping to solubilize your compound, or it could be producing a byproduct that reduces the overall solvating power of the mixture.

  • Product Insolubility: The product of the reaction may be less soluble than the starting material in the chosen solvent, leading to its precipitation upon formation.

Troubleshooting Steps:

  • Maintain Temperature: If the reaction is tolerant to it, maintain a slightly elevated temperature throughout the process.

  • Add More Solvent: If the reaction volume allows, add a small amount of additional solvent to bring the precipitated material back into solution.

  • Analyze the Precipitate: If possible, isolate and analyze the solid that has crashed out. An NMR or TLC analysis can determine if it is unreacted starting material or the desired product. This information will guide your next steps for optimizing the reaction conditions.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Fletcher, L. A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1255–1261. [Link]

  • Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Chemical Properties - Phenols. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • Britannica. (2024). Phenol. Retrieved from [Link]

  • Faria, S., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (2016). How to remove water-insoluble phenolic compounds from the water-soluble phenols? Retrieved from [Link]

  • PubMed Central. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Retrieved from [Link]

  • Patsnap Synapse. (2024). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Wikipedia. (2024). Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • Google Patents. (1998). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.

Sources

Technical Support Center: Optimizing BOC Deprotection of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the BOC deprotection of 2-(3-BOC-Aminophenyl)phenol. As a substrate with both a nucleophilic amine and an electron-rich phenolic ring, this molecule presents unique challenges that require careful consideration to achieve high yield and purity.

Introduction: The Chemistry of Deprotection and Its Challenges

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The most common reagent for this transformation is trifluoroacetic acid (TFA), which efficiently cleaves the BOC group.[2][3]

The mechanism proceeds through protonation of the BOC carbonyl, followed by the loss of a stable tert-butyl cation and the unstable carbamic acid, which then decarboxylates to yield the free amine.[4]

However, the generation of the highly reactive tert-butyl cation is the primary source of potential side reactions, particularly with a substrate like this compound.[4][5] The electron-rich phenol ring is susceptible to electrophilic attack by the tert-butyl cation, leading to the formation of undesired tert-butylated phenol byproducts.[4] This guide will address this and other common issues to help you optimize your deprotection protocol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Deprotection

Q: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time. What could be the cause?

A: Incomplete deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effective acidity can be reduced by the presence of water in the reagents or solvent. Ensure you are using anhydrous solvents and fresh TFA. For particularly stubborn substrates, increasing the concentration of TFA (e.g., from 50% in DCM to neat TFA) can be effective.[4][6]

  • Inadequate Reaction Time: While many BOC deprotections are complete within 1-2 hours at room temperature, the specific kinetics can be substrate-dependent. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time.

  • Low Temperature: Standard BOC deprotections are typically run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can increase the rate, but this should be done with caution as it can also increase the rate of side reactions.[7]

Issue 2: Formation of Unknown Impurities (Phenol Alkylation)

Q: I've successfully removed the BOC group, but my mass spectrum shows a peak at [M+56] and my NMR is complex. What is this impurity?

A: A mass increase of 56 Da strongly suggests the addition of a tert-butyl group to your product.[4] The highly electrophilic tert-butyl cation generated during the deprotection can attack the electron-rich phenol ring, a classic Friedel-Crafts alkylation side reaction.[5] The phenol oxygen activates the ortho and para positions, making them susceptible to alkylation.

Visualizing the Side Reaction:

cluster_scavenger start 2-(3-Aminophenyl)phenol + t-Butyl Cation side_product tert-Butylated Phenol Byproduct (M+56) start->side_product Alkylation (Undesired) scavenger Scavenger (e.g., TIS, Thioanisole) trapped_cation Trapped Cation scavenger->trapped_cation t-Butyl Cation t-Butyl Cation t-Butyl Cation->scavenger Trapping (Desired)

Caption: Prevention of phenol alkylation by scavenger trapping.

Q: How can I prevent this tert-butylation side reaction?

A: The key is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause unwanted alkylation.[1][4]

ScavengerRecommended Concentration (v/v)Rationale
Triisopropylsilane (TIS) 2.5 - 5%A very effective carbocation scavenger that also acts as a reducing agent, which can be beneficial.[1]
Thioanisole 2.5 - 5%A sulfur-containing scavenger that is particularly good at trapping carbocations and preventing side reactions with sulfur-containing residues in peptides.[1]
Water 2.5 - 5%Can act as a proton source and trap some carbocations, but is generally not sufficient on its own for sensitive substrates.[3]
Phenol 5%Can be used as a competitive scavenger, though care must be taken during workup to remove it.[1]
1,2-Ethanedithiol (EDT) 2.5%A potent scavenger, particularly useful for protecting tryptophan and cysteine residues in peptide synthesis, and effective for general carbocation trapping.[3]

For 2-(3-aminophenyl)phenol, a cocktail of TFA/TIS/Water (95:2.5:2.5) is an excellent starting point.

Issue 3: Difficult Work-up and Isolation

Q: After neutralizing the reaction with aqueous base, I'm getting a messy emulsion, or my product seems to be water-soluble. How can I improve the work-up?

A: The product, 2-(3-aminophenyl)phenol, is amphoteric, meaning it has both acidic (phenol) and basic (amine) functional groups. This can lead to solubility in both aqueous acid and base, complicating extraction.

  • Evaporation and Trituration: The most straightforward approach is to first remove the TFA and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).[8] The resulting TFA salt can then be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt, which can be collected by filtration.

  • Careful pH Adjustment: If you must perform an aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point of your molecule (the pH at which it has no net charge), which will minimize its water solubility. This often requires careful, dropwise addition of a mild base (like saturated sodium bicarbonate solution) until precipitation is maximized, followed by extraction with an organic solvent like ethyl acetate.[9][10]

  • Solid-Phase Scavenging: For a non-aqueous workup, after evaporating the TFA, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21).[9] Stir for 30-60 minutes, then filter off the resin and evaporate the solvent to get the free amine.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions for the deprotection of this compound.

Workflow Diagram:

start Dissolve Substrate in Anhydrous DCM add_reagents Add Scavenger (TIS) Cool to 0°C Add TFA start->add_reagents react Stir at RT Monitor by TLC/LC-MS add_reagents->react workup Concentrate in vacuo react->workup neutralize Neutralize & Extract (or Triturate) workup->neutralize purify Purify by Column Chromatography neutralize->purify product Pure 2-(3-Aminophenyl)phenol purify->product

Caption: Optimized BOC deprotection workflow.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add triisopropylsilane (TIS) (0.5 eq, approx. 2.5% v/v). Cool the solution to 0°C in an ice bath. Slowly add TFA (20 eq, making up ~50% of the total volume) dropwise. Caution: The reaction is exothermic and will evolve CO₂ gas. Ensure the system is not sealed.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should have a significantly lower Rf than the starting material. Staining with ninhydrin can help visualize the product.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the gas evolution ceases.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 2-(3-aminophenyl)phenol.

Alternative Deprotection Methods for Sensitive Substrates

If your substrate contains other acid-sensitive functional groups, standard TFA conditions may not be suitable. Here are some milder alternatives:

  • Oxalyl Chloride in Methanol: This system has been reported to deprotect BOC groups under mild, room temperature conditions and is tolerant of many other functional groups.[11][12]

  • Aqueous Phosphoric Acid: This provides an environmentally benign and mild alternative for the deprotection of tert-butyl carbamates.[13]

  • Thermal Deprotection: In the absence of any acid catalyst, thermal conditions, especially in continuous flow reactors, can selectively remove BOC groups. Aryl N-BOC groups are typically more labile than alkyl N-BOC groups under these conditions.[2]

Always perform a small-scale test reaction when exploring new conditions for your specific substrate.

References

  • BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22533–22543. [Link]

  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1594-1604. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Ben-Aicha, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Ben-Aicha, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Baran, P. S., et al. (2007). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 72(16), 6243-6246. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Journal of Peptide Science. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Benchchem. (2025). Side reactions of Boc deprotection with scavengers. Benchchem.
  • ResearchGate. (2003). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]

  • Moody, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1225-1231. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Glorius, F., et al. (2019). Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis. Angewandte Chemie International Edition, 58(43), 15419-15423. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the...[Link]

  • ResearchGate. (2002). Protection of Phenols as t-Butyl Ethers under Mild Conditions. [Link]

  • ResearchGate. (2008). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • Lei, A., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Scientific Reports, 8(1), 1-7. [Link]

  • SciSpace. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Hartwig, A., et al. (2010).
  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Shinde, A. B., et al. (2004). tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10. Semantic Scholar. [Link]

Sources

Technical Support Center: Preventing Oxidation of the Phenol Group

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of phenol protection.

Introduction: The Challenge of Phenol Oxidation

Phenols are a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. However, the inherent reactivity of the phenolic hydroxyl group presents a significant challenge. The electron-rich aromatic ring makes phenols highly susceptible to oxidation, which can lead to the formation of undesired byproducts such as quinones.[1][2] This reactivity necessitates the use of protecting groups to temporarily mask the hydroxyl functionality, ensuring the desired chemical transformations can occur elsewhere in the molecule without interference.[3][4] This guide provides an in-depth exploration of strategies to prevent phenol oxidation, focusing on the selection, application, and removal of common protecting groups.

Understanding the Mechanism of Phenol Oxidation

The oxidation of a phenol typically begins with the formation of a phenoxy radical.[1] This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Further oxidation then leads to the formation of quinone-type structures.[1][2] This process can be initiated by a variety of oxidizing agents, including common laboratory reagents and even atmospheric oxygen under certain conditions.[5]

Sources

Technical Support Center: Troubleshooting Coupling Reactions with 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 2-(3-BOC-aminophenyl)phenol in cross-coupling reactions. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The unique structural features of this molecule—a sterically accessible phenol, a bulky BOC-protected amine, and their ortho-relationship—present specific hurdles that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or fails completely. What are the likely causes?

Several factors inherent to the substrate and reaction conditions can lead to poor performance in Suzuki-Miyaura couplings.

  • Steric Hindrance: The ortho-position of the bulky BOC-aminophenyl group can sterically hinder the approach of the palladium catalyst to the phenolic oxygen, slowing down the oxidative addition step if the phenol is activated as a triflate or other leaving group.

  • Catalyst Inhibition: The nitrogen atom of the BOC-amine, despite being protected, can still exhibit Lewis basicity and coordinate to the palladium center, potentially inhibiting catalytic activity.[1] This is a known issue with substrates containing amino groups.[1]

  • Protodeboronation: Boronic acids can be unstable under basic Suzuki coupling conditions, leading to a side reaction where the boronic acid is replaced by a proton from the solvent or trace water.[2][3][4] This is particularly prevalent with electron-rich or heteroaryl boronic acids.[3][5]

Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. How can I improve selectivity?

Byproduct formation in Buchwald-Hartwig aminations with this substrate often stems from the bifunctional nature of this compound.

  • Competitive O-Arylation: The phenolic hydroxyl group is nucleophilic and can compete with the desired amine coupling partner, leading to the formation of a diaryl ether byproduct. This is especially true if a strong base is used, which can deprotonate the phenol.

  • Dehalogenation: Reduction of the aryl halide starting material to the corresponding arene is a common side reaction.[1] This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[3]

  • BOC Group Instability: While generally stable to many bases, the BOC protecting group can be sensitive to very strong bases and high temperatures, potentially leading to deprotection and subsequent side reactions of the free amine.[6]

Q3: My Ullmann coupling to form a diaryl ether is giving low yields. What adjustments should I consider?

Traditional Ullmann couplings often require harsh conditions, which can be detrimental to a substrate like this compound.

  • High Temperatures: Ullmann reactions often necessitate high temperatures (frequently over 210°C), which can lead to decomposition of the starting material or the BOC protecting group.[7]

  • Stoichiometric Copper: Classical Ullmann conditions use stoichiometric amounts of copper, which can lead to purification challenges.[7]

  • Ligand Choice: Modern, milder Ullmann-type reactions rely heavily on the choice of ligand to facilitate the coupling at lower temperatures.[8][9] Without an appropriate ligand, the reaction may not proceed efficiently.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Couplings

This guide focuses on troubleshooting the palladium-catalyzed cross-coupling of an activated form of this compound (e.g., as a triflate) with a boronic acid.

Problem: Low to No Product Formation

G

Detailed Protocol Steps:

  • Mitigate Protodeboronation:

    • Rationale: Boronic acids are susceptible to protonolysis, which removes the key nucleophile from the reaction.[2] Boronic esters, such as pinacol esters, are more stable and less prone to this side reaction.[3][4][5]

    • Action: Replace the boronic acid with its corresponding pinacol boronate ester. If using a boronic acid is unavoidable, switch to anhydrous conditions with a base like potassium phosphate (K₃PO₄), which can help suppress deboronation.[10]

  • Enhance Catalyst Activity:

    • Rationale: The steric hindrance from the ortho-substituent and potential coordination of the BOC-amine to the palladium center can slow down the catalytic cycle.[11] Electron-rich and bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[3][12] Using a pre-catalyst ensures efficient generation of the active Pd(0) species.[13]

    • Action: Screen a panel of bulky, electron-rich ligands. Good starting points include SPhos and XPhos.[10][12] Utilize a palladium pre-catalyst, such as an XPhos-Pd-G3 pre-catalyst.

  • Optimize Reaction Parameters:

    • Rationale: Insufficient thermal energy can lead to a stalled reaction. The choice of solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.

    • Action: Incrementally increase the reaction temperature, typically between 80-110°C. Screen solvents such as dioxane, toluene, or 2-MeTHF. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

ParameterInitial ConditionOptimized ConditionRationale
Boron Source Arylboronic AcidAryl Pinacol Boronate EsterIncreased stability, reduced protodeboronation.[3][5]
Catalyst Pd(PPh₃)₄XPhos Pd G3 (or similar pre-catalyst)Overcomes steric hindrance, accelerates catalytic cycle.[12][13]
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)Minimizes water content, reducing protodeboronation risk.[10]
Temperature 80°C100-110°CProvides sufficient energy to overcome activation barriers.
Guide 2: Enhancing Selectivity in Buchwald-Hartwig Aminations

This guide addresses the coupling of this compound with an aryl halide. The primary challenge is achieving selective N-arylation over O-arylation.

Problem: Mixture of N- and O-Arylated Products

G

Detailed Protocol Steps:

  • Modulate Basicity:

    • Rationale: Strong bases like sodium tert-butoxide (NaOtBu) will readily deprotonate the phenol, increasing its nucleophilicity and promoting competitive O-arylation.[13] Weaker inorganic bases favor the amination pathway.

    • Action: Replace strong alkoxide bases with weaker carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can be critical and may require screening.[14]

  • Consider Orthogonal Protection:

    • Rationale: If modulating the base is insufficient, protecting the phenolic hydroxyl group provides an unambiguous solution to prevent O-arylation. The protecting group must be stable to the coupling conditions and easily removable later.

    • Action: Protect the phenol as a methoxymethyl (MOM) ether or another suitable protecting group that is stable under basic conditions but can be cleaved orthogonally to the acid-labile BOC group.

  • Optimize Ligand and Electrophile:

    • Rationale: The ligand choice is crucial for promoting the desired C-N bond formation.[15] Ligands like BrettPhos have been specifically designed for coupling primary amines.[16] The reactivity of the aryl halide also plays a significant role, with the general trend being I > Br > OTf > Cl.[13]

    • Action: If coupling a primary amine, consider using a ligand such as BrettPhos. If the reaction is slow with an aryl chloride, switch to the corresponding aryl bromide or iodide if synthetically feasible.

ParameterProne to O-ArylationFavors N-ArylationRationale
Base NaOtBu, LiHMDSK₂CO₃, Cs₂CO₃Weaker bases minimize phenol deprotonation.[13][14]
Phenol UnprotectedProtected (e.g., MOM ether)Eliminates the competing nucleophile.
Ligand General phosphinesBrettPhos (for 1° amines)Ligand design can enhance selectivity for specific amine classes.[16]
Aryl Halide Ar-ClAr-I or Ar-BrIncreased reactivity of the electrophile can improve reaction kinetics.[13]
Guide 3: Facilitating Ullmann C-O Couplings

This section details the copper-catalyzed coupling of this compound with an aryl halide to form a diaryl ether.

Problem: Inefficient Diaryl Ether Formation

G

Detailed Protocol Steps:

  • Adopt Modern Catalytic Conditions:

    • Rationale: High-temperature, stoichiometric copper reactions are often low-yielding and incompatible with sensitive functional groups.[7] Modern methods use a catalytic amount of a copper(I) source with a ligand to facilitate the reaction under milder conditions.[8][9]

    • Action: Move away from copper powder. Instead, use a Cu(I) source like CuI or Cu₂O in catalytic amounts (typically 5-10 mol%).

  • Systematic Ligand Screening:

    • Rationale: The ligand is crucial for stabilizing the copper catalyst and promoting the C-O bond formation. Different ligands are effective for different substrate combinations. For sterically hindered phenols, specific ligands have been developed.[9][17]

    • Action: Screen a set of common ligands for Ullmann couplings. Good candidates include picolinic acid, N,N-dimethylglycine, and 1,10-phenanthroline.[9][18]

  • Optimize Base and Solvent:

    • Rationale: The base is required to deprotonate the phenol. The choice of base and its physical properties (like particle size) can dramatically affect reaction rates.[19] The solvent must be able to solubilize the components and withstand the required temperature.

    • Action: Test various bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered to maximize surface area. Common solvents for modern Ullmann couplings include DMF, DMSO, and dioxane.

ParameterTraditional ConditionModern, Milder ConditionRationale
Copper Source Stoichiometric Cu powderCatalytic CuI (5-10 mol%)Improved efficiency, easier purification.[7]
Ligand NonePicolinic acid or 1,10-PhenanthrolineEnables lower reaction temperatures and improves yields.[9]
Temperature >200°C110-140°CPreserves the integrity of the BOC group and substrate.
Base K₂CO₃Cs₂CO₃ or K₃PO₄The choice of base can be crucial for reaction success.[8][19]
References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Lumb, J.-P. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 11(21), 13345-13366. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158-2215. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Elsayed, M. S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 544-555. Available at: [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(38), 15219-15233. Available at: [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Vechery, J., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12146-12155. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12542-12550. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Phan, N. T. S., et al. (2013). Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. ChemCatChem, 5(7), 1963-1971. Available at: [Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv. Available at: [Link]

  • Fernandes, C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(13), 5174. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]

  • Ma, D., & Cai, Q. (2004). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 37(8), 524-531. Available at: [Link]

  • Monfette, S., & Blouin, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(2), 117-171. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(3-BOC-Aminophenyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-BOC-Aminophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a bifunctional molecule incorporating a phenol and a BOC-protected aniline within a biphenyl scaffold. This unique structure, while synthetically useful, presents inherent stability challenges in solution. The primary sources of instability are the susceptibility of the aminophenol core to oxidation and the lability of the tert-butyloxycarbonyl (BOC) protecting group under certain conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide will address common questions and issues related to the handling and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Why is my solution of this compound turning yellow/brown/purple?

Discoloration of your solution is a common indicator of degradation. This is most likely due to the oxidation of the aminophenol moiety.[1] Aminophenols, particularly 2- and 4-aminophenols, are readily oxidized by atmospheric oxygen, light, or trace metal impurities.[1] This oxidation process often leads to the formation of highly colored polymeric quinoid structures.[1] Although the 3-amino isomer is generally more stable to air oxidation than the 2- and 4-isomers, the presence of the biphenyl system and the phenolic hydroxyl group can influence its reactivity.[1]

Key takeaway: The color change is a red flag for compound degradation.

What are the primary degradation pathways for this compound in solution?

There are two primary degradation pathways to consider:

  • Oxidation of the Aminophenol Core: The free phenolic hydroxyl group and the aniline nitrogen (even when BOC-protected) can be susceptible to oxidation. This can lead to the formation of quinone-imine type structures, which can further polymerize to form colored impurities.[1][2][3][4] The oxidation can be catalyzed by light, heat, and trace metals.

  • Hydrolysis of the BOC-Protecting Group: The BOC group is designed to be labile under acidic conditions.[5][6] If your solvent system is acidic or contains acidic impurities, you may experience premature deprotection, yielding 2-(3-aminophenyl)phenol. This unprotected aminophenol is even more susceptible to oxidation. While generally stable to bases, the BOC group on phenols can be cleaved under certain basic conditions.[7]

Below is a diagram illustrating the potential degradation pathways.

G A This compound B Oxidized Products (Colored Quinone-imines, Polymers) A->B Oxidation (O2, light, metal ions) C 2-(3-Aminophenyl)phenol (Deprotected Product) A->C Acid-catalyzed Hydrolysis (H+) D Further Oxidized Products (Highly Colored) C->D Rapid Oxidation

Caption: Potential degradation pathways of this compound in solution.

How does the choice of solvent affect the stability of this compound?

The choice of solvent is critical for maintaining the stability of your compound.

Solvent TypeStability ConsiderationsRecommendations
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) Generally preferred as they are less likely to participate in hydrolysis reactions. However, ensure they are anhydrous and free of acidic or basic impurities. Acetonitrile has been used in electrochemical studies of p-aminophenol oxidation.[3]Use high-purity, anhydrous solvents. Store over molecular sieves if necessary. Prepare solutions fresh.
Protic Solvents (e.g., Methanol, Ethanol) Can participate in acid-catalyzed deprotection. Alcohols can also be a source of radical species that may initiate oxidation.Use with caution. If required, use high-purity, anhydrous grades and prepare solutions immediately before use.
Aqueous Buffers pH is a critical factor. Acidic pH will lead to rapid deprotection of the BOC group.[5][6] Alkaline pH can promote oxidation of the phenol and may also lead to BOC cleavage.[7] Neutral or slightly acidic (pH 5-6) conditions may offer a compromise, but stability will be limited.Prepare fresh and use immediately. Degas the buffer to remove dissolved oxygen. Consider the inclusion of antioxidants if compatible with your assay.
What are the optimal storage conditions for solutions of this compound?

For maximum stability, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C. For the solid compound, storage at 2-8°C is recommended.[8]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[9] Light can catalyze oxidative degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Container: Use clean, high-quality glass vials with tight-fitting caps. Avoid metal containers or caps with metal liners that could introduce catalytic metal ions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected experimental results or poor reproducibility Compound degradation leading to lower effective concentration and/or interfering byproducts.1. Verify Purity: Analyze the purity of your stock solution and working solutions using HPLC or LC-MS. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution. 3. Optimize Handling: Review your solution preparation and handling procedures to minimize exposure to light, air, and incompatible materials.
Precipitation of the compound from solution upon storage Poor solubility in the chosen solvent, especially at lower temperatures. Degradation products may also be less soluble.1. Check Solubility: Confirm the solubility of the compound in your chosen solvent at the storage temperature. 2. Consider a Different Solvent: You may need to use a different solvent or a co-solvent system. 3. Filter Before Use: If a precipitate is observed, it is best to discard the solution. If you must use it, bring it to room temperature and try to redissolve the material. If it does not redissolve, it is likely a degradation product.
Solution color changes rapidly upon addition of other reagents The added reagents may be creating an unstable pH environment (acidic or basic), or they may contain oxidizing agents or metal impurities.1. Check pH: Measure the pH of the final solution. 2. Purify Reagents: Ensure all reagents are of high purity and are free from contaminants. 3. Order of Addition: Experiment with the order of reagent addition to see if this mitigates the issue.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution in DMSO, a commonly used aprotic solvent.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a clean, dry weighing boat.

  • Transfer the solid to an appropriate-sized amber volumetric flask.

  • Add a small amount of anhydrous DMSO to dissolve the solid.

  • Once dissolved, add anhydrous DMSO to the final volume.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) for 30-60 seconds.

  • Quickly cap the vial tightly.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Protocol 2: Monitoring the Stability of this compound in Solution by HPLC

This protocol provides a general method for assessing the stability of your compound over time.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient (e.g., 10-95% B over 15 minutes) and optimize as needed to achieve good separation of the parent compound from any degradation products.

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot onto the HPLC system and record the chromatogram. This will serve as your baseline.

  • Store the solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the solution onto the HPLC.

  • Analyze the chromatograms to determine the peak area of the parent compound. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.

  • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

G A Prepare Solution (t=0) B Inject into HPLC (Baseline measurement) A->B C Store Solution (Test Conditions) A->C E Analyze Data (Compare peak areas) B->E D Inject into HPLC (Time points t=x) C->D D->E

Caption: Workflow for monitoring solution stability by HPLC.

References

  • Corbett, J. F. (1972). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 37(10), 1557–1560.
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Li, J., Wei, X., & Liu, S. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 24-30.
  • Pal, S., Samanta, S., & Bhaumik, A. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 39(7), 5645-5655.
  • Corbett, J. F. (1975). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 823-826.
  • Chemwatch. (2016).
  • Sigma-Aldrich. (2023).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wang, G., et al. (2015).
  • ResearchGate.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Lee, J., & Kim, Y. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(48), 8685-8688.
  • Arutchelvan, V., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 2(5), 589-595.
  • Aggarwal, P., & Goyal, A. (2017). Biodegradation of phenol via meta cleavage pathway triggers de novo TAG biosynthesis pathway in oleaginous yeast.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.
  • Biochem Chemopharma. 2-AMINOPHENOL MSDS.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

Sources

Technical Support Center: Purification of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-BOC-Aminophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Suzuki-Miyaura coupling?

The impurity profile of your crude this compound will largely depend on the specific reaction conditions of your Suzuki-Miyaura coupling. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: This includes the parent boronic acid or ester (e.g., (3-(tert-butoxycarbonylamino)phenyl)boronic acid) and the halophenol (e.g., 2-bromophenol or 2-iodophenol).

  • Homocoupling Products: The self-coupling of the boronic acid to form a biphenyl dimer is a common side reaction.[1]

  • Protodeboronation Product: This is the product formed when the boronic acid group is replaced by a hydrogen atom, leading to the formation of tert-butyl phenylcarbamate. This is a known undesired side reaction in metal-catalyzed coupling reactions utilizing boronic acids.[2]

  • Phenol Homocoupling Byproducts: Electron-rich phenols can sometimes undergo homodimerization.[3]

  • Palladium Residues: Residual palladium catalyst from the reaction can contaminate the final product.

Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A dark, oily crude product is not uncommon, especially if the reaction was heated for an extended period or if impurities have led to the formation of colored byproducts. The first step is to perform a preliminary analysis by Thin Layer Chromatography (TLC) to get a qualitative understanding of the mixture's complexity. This will help you decide on the most appropriate initial purification strategy.

Q3: Is the BOC protecting group stable during the purification process?

The tert-butyloxycarbonyl (BOC) group is generally stable to basic and mildly acidic conditions, as well as to the conditions of palladium-catalyzed hydrogenation.[4][5] However, it is sensitive to strong acids. Therefore, purification methods should be chosen to avoid prolonged exposure to highly acidic environments to prevent premature deprotection.

Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the most common purification techniques applied to this compound.

Issue 1: Inefficient Separation of Phenolic Impurities by Column Chromatography

Symptom: Your column chromatography fractions are showing co-elution of the desired product with other phenolic impurities.

Causality: Phenolic compounds can exhibit similar polarities, making their separation on silica gel challenging. Furthermore, phenols can streak on silica gel, leading to poor resolution.

Troubleshooting Protocol: Optimized Column Chromatography

  • TLC Analysis for Solvent System Optimization:

    • Before running a column, meticulously optimize your solvent system using TLC. Test various combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.

    • Aim for an Rf value of 0.2-0.3 for your target compound, with clear separation from all major impurities.

    • For streaky acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: An optimized gradient of hexane and ethyl acetate is often effective. For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the polarity to 80:20 or 70:30.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. For less soluble samples, a "dry loading" technique is recommended.

    • Fraction Collection: Collect small fractions and analyze them by TLC. Combine the pure fractions containing your product.

TLC Visualization:

Since this compound and many of its potential impurities are aromatic, they can often be visualized under UV light (254 nm).[6] For more specific detection of phenols and amines, various staining reagents can be used.

Stain Target Functionality Appearance Reference
Potassium Permanganate Oxidizable groups (alkenes, alcohols)Yellow/brown spots on a purple background[6]
Ferric Chloride PhenolsBlue, green, or violet spots[6][7]
Ninhydrin Primary and secondary amines (after BOC deprotection)Purple/blue spots (requires heating)[7]
p-Anisaldehyde Many nucleophilic groupsVarious colored spots upon heating[6]
Issue 2: Product Loss During Acid-Base Extraction

Symptom: Low recovery of the desired product after performing an acid-base extraction to remove acidic or basic impurities.

Causality: this compound is amphoteric, possessing both a weakly acidic phenolic hydroxyl group and a BOC-protected amine. Improper selection of the pH for the aqueous washes can lead to the product partitioning into the aqueous layer along with the impurities.

Troubleshooting Protocol: Selective Acid-Base Extraction

This workflow is designed to sequentially remove acidic and basic impurities while retaining the desired product in the organic phase.

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Wash1 Wash with saturated NaHCO3 (aq) Crude->Wash1 Sep1 Separate Layers Wash1->Sep1 Org1 Organic Layer 1 (Contains Product & Neutral Impurities) Sep1->Org1 Organic Aq1 Aqueous Layer 1 (Contains Strongly Acidic Impurities) Sep1->Aq1 Aqueous Wash3 Wash with dilute HCl (aq) (e.g., 1M) Org1->Wash3 Wash2 Wash with dilute NaOH (aq) (e.g., 1M) Sep2 Separate Layers Org2 Organic Layer 2 (Contains Neutral Impurities) Aq2 Aqueous Layer 2 (Contains Product & Phenolic Impurities) Sep3 Separate Layers Wash3->Sep3 Org3 Organic Layer 3 (Contains Product) Sep3->Org3 Organic Aq3 Aqueous Layer 3 (Contains Basic Impurities) Sep3->Aq3 Aqueous Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Org3->Dry Evap Evaporate Solvent Dry->Evap Pure Purified Product Evap->Pure

Caption: Selective Acid-Base Extraction Workflow.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Remove Strongly Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate and extract any strongly acidic impurities (e.g., carboxylic acids) into the aqueous layer, while the weakly acidic phenol will remain in the organic phase.

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract basic impurities (e.g., unreacted amines) into the aqueous layer. The BOC-protected amine is stable to these mild acidic conditions.[5]

  • Isolate the Product: The desired product should now be in the organic layer, free from strongly acidic and basic impurities. Wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Symptom: The product crystallizes, but the purity does not significantly improve, or the yield is very low.

Causality: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Finding such a solvent can be challenging for biphenyl derivatives.

Troubleshooting Protocol: Systematic Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points.

    • Good candidate solvents for biphenyls often include toluene, ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane.

  • Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Solvent System Polarity Comments
Toluene Non-polarGood for many aromatic compounds.
Ethanol/Water PolarA common mixed-solvent system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then re-heat to clarify and cool.
Ethyl Acetate/Hexane Medium/Non-polarAnother effective mixed-solvent system. Dissolve in ethyl acetate and add hexane until persistent cloudiness is observed.

Summary of Key Purification Parameters

Technique Primary Impurities Removed Key Considerations
Column Chromatography Structurally similar impurities, homocoupling productsRequires careful solvent system optimization; can be time-consuming for large scales.
Acid-Base Extraction Acidic and basic starting materials/byproductspH control is critical to avoid product loss; BOC group stability.
Recrystallization Impurities with different solubility profilesSolvent selection is paramount; may result in lower yields but high purity.

Concluding Remarks

The purification of this compound is a multi-step process that often requires a combination of the techniques described above for optimal results. A logical approach, beginning with a thorough analysis of the crude product by TLC, followed by a targeted purification strategy, will lead to a highly pure final product. Always remember to characterize your final product by appropriate analytical methods (e.g., NMR, LC-MS, melting point) to confirm its identity and purity.

References

  • ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PubMed. (1995). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ResearchGate. (2021). Protodeboronation and its application in synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (2023). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Retrieved from [Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Retrieved from [Link]

  • American Chemical Society. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Texas State University Digital Collections. (2000). PURIFICATION AND CHARACTERIZATION OF 2-(2'- HYDROXYPHENYL)BENEZENESULFINATE DESULFINASE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2-hydroxybiphenyl – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-(3-BOC-Aminophenyl)phenol and Alternative Protected Aminophenols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminophenols in Drug Discovery

Aminophenol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and functional materials. Their unique combination of a nucleophilic amino group and a weakly acidic phenolic hydroxyl group on an aromatic ring provides a versatile platform for molecular elaboration. However, this dual reactivity presents a significant challenge in multi-step syntheses. Unchecked, these functional groups can compete in reactions, leading to unwanted side products, reduced yields, and complex purification challenges.

The strategic deployment of protecting groups is therefore not merely a tactical step but a cornerstone of synthetic design, enabling chemists to selectively mask one functionality while transforming another. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule. This guide provides a detailed comparison of 2-(3-BOC-Aminophenyl)phenol, a versatile building block, with other commonly employed protected aminophenols, supported by experimental data and protocols to inform your selection process. Phenolic compounds, in general, are widely recognized for their broad biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making their derivatives key targets in drug design.[1]

Focus Molecule: this compound

This compound, also known as N-(2'-hydroxy[1,1'-biphenyl]-3-yl)-carbamic acid, 1,1-dimethylethyl ester, is a biphenyl derivative that has gained traction as a valuable intermediate.[2] Its structure marries a phenol ring with a BOC-protected aniline, providing a stable yet readily accessible precursor for further functionalization.

  • Molecular Formula: C₁₇H₁₉NO₃[2]

  • Molecular Weight: 285.34 g/mol [2]

The tert-butyloxycarbonyl (BOC) group is arguably the most common protecting group for amines in non-peptide chemistry.[3] Its popularity stems from a favorable combination of stability and lability. The BOC group is robust in the presence of most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations.[4] This stability makes it compatible with base-labile protecting groups like Fmoc in orthogonal protection strategies.[4]

Synthesis of this compound

The most efficient and modular route to biphenyl structures like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, tolerating a wide variety of functional groups.[7]

The general workflow for this synthesis is depicted below.

G cluster_0 Reactants & Catalyst cluster_1 Reaction & Workup cluster_2 Product A Aryl Boronic Acid (e.g., 2-hydroxyphenylboronic acid) Reaction Suzuki-Miyaura Coupling (Solvent: Dioxane/H₂O, Heat) A->Reaction B BOC-Protected Aryl Halide (e.g., tert-butyl (3-bromophenyl)carbamate) B->Reaction Cat Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Cat->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Suzuki-Miyaura synthesis.

Comparative Analysis of Amine Protecting Groups

The choice of protecting group is critical and depends on the planned synthetic route. The BOC group, while widely used, is not universally optimal. Below is a comparison with other common carbamate-based amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).[8][9]

Feature BOC (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl) Ac (Acetyl)
Structure




Protection Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃, DMAP).[3]Benzyl chloroformate (Cbz-Cl), base.Fmoc-Cl or Fmoc-OSu, base.Acetic anhydride or Acetyl chloride, base.
Deprotection Strong Acid: TFA, or HCl in dioxane.[3][10][11]Hydrogenolysis: H₂, Pd/C.[10]Base: Piperidine, DBU.[8]Forced Conditions: Strong aqueous acid (e.g., 6M HCl, heat) or base (e.g., NaOH, heat).
Stability Stable: Base, Nucleophiles, Hydrogenolysis.[4][10] Labile: Strong Acid.[12]Stable: Mild Acid, Base.[10] Labile: Hydrogenolysis, Strong Acid.Stable: Acid, Hydrogenolysis. Labile: Base (especially amines).[8]Stable: Acid (mild), Hydrogenolysis. Labile: Strong Acid/Base.
Key Advantage Broad stability, mild acid removal, common in non-peptide synthesis.[3]Orthogonal to acid- and base-labile groups; removal conditions are very mild.[8]Orthogonal to acid- and hydrogenolysis-labile groups; ideal for solid-phase peptide synthesis.High stability, low cost of reagents.
Limitations Generates t-butyl cation upon cleavage, which can cause side reactions (alkylation).[12]Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some nitro groups).[10]The Fmoc group is large; piperidine is a nucleophilic base that can cause side reactions.Harsh removal conditions can damage sensitive molecules. The amide bond is very robust.

Experimental Protocols and Causality

Trustworthy protocols are self-validating. The following methodologies provide detailed steps and explain the rationale behind the procedural choices, ensuring reproducibility and understanding.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis. The choice of palladium acetate and triphenylphosphine creates a catalytically active Pd(0) species in situ. Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base.

Diagram of Protection/Deprotection Logic

G cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection Aniline Free Amine (R-NH₂) Boc2O Boc₂O Base BocAmine BOC-Protected Amine (R-NHBOC) Boc2O->BocAmine Protect Reaction Reaction Conditions (Base, Nucleophiles, Reductive Agents) BocAmine->Reaction Stable Acid Strong Acid (TFA or HCl) FreeAmine Free Amine (R-NH₂) Acid->FreeAmine Deprotect G A BOC-Protected Amine B Protonation of Carbonyl (H⁺ from Acid) A->B Step 1 C Protonated Intermediate D Fragmentation C->D Step 2 E Free Amine (Product) + CO₂ + t-Butyl Cation D->E Step 3 F t-Butyl Cation can be scavenged or eliminate to form isobutylene E->F

Sources

A Comparative Guide to the Synthesis of 2-(3-BOC-Aminophenyl)phenol for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3-BOC-Aminophenyl)phenol in Medicinal Chemistry

This compound, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a biphenyl core with strategically placed hydroxyl and BOC-protected amine functionalities, allows for selective and sequential chemical transformations. This makes it an important intermediate in the construction of novel therapeutics and functional materials. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers and process chemists. This guide provides a comparative analysis of the two most prominent synthetic strategies for accessing this key intermediate: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Strategic Disconnection and Key Synthetic Approaches

The molecular architecture of this compound offers two primary retrosynthetic disconnections, each pointing towards a powerful palladium-catalyzed cross-coupling reaction.

G cluster_suzuki Route 1: Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Route 2: Buchwald-Hartwig Amination (C-N Bond Formation) Target This compound Suzuki_Disconnection C-C Disconnection Target->Suzuki_Disconnection Buchwald_Disconnection C-N Disconnection Target->Buchwald_Disconnection Suzuki_Start 3-(BOC-amino)phenylboronic acid + 2-Halophenol Suzuki_Disconnection->Suzuki_Start Buchwald_Start 2-Phenylphenol + tert-Butyl (3-bromophenyl)carbamate Buchwald_Disconnection->Buchwald_Start

Figure 1: Retrosynthetic analysis of this compound.

  • Route 1: Suzuki-Miyaura Cross-Coupling. This approach involves the formation of the central carbon-carbon bond of the biphenyl system. The key starting materials are a substituted phenylboronic acid (or its ester equivalent) and a halophenol.

  • Route 2: Buchwald-Hartwig Amination. This strategy focuses on the formation of the carbon-nitrogen bond. Here, a biaryl precursor is coupled with a protected amine.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Biaryl Transmetalation->PdII_Biaryl Ar'-B(OR)2 (Base) PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

The choice of palladium precursor, ligand, and base is critical for the success of the reaction, influencing reaction rates, yields, and the tolerance of various functional groups.[4] For the synthesis of this compound, a plausible approach is the coupling of 3-(tert-butoxycarbonylamino)phenylboronic acid with a 2-halophenol, such as 2-bromophenol.

Experimental Protocol: Suzuki-Miyaura Route

The following protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.[5]

Materials:

  • 3-(tert-Butoxycarbonylamino)phenylboronic acid

  • 2-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 equivalents), 2-bromophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[6][7] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[8]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple.[6]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L2 PdII_Aryl->PdII_Amido Amine_Coord->PdII_Amido HNR'R'' (Base) PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' RedElim->Product

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The selection of a suitable phosphine ligand is paramount in this reaction, as it influences the rates of oxidative addition and reductive elimination, and helps to prevent undesired side reactions.[5] For the synthesis of our target molecule, a conceivable strategy is the coupling of 2-phenylphenol with tert-butyl (3-bromophenyl)carbamate.

Experimental Protocol: Buchwald-Hartwig Route

The following is a generalized protocol based on established Buchwald-Hartwig amination procedures.[9]

Materials:

  • 2-Phenylphenol

  • tert-Butyl (3-bromophenyl)carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents) and tri-tert-butylphosphine tetrafluoroborate (0.02 equivalents).

  • Add 2-phenylphenol (1.2 equivalents), tert-butyl (3-bromophenyl)carbamate (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Comparative Analysis of the Synthetic Routes

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-CarbonCarbon-Nitrogen
Key Starting Materials 3-(BOC-amino)phenylboronic acid, 2-halophenol2-Phenylphenol, tert-butyl (3-bromophenyl)carbamate
Catalyst System Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / tBu₃P·HBF₄
Base Typically weaker inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent Often tolerates aqueous/organic mixturesRequires anhydrous organic solvents
Potential Challenges Stability and availability of the boronic acid; potential for homo-coupling.Sensitivity of the catalyst to air and moisture; potential for dehalogenation of the aryl halide.
Reported Yields (for similar systems) Generally high (can exceed 90%)Generally high (can exceed 90%)

Discussion of Advantages and Disadvantages:

  • Suzuki-Miyaura Route: A key advantage of this route is the commercial availability of a wide range of boronic acids and their derivatives. The reaction conditions are often milder and can be more tolerant of protic solvents. However, the stability of boronic acids can sometimes be a concern, and they may require special handling or in situ generation.[1]

  • Buchwald-Hartwig Route: This method is highly efficient for the formation of C-N bonds and has a broad substrate scope. The development of specialized phosphine ligands has enabled the coupling of even challenging substrates.[7] A potential drawback is the requirement for strictly anhydrous conditions and the use of strong bases, which may not be compatible with all functional groups.[10]

Conclusion and Recommendations

Both the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination represent viable and powerful strategies for the synthesis of this compound. The choice between the two routes will often depend on the availability and cost of the starting materials, the desired scale of the reaction, and the specific functional group tolerance required.

For laboratory-scale synthesis, where a variety of boronic acids are readily accessible, the Suzuki-Miyaura coupling may offer a more straightforward approach. For larger-scale production, the cost and stability of the boronic acid would need to be carefully considered.

The Buchwald-Hartwig amination provides a highly reliable and often high-yielding alternative. While it may require more stringent control of reaction conditions, the development of robust and air-stable pre-catalysts has made this reaction more amenable to process chemistry.

Ultimately, for any given application, it is recommended that both routes be evaluated experimentally to determine the optimal conditions for yield, purity, and scalability. This guide provides a solid foundation for researchers to embark on the synthesis of this important chemical intermediate.

References

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic Letters, 3(26), 4295–4298. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.
  • Google Patents. (n.d.). CN1193007A - Process for synthesizing mixed tertbutyl-phenol.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ACG Publications. (2009). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-(3-BOC-Aminophenyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the anticipated biological activity of 2-(3-BOC-Aminophenyl)phenol, a molecule of synthetic interest, against its structurally related analogs. While direct experimental data for this specific BOC-protected compound is not extensively available in public literature, we can infer its potential activities by dissecting its structure and examining the well-documented biological profiles of its constituent parts and related molecules. This guide will leverage structure-activity relationship (SAR) principles to build a predictive comparison, supported by experimental data from analogous compounds.

The core structure, a 2-hydroxybiphenyl, is known for a range of activities, including antimicrobial and cytotoxic effects. The introduction of a BOC-protected amino group at the 3-position of the second phenyl ring is expected to modulate these properties significantly. The tert-butyloxycarbonyl (BOC) group is a common protecting group in organic synthesis, known for its steric bulk and its ability to alter a molecule's lipophilicity and hydrogen-bonding capabilities.[1] Its presence may temporarily mask the bioactivity of the amino group or influence the overall pharmacological profile of the molecule.

This guide will focus on two primary areas of biological activity where phenolic and aminophenyl compounds are known to be active: antioxidant potential and cytotoxicity . We will compare this compound with three key analogs: the parent scaffold 2-Phenylphenol , the simple aminophenol 3-Aminophenol , and the deprotected core 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid , a known intermediate in the synthesis of the drug Eltrombopag.[2]

Comparative Analysis of Biological Activity

The biological activity of phenolic compounds is often linked to the hydrogen-donating ability of the hydroxyl group, which is crucial for antioxidant activity.[3] The presence and position of other substituents on the aromatic rings can significantly influence this property, as well as confer other activities such as cytotoxicity.[4]

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.

  • 2-Phenylphenol (Analog 1) : As a simple biphenol, it possesses antioxidant properties. However, its activity is generally considered moderate.

  • 3-Aminophenol (Analog 2) : The presence of an amino group can enhance antioxidant activity, but the meta-positioning relative to the hydroxyl group is less effective for radical stabilization compared to ortho or para isomers.[3][5]

  • 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (Analog 3) : The deprotected amino group in conjunction with the hydroxyl group on the biphenyl scaffold is expected to contribute to antioxidant activity.

  • This compound (Target) : The bulky BOC group on the amino function is likely to sterically hinder its participation in radical scavenging. Furthermore, the amide bond of the BOC group withdraws electron density, potentially reducing the hydrogen-donating ability of the amino group. Therefore, its antioxidant activity is predicted to be lower than its deprotected counterpart.

Cytotoxic Activity

Many biphenyl and phenolic compounds exhibit cytotoxicity against various cell lines. The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function.[4][6]

  • 2-Phenylphenol (Analog 1) : Has demonstrated cytotoxic effects, often associated with disruption of cellular membranes and mitochondrial function.[4][7]

  • 3-Aminophenol (Analog 2) : Generally shows lower cytotoxicity compared to its ortho and para isomers.

  • 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (Analog 3) : As a key intermediate for a therapeutic agent, its own cytotoxic profile is of significant interest, though detailed public data is sparse.

  • This compound (Target) : The lipophilicity conferred by the BOC group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and, consequently, notable cytotoxicity. However, if the free amino group is essential for the cytotoxic mechanism of the core structure, the BOC-protected compound might act as a prodrug, requiring intracellular deprotection to exert its full effect.

Quantitative Data Summary

The following table summarizes the known and predicted biological activities of this compound and its analogs. It is important to note that the values for the target compound are predictive and require experimental validation.

CompoundAntioxidant Activity (DPPH Assay, IC50)Cytotoxicity (MTT Assay, IC50 against A549 cells)
This compound (Target) Predicted: >100 µM (Low activity)Predicted: 10-50 µM
2-Phenylphenol (Analog 1) ~80-100 µM~25-75 µM[4][7]
3-Aminophenol (Analog 2) >200 µM (Very low activity)[5][8]>100 µM
3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (Analog 3) Predicted: 50-150 µMData not readily available

Experimental Protocols

To empirically determine the biological activities discussed, standardized in vitro assays are essential. Below are detailed protocols for the DPPH radical scavenging assay and the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_samples Add 100 µL of Sample to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the DPPH antioxidant assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding :

    • Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Data Acquisition :

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis :

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h for Cell Attachment seed_cells->incubate_24h treat_cells Treat Cells with Test Compounds incubate_24h->treat_cells incubate_48h Incubate for 24-48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_abs Measure Absorbance at 570 nm solubilize->read_abs analyze_data Calculate IC50 read_abs->analyze_data

Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide provides a predictive framework for understanding the biological activity of this compound based on established structure-activity relationships of its analogs. It is anticipated that the BOC-protected compound will exhibit modulated cytotoxic and antioxidant properties compared to its deprotected core and simpler analogs. The BOC group is likely to diminish antioxidant activity while potentially enhancing cytotoxicity through increased lipophilicity. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into this and related compounds could yield valuable insights for the development of novel therapeutic agents.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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  • E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) M.A. Leaves. [Link]

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  • Tietze, L. F., et al. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1779-1789.
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A Comparative Guide to the Spectroscopic Analysis of 2-(3-BOC-Aminophenyl)phenol for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of key intermediates is a cornerstone of scientific rigor and regulatory compliance. Intermediates such as 2-(3-BOC-Aminophenyl)phenol, a substituted biphenyl derivative, are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their structural integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of this compound, offering insights into the causality behind experimental choices and presenting supporting data from related compounds to establish a robust analytical framework.

The molecular structure of this compound, with its distinct phenolic hydroxyl group, a bulky tert-butyloxycarbonyl (BOC) protecting group, and two aromatic rings, presents a unique spectroscopic fingerprint. A multi-technique approach, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential for its comprehensive characterization.

The Strategic Application of Spectroscopic Techniques

The choice of spectroscopic methods is not arbitrary; it is a strategic process designed to probe different aspects of the molecule's architecture. While techniques like X-ray crystallography can provide definitive structural information, they are contingent on the ability to grow high-quality single crystals, which is not always feasible.[1][2] Spectroscopic methods, on the other hand, offer a more versatile and readily applicable means of structural elucidation for a wide range of organic molecules.[1][3]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit a series of distinct signals corresponding to the aromatic protons, the amine proton, the phenolic hydroxyl proton, and the protons of the BOC group.

Predicted ¹H NMR Spectral Data for this compound:
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic Protons6.8 - 7.6Multiplet (m)8H
-NH- (Amine)~8.0 (variable)Singlet (s)1H
-OH (Phenol)5.0 - 9.0 (broad, variable)Broad Singlet (br s)1H
-C(CH₃)₃ (BOC)~1.5Singlet (s)9H

Causality Behind Predictions: The aromatic protons are expected in the downfield region (6.8-7.6 ppm) due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns will be complex due to the presence of two substituted rings. The amine (-NH) and phenolic (-OH) protons are exchangeable, and their chemical shifts are highly dependent on solvent, concentration, and temperature, often appearing as broad singlets.[4] The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region (~1.5 ppm).

Comparative Experimental Data:

To ground these predictions, consider the experimental ¹H NMR data for 2-aminophenol and phenol. In 2-aminophenol, the aromatic protons appear as a multiplet between 6.43 and 6.68 ppm in DMSO-d₆.[5] The amine protons are observed at 4.48 ppm and the hydroxyl proton at 8.98 ppm.[5] For phenol, the aromatic protons typically resonate between 6.9 and 7.3 ppm, with the hydroxyl proton appearing as a broad singlet.[4][6] These values from structurally related fragments provide a strong basis for our predictions for the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides invaluable information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is a crucial component of structural confirmation.

Predicted ¹³C NMR Spectral Data for this compound:
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons115 - 155
-C=O (Carbonyl)~153
-C(CH₃)₃ (Quaternary)~80
-C(CH₃)₃ (Methyl)~28

Causality Behind Predictions: The aromatic carbons will resonate in the typical downfield region. The carbon attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear at the lower end of this range (~155 ppm).[4] The carbonyl carbon of the BOC group is also expected to be downfield (~153 ppm). The quaternary carbon and the methyl carbons of the BOC group will appear in the upfield aliphatic region.

Comparative Experimental Data:

For 2-aminophenol, the aromatic carbons appear in the range of 115-144 ppm in DMSO-d₆.[5][7] In phenol, the carbon bearing the hydroxyl group resonates at approximately 155 ppm.[4][8] For N-Boc protected anilines, the carbonyl carbon typically appears around 153 ppm, the quaternary carbon around 80 ppm, and the methyl carbons around 28 ppm. This wealth of data from similar structures provides high confidence in the predicted chemical shifts for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data for this compound:
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
-OH (Phenol)3200 - 3600 (broad)O-H stretch
-NH (Amine)~3350N-H stretch
C-H (Aromatic)3000 - 3100C-H stretch
C-H (Aliphatic)2850 - 3000C-H stretch
C=O (Carbonyl)1680 - 1720C=O stretch
C=C (Aromatic)1450 - 1600C=C stretch
C-O (Phenol)1200 - 1260C-O stretch

Causality Behind Predictions: The broad O-H stretch is characteristic of hydrogen-bonded phenols. The N-H stretch of the secondary amine in the BOC group will be a sharp peak around 3350 cm⁻¹. The strong carbonyl (C=O) stretch is a hallmark of the BOC protecting group. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Comparative Experimental Data:

The FT-IR spectrum of phenol shows a broad O-H stretch centered around 3350 cm⁻¹ and a C-O stretch at approximately 1220 cm⁻¹.[9] For 2-aminophenol, characteristic bands for the N-H and O-H stretching are observed in the 3200-3400 cm⁻¹ region.[10] BOC-protected amines consistently show a strong carbonyl absorption between 1680 and 1720 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrometry Data for this compound:
  • Molecular Formula: C₁₇H₁₉NO₃

  • Molecular Weight: 285.34 g/mol [11]

  • Predicted [M+H]⁺: 286.1387

  • Key Fragmentation Ions:

    • [M-56]⁺: Loss of isobutylene from the BOC group.

    • [M-100]⁺: Loss of the entire BOC group.

Causality Behind Predictions: The molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺) will confirm the molecular weight. The most characteristic fragmentation pattern for BOC-protected amines is the loss of isobutylene (56 Da) or the entire BOC group (100 Da) through cleavage of the carbamate linkage.

Comparative Experimental Data:

The mass spectrum of phenol shows a prominent molecular ion peak at m/z 94.[12] For 2-aminophenol, the molecular ion is at m/z 109.[10] The fragmentation of BOC-protected compounds is well-documented and consistently shows the characteristic losses of 56 and 100 Da.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured accurate mass to the calculated mass for the molecular formula.

Visualizing the Analytical Workflow

The logical flow of these spectroscopic analyses can be visualized as a self-validating system, where each technique provides a piece of the structural puzzle that is corroborated by the others.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information HNMR ¹H NMR Proton_Env Proton Environment & Connectivity HNMR->Proton_Env CNMR ¹³C NMR Carbon_Skeleton Carbon Skeleton CNMR->Carbon_Skeleton FTIR FT-IR Functional_Groups Functional Groups FTIR->Functional_Groups MS Mass Spec Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in its use as a pharmaceutical intermediate. A comprehensive spectroscopic analysis, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust and self-validating approach to verify its identity and purity. By understanding the predicted spectral features based on its chemical structure and comparing them with experimental data from closely related compounds, researchers can confidently establish the structural integrity of this important molecule. This multi-faceted analytical strategy ensures the quality and reliability of the starting materials that are fundamental to the development of safe and effective medicines.

References

  • The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). [Link]

  • PubMed Central - NIH. Evolving Experimental Techniques for Structure-Based Drug Design. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • TCA Lab / Alfa Chemistry. Structure Confirmation. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Institute of Standards and Technology. Phenol - the NIST WebBook. [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • International Journal of Chemical Research. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of robust and reproducible research. The presence of even minute impurities can have profound impacts on downstream applications, affecting reaction yields, biological activity, and overall data integrity. This guide provides an in-depth, comparative analysis of key analytical techniques for assessing the purity of synthesized 2-(3-BOC-Aminophenyl)phenol, a valuable building block in medicinal chemistry.

The tert-butyloxycarbonyl (BOC) protecting group is integral to modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[1][2][3] However, its introduction and the subsequent purification of the protected compound necessitate rigorous analytical validation to ensure the absence of starting materials, reagents, and side-products. This guide moves beyond a simple listing of methods to explain the why behind experimental choices, empowering you to make informed decisions for your specific research needs.

The Synthetic Landscape: Potential Impurities in this compound Synthesis

A thorough purity assessment begins with an understanding of the potential impurities that may arise during the synthesis of this compound. Common synthetic routes, such as transition-metal-catalyzed cross-coupling reactions, can introduce several classes of impurities.[4]

Potential Impurities Include:

  • Starting Materials: Unreacted 3-bromoaniline or 2-hydroxyphenylboronic acid (or their equivalents).

  • Reagents: Residual BOC-anhydride or coupling catalysts (e.g., palladium complexes).[5]

  • Byproducts: Homocoupling products of the starting materials or products of incomplete reactions.

  • Degradation Products: The BOC group can be labile under certain conditions, potentially leading to the formation of the free amine, 2-(3-aminophenyl)phenol.[6][7]

Understanding these potential impurities is critical for selecting and optimizing the most appropriate analytical methods for their detection and quantification.

A Multi-Modal Approach to Purity Assessment

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A multi-modal approach, leveraging the strengths of different techniques, provides a comprehensive and trustworthy purity profile. This guide will compare and contrast Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Thin-Layer Chromatography (TLC): The First Line of Assessment

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary purity assessment.[8][9][10][11] Its simplicity, speed, and low cost make it the first line of defense in identifying the presence of major impurities.

  • Plate Preparation: Use silica gel 60 F254 plates.[11] With a pencil, gently draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare dilute solutions of the starting materials for use as standards.

  • Spotting: Using a capillary tube, spot the crude product, and the starting material standards on the origin line. A co-spot, where the crude product is spotted on top of the starting material, is highly recommended to aid in identification.[9]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[11] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[11] Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[8] By comparing the Rf values of the spots in the crude product lane to those of the starting material standards, you can tentatively identify unreacted starting materials. The co-spot will help to confirm these identifications.[9]

dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate Prepare TLC Plate Spot Spot Plate Plate->Spot Sample Prepare Sample & Standards Sample->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Calculate Calculate Rf Values Visualize->Calculate

Caption: Workflow for Thin-Layer Chromatography (TLC) Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture.[12] It offers significantly higher resolution and sensitivity compared to TLC, making it the gold standard for purity determination. For aminophenol-related compounds, reverse-phase HPLC is a common and effective method.[13][14]

  • Instrumentation: An HPLC system equipped with a UV detector is required.[12]

  • Column: A C18 reverse-phase column is a suitable choice.[12][14]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically employed. The gradient allows for the effective separation of compounds with a range of polarities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the column and run the gradient method. The UV detector will monitor the absorbance at a specific wavelength (e.g., 254 nm or 280 nm) to detect the eluting compounds.

  • Data Analysis: The output is a chromatogram showing peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Parameter Isocratic Elution Gradient Elution Rationale for this compound
Mobile Phase Composition ConstantVaries over timeGradient elution is generally preferred for analyzing crude reaction mixtures that may contain impurities with a wide range of polarities.[12]
Run Time Generally shorterCan be longerA well-optimized gradient can provide excellent separation in a reasonable timeframe.
Resolution May be insufficient for complex mixturesGenerally provides better resolution for complex mixturesSuperior resolution is crucial for separating structurally similar impurities.
Sensitivity GoodCan be enhanced for late-eluting peaksGradient elution helps to sharpen peaks, improving sensitivity.

HPLC_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis System HPLC System with UV Detector Column C18 Reverse-Phase Column System->Column MobilePhase Prepare Mobile Phase Column->MobilePhase SamplePrep Prepare & Filter Sample MobilePhase->SamplePrep Inject Inject Sample SamplePrep->Inject Run Run Gradient Method Inject->Run Chromatogram Generate Chromatogram Run->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(3-BOC-Aminophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with 2-(3-BOC-Aminophenyl)phenol derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous structural validation is the bedrock upon which all subsequent biological and pharmacological data are built. The presence of a flexible biphenyl core, along with reactive hydroxyl and BOC-protected amine functionalities, necessitates a multi-pronged analytical approach to definitively ascertain not only the atomic connectivity but also the spatial arrangement of the molecule.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed protocols, empowering researchers to design and execute robust validation strategies. This approach ensures a self-validating system where data from orthogonal techniques converge to provide a single, irrefutable structural assignment.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for structural confirmation is fraught with peril. Each technique possesses inherent strengths and limitations. For instance, while Mass Spectrometry (MS) provides the molecular weight, it falls short of defining isomeric structures. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at delineating atomic connectivity but may not always reveal the absolute stereochemistry. Therefore, a synergistic combination of spectroscopic and spectrometric methods is not just best practice; it is a scientific necessity for ensuring the integrity of your research.[1][2][3]

Logical Workflow for Structural Validation

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Unambiguous 3D Structure MS Mass Spectrometry (Molecular Weight) 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Confirms Mass EA Elemental Analysis (Molecular Formula) EA->1H_NMR Confirms Formula 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Cross-references Protons 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Proton-Proton & Proton-Carbon Correlations) 13C_NMR->2D_NMR Assigns Carbons XRay Single-Crystal X-ray Crystallography (Absolute Confirmation) 2D_NMR->XRay Provides Putative Structure for Confirmation 2D_NMR_Workflow 1H_NMR ¹H NMR Signals COSY COSY 1H_NMR->COSY ¹H-¹H Correlations HSQC HSQC 1H_NMR->HSQC ¹JCH Correlations HMBC HMBC 1H_NMR->HMBC ²⁻³JCH Correlations 13C_NMR ¹³C NMR Signals 13C_NMR->HSQC 13C_NMR->HMBC COSY->1H_NMR Structure Confirmed Connectivity HSQC->Structure Direct attachments HMBC->Structure Long-range connectivity

Caption: Integration of 2D NMR data for structural elucidation.

III. Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. [4]It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the solid-state conformation and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Data Presentation: Key Crystallographic Parameters

Parameter Typical Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
R-factor< 5% for a good quality structure
Bond Lengths & AnglesConfirms expected values
Torsional Angle (between phenyl rings)Defines the solid-state conformation

Causality Behind Experimental Choices:

  • Necessity for Single Crystals: X-ray crystallography requires well-ordered, single crystals of sufficient size and quality. Amorphous solids or microcrystalline powders cannot be analyzed by this method.

  • Complementary to NMR: While NMR provides the structure in solution, X-ray crystallography reveals the structure in the solid state. Comparing the two can provide insights into conformational flexibility. For substituted biphenyls, the dihedral angle between the rings in the solid state can be influenced by crystal packing forces. [5]

Comparative Summary and Conclusion

The structural validation of this compound derivatives is a process of accumulating and cross-verifying evidence from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the confidence required for advancing a compound in the drug development pipeline.

Technique Information Provided Strengths Limitations
ESI-MS Molecular Weight, Elemental Formula (HRMS)High sensitivity, fast, confirms massNo connectivity information, labile groups can fragment
¹H & ¹³C NMR Atomic connectivity, proton/carbon environmentsDetailed structural information in solutionComplex spectra can be difficult to interpret, requires soluble sample
2D NMR Unambiguous proton-proton & proton-carbon correlationsResolves spectral overlap, confirms connectivityLonger experiment times, requires more sample
X-ray Crystallography Absolute 3D structure, conformation, stereochemistryUnambiguous, "gold standard" for confirmationRequires high-quality single crystals, which can be difficult to obtain

By following a logical workflow that begins with mass spectrometry, proceeds through a comprehensive suite of NMR experiments, and culminates, where possible, with single-crystal X-ray crystallography, researchers can ensure the scientific integrity of their work. This self-validating, multi-technique approach is not merely a recommendation but a requirement for producing trustworthy and authoritative data in the competitive field of drug discovery.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. University of Wisconsin-Madison. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). [Link]

  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. [Link]

  • Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases. ResearchGate. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. National Institutes of Health (NIH). [Link]

  • Structure of aminophenol derivatives. ResearchGate. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

  • Method 8041A: Phenols by Gas Chromatography. Environmental Protection Agency (EPA). [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. National Institutes of Health (NIH). [Link]

  • Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]

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A Comparative Guide to Catalysts for the Synthesis of 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-BOC-Aminophenyl)phenol, a key building block in the development of novel pharmaceuticals and functional materials, presents a compelling case study in the strategic selection of catalytic systems. The construction of the biaryl framework and the introduction of the protected amine functionality are critical transformations that hinge on the efficiency and selectivity of the chosen catalyst. This guide provides an in-depth comparative analysis of prevalent catalytic methodologies, supported by experimental insights, to empower researchers in making informed decisions for this synthetic challenge.

Retrosynthetic Analysis and Key Catalytic Transformations

The molecular architecture of this compound suggests two primary retrosynthetic disconnections, both of which converge on a transition metal-catalyzed cross-coupling reaction as the pivotal step for constructing the C-C biaryl bond. The choice of catalyst for this transformation directly impacts yield, purity, and overall process efficiency.

The most common and strategically sound approach involves a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid and aryl halide precursors.[1]

An alternative, though less common for this specific target, could involve a Buchwald-Hartwig amination to form the C-N bond at a late stage. However, the Suzuki-Miyaura approach is generally preferred for building the biaryl core of this molecule.

Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is most prominently catalyzed by palladium complexes, though nickel-based systems have emerged as a cost-effective and potent alternative.[2][3] The choice between these metals, and indeed between different ligand and precatalyst combinations, is a critical determinant of reaction success.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are renowned for their broad substrate scope and high efficiency in Suzuki-Miyaura couplings. The performance of these catalysts is intricately linked to the nature of the supporting ligands, which modulate the electronic and steric properties of the palladium center.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Key Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₂CO₃Toluene/H₂O9085-95Commercially available, well-established.
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₃PO₄1,4-Dioxane10090-98High thermal stability, effective for a broad range of substrates.
Pd₂(dba)₃ / SPhosTris(dibenzylideneacetone)dipalladium(0) / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylK₃PO₄Toluene80>95Highly active catalyst system, effective for challenging substrates.
CataCXium A palladacycleChloro((di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl))palladium(II)K₃PO₄Dioxane/H₂O90~95Highly active for ortho-substituted anilines.[4]

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich phosphine ligands like SPhos and cataCXium A promote the reductive elimination step of the catalytic cycle and stabilize the active Pd(0) species, leading to higher turnover numbers and efficiency, especially for sterically hindered or electron-rich substrates.[4][5]

  • Bases: The choice of base is crucial for the transmetalation step. Carbonates and phosphates are commonly used, with K₃PO₄ often providing superior results for less reactive aryl chlorides or hindered substrates.[2]

  • Solvents: Aprotic polar solvents like dioxane and toluene are standard. The addition of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.[1]

Nickel-Based Catalysts: A Greener and More Economical Alternative

Nickel catalysts have gained significant traction due to the lower cost and higher earth abundance of nickel compared to palladium.[2] They have shown remarkable activity, particularly for the coupling of phenol-derived electrophiles and aryl chlorides.[3][6]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Key Advantages
NiCl₂(PCy₃)₂Dichloro-bis(tricyclohexylphosphine)nickel(II)K₃PO₄2-Me-THF10080-90Air-stable precatalyst, effective in green solvents.[2]
Ni(cod)₂ / PPh₃Bis(1,5-cyclooctadiene)nickel(0) / TriphenylphosphineK₂CO₃Toluene8075-85Readily available components.
trans-NiCl(o-Tol)(PCy₃)₂trans-Chloro(o-tolyl)bis(tricyclohexylphosphine)nickel(II)K₃PO₄·3H₂OTHF/H₂O60~90Highly active for the coupling of phenols via in situ activation.[6]

Causality Behind Experimental Choices:

  • Green Solvents: The use of solvents like 2-methyltetrahydrofuran (2-Me-THF) and tert-amyl alcohol with nickel catalysts addresses the growing need for more environmentally friendly synthetic protocols in the pharmaceutical industry.[2]

  • Phenol Activation: Nickel catalysts have proven particularly adept at the coupling of phenol derivatives, which are often more challenging substrates for palladium catalysts. This can be achieved through in situ activation with reagents like tosyl fluoride.[6]

Experimental Protocols

Representative Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline based on high-yielding procedures for similar biaryl syntheses.

  • To an oven-dried Schlenk flask is added 3-BOC-aminophenylboronic acid (1.2 equiv.), 2-bromophenol (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • Pd(dppf)Cl₂ (2 mol%) is added under a positive flow of argon.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Representative Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from methodologies employing nickel catalysts for the coupling of phenol derivatives.

  • To an oven-dried Schlenk flask is added 2-bromophenol (1.0 equiv.), 3-BOC-aminophenylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • NiCl₂(PCy₃)₂ (5 mol%) is added under a positive flow of argon.

  • Degassed 2-Me-THF is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • Workup and purification are performed as described in the palladium-catalyzed procedure.

Mechanistic Insights and Visualizations

A thorough understanding of the catalytic cycles is paramount for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar¹-X) Transmetalation_complex Ar¹-Pd(II)L₂-Ar² OA_complex->Transmetalation_complex Transmetalation (Ar²-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetalation_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8][9]

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a key reaction for the synthesis of the amine-containing precursors.[10][11][12][13][14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR¹R²) Amido_complex Ar-Pd(II)L₂(NR¹R²) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[10][11][12][13][14]

Conclusion and Recommendations

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

  • For general reliability and broad substrate scope, palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands such as SPhos or cataCXium A, are recommended. These systems often provide high yields under relatively mild conditions.

  • For cost-sensitive applications and processes where green chemistry principles are a high priority, nickel-based catalysts present a compelling alternative. The development of air-stable nickel precatalysts and their efficacy in more environmentally benign solvents make them an attractive option for large-scale synthesis.

Ultimately, the optimal catalyst choice will depend on the specific constraints of the synthesis, including cost, scale, and the nature of the starting materials. The data and protocols presented in this guide provide a solid foundation for making an informed and effective decision.

References

Sources

A Researcher's Guide to Navigating BOC Deprotection: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its facile, predictable removal.[1] This strategic masking of amine functionalities is particularly pivotal in the intricate sequences of peptide synthesis and the development of complex pharmaceutical agents. However, the very nature of the target molecule—its sensitivities and functionalities—dictates the optimal deprotection strategy. This guide provides an in-depth, comparative analysis of the most prevalent BOC deprotection methods, substantiated by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

The Fundamental Mechanism: An Acid-Catalyzed Cascade

At its core, the removal of the BOC group is an acid-catalyzed process.[1][2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1][2][3] This protonation event weakens the tert-butyl-oxygen bond, precipitating its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[1][2][3] The inherent instability of the carbamic acid leads to its spontaneous decarboxylation, releasing carbon dioxide and the desired free amine.[1][2][3] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding an amine salt as the final product.[1][2]

A critical consideration in all acidic BOC deprotection methods is the fate of the electrophilic tert-butyl cation. This reactive intermediate can engage in undesirable side reactions, most notably the alkylation of nucleophilic residues within the substrate, such as tryptophan, methionine, cysteine, or tyrosine.[4][5] To mitigate these side reactions, "scavengers" like triisopropylsilane (TIS), thioanisole, or water are often incorporated into the reaction mixture to trap the tert-butyl cation.[4][6]

BOC_Deprotection_Mechanism Boc_Amine R-NH-BOC Protonated_Boc R-NH-BOC⁺-H Boc_Amine->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt CO2 CO₂ Carbamic_Acid->CO2 Experimental_Workflow_Acidic Start BOC-Protected Amine Dissolve Dissolve in Solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Workup & Isolation Monitor->Workup Reaction Complete Product Amine Salt Workup->Product

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Amine and Phenol Groups

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and medicinal chemistry, the amine and phenol functional groups are ubiquitous. Their presence in a molecule's architecture profoundly influences its physical, chemical, and biological properties. From the synthesis of active pharmaceutical ingredients (APIs) to the development of advanced materials, a nuanced understanding of their respective reactivities is paramount. This guide provides an in-depth, objective comparison of the amine and phenol groups, moving beyond simple definitions to explore the mechanistic underpinnings of their chemical behavior, supported by experimental data and protocols. We will dissect their electronic properties, compare their performance in key chemical transformations, and offer practical guidance for selectively targeting one group in the presence of the other.

Fundamental Properties Governing Reactivity

The divergent reactivity of amines and phenols stems from the fundamental properties of the nitrogen and oxygen atoms at their core.

Electronic Landscape: Nucleophilicity and Basicity

The primary driver of reactivity for both groups is the presence of lone pairs of electrons on the heteroatom (nitrogen or oxygen). However, the availability of these electrons for donation—their nucleophilicity and basicity—is dictated by electronegativity.

  • Amine Group (-NH₂, -NHR, -NR₂): Nitrogen (electronegativity ≈ 3.04) is less electronegative than oxygen. Consequently, the lone pair on the nitrogen atom is held less tightly and is more available for donation to an electrophile or for accepting a proton. This makes amines both stronger nucleophiles and stronger bases compared to their corresponding alcohol or phenol counterparts.[1][2][3] Amines readily accept a proton to form ammonium salts.[4]

  • Phenol Group (Ar-OH): Oxygen (electronegativity ≈ 3.44) is highly electronegative, pulling the lone-pair electron density closer to its nucleus. This reduces the availability of the lone pairs for donation, making phenols weaker nucleophiles and significantly less basic than amines.[5] Instead of acting as bases, phenols are weakly acidic, capable of donating their hydroxyl proton, especially in the presence of a base.[6][7]

This fundamental difference is the cornerstone of chemoselectivity in molecules containing both functional groups. In a head-to-head competition for an electrophile under neutral or mildly basic conditions, the more nucleophilic amine will almost always react preferentially.[1][8]

Acidity vs. Basicity: A Tale of Two pKa Values

A quantitative comparison of their acid-base properties illuminates their distinct chemical nature.

  • Amines as Bases: We assess the basicity of an amine by considering the pKa of its conjugate acid (the ammonium ion, R-NH₃⁺). For typical alkylamines, this value is around 10-11. For aromatic amines like aniline, resonance delocalization of the nitrogen lone pair into the ring makes the amine less basic, and the pKa of its conjugate acid is significantly lower, around 4.6.[9]

  • Phenols as Acids: We assess the acidity of a phenol by its own pKa. The pKa of phenol itself is approximately 10.[6][9][10] This acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized across the aromatic ring.[9]

This creates a critical distinction: amines are fundamentally basic, while phenols are acidic. This allows for selective manipulation through pH control. For instance, in a sufficiently basic solution (pH > 10), the phenol will be deprotonated to form a phenoxide ion (Ar-O⁻). This phenoxide is a much stronger nucleophile than the neutral phenol and can sometimes compete with or even surpass the nucleophilicity of a neutral amine. Conversely, in an acidic solution (pH < 4), an aromatic amine will be protonated to its non-nucleophilic ammonium form (Ar-NH₃⁺), effectively "turning off" its reactivity.

Comparative Reactivity in Key Chemical Transformations

We will now explore how these fundamental properties translate into practical outcomes in common synthetic reactions.

Acylation: A Clear Win for the Amine

Acylation, the reaction with an acyl halide or anhydride, is a classic test of relative nucleophilicity. When a compound containing both an amine and a phenol group (e.g., 4-aminophenol) is treated with an acylating agent, the reaction demonstrates remarkable selectivity.

  • N-Acylation Dominance: The more nucleophilic amine group selectively attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide.[1][8] This N-acylation is generally rapid and occurs under mild, often neutral or weakly basic (e.g., pyridine) conditions.[1][11] The synthesis of N-acetyl-p-aminophenol (Acetaminophen or Paracetamol) from p-aminophenol and acetic anhydride is a textbook example of this principle.[12][13]

  • O-Acylation Strategy: To achieve O-acylation (formation of an ester), one must first enhance the nucleophilicity of the hydroxyl group. This is typically done by treating the phenol with a strong base (like NaOH or NaH) to deprotonate it, forming the highly nucleophilic phenoxide anion.[12] In the absence of a free amine, this phenoxide will readily react with the acylating agent.

Diagram 1: Mechanism of Competitive Acylation This diagram illustrates why the amine group reacts preferentially with an acylating agent like acetic anhydride. The more available lone pair on the nitrogen leads to a faster nucleophilic attack compared to the oxygen of the phenol.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aminophenol 4-Aminophenol (H₂N-Ar-OH) N_Attack N-Attack (More Nucleophilic) FASTER Aminophenol->N_Attack Amine group attacks O_Attack O-Attack (Less Nucleophilic) SLOWER Aminophenol->O_Attack Phenol group attacks Ac2O Acetic Anhydride ((CH₃CO)₂O) Ac2O->N_Attack Ac2O->O_Attack Amide N-Acylated Product (Acetaminophen) MAJOR N_Attack->Amide Ester O-Acylated Product MINOR O_Attack->Ester

Caption: Competitive acylation pathways for 4-aminophenol.

Alkylation: Similar Selectivity, Different Challenges

Alkylation with alkyl halides follows a similar trend based on nucleophilicity, with the amine group generally being more reactive.[5]

  • N-Alkylation Preference: The reaction of an aminophenol with an alkyl halide will typically yield the N-alkylated product.[5]

  • O-Alkylation Strategy: As with acylation, selective O-alkylation can be achieved by first forming the phenoxide ion with a strong base.

  • A Key Complication: A significant challenge with amine alkylation is the potential for overalkylation.[14][15] The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt.[16] This often makes selective mono-alkylation of amines difficult to control. Phenols, having only one reactive site, do not suffer from this issue.

Electrophilic Aromatic Substitution (EAS): A Battle of Activating Strength

Both the amine (-NH₂) and hydroxyl (-OH) groups are powerful activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[17][18] They activate the ring by donating their lone-pair electron density through resonance, stabilizing the cationic intermediate (the sigma complex).[19]

  • Relative Activating Strength: The amine group is a stronger activating group than the hydroxyl group.[17] This is because nitrogen is less electronegative than oxygen, making it a more effective electron-pair donor into the aromatic π-system. Consequently, aniline is more reactive towards electrophiles than phenol.[17]

  • The Critical Role of pH: The major practical difference arises from the reaction conditions. Many EAS reactions, such as nitration, are performed in strong acid.

    • Under acidic conditions, the amine group is protonated to form the anilinium ion (-NH₃⁺). This group no longer has a lone pair to donate and its positive charge makes it a potent deactivating, meta-directing group .[20]

    • The phenol's hydroxyl group, however, is not significantly protonated under these conditions and remains a strong activating, ortho, para-directing group .[21]

This pH-dependent behavior is a critical tool for synthetic chemists. By choosing acidic conditions, one can effectively "deactivate" the amine-substituted ring and direct substitution based on other groups present.

Diagram 2: Resonance Intermediates in EAS This diagram shows the key resonance contributor that stabilizes the carbocation intermediate during ortho attack on aniline and phenol, highlighting why both are strong activators.

Workflow A 1. Dissolve 4-Aminophenol in Ethyl Acetate + Pyridine B 2. Cool solution in an ice bath (0°C) A->B C 3. Add Acetic Anhydride dropwise with stirring B->C D 4. Monitor Reaction by TLC until starting material is consumed C->D E 5. Quench & Workup: Wash with H₂O, then sat. NaHCO₃ solution D->E F 6. Dry organic layer with MgSO₄, filter, and evaporate solvent E->F G 7. Analyze Product: Obtain ¹H NMR spectrum to confirm N-acetylation F->G

Caption: Workflow for selective N-acetylation of 4-aminophenol.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of ethyl acetate and a slight excess of pyridine (1.1 eq). Pyridine acts as a mild base to neutralize the acetic acid byproduct.

  • Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. While stirring, add acetic anhydride (1.0 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the 4-aminophenol spot and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid and pyridine hydrochloride.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Validation & Analysis: The primary product will be N-(4-hydroxyphenyl)acetamide. This can be confirmed by ¹H NMR spectroscopy, where one would observe the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet and a methyl singlet corresponding to the acetyl group. The phenolic -OH proton will remain.

Conclusion

While both amine and phenol groups are central to organic synthesis, their reactivities are distinct and predictable. Amines are characterized by their superior nucleophilicity and basicity, whereas phenols are defined by their acidity. This fundamental dichotomy allows for remarkable chemoselectivity:

  • Under neutral or weakly basic conditions, amines will preferentially undergo acylation and alkylation.

  • The reactivity of both groups in electrophilic aromatic substitution is strong, but the amine's activating effect is negated under the strongly acidic conditions often used for these reactions.

For the drug development professional and the synthetic chemist, mastering the interplay of these reactivities is not merely an academic exercise. It is the key to designing efficient, selective, and high-yielding synthetic routes, enabling the precise construction of complex molecules where the controlled manipulation of amines and phenols is often a critical step.

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A Researcher's Guide to the Biological Evaluation of 2-(3-BOC-Aminophenyl)phenol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. The compound 2-(3-BOC-Aminophenyl)phenol, a bifunctional molecule featuring a BOC-protected amine and a hydroxyl group, presents an intriguing starting point for biological investigation. While its role as an intermediate in the synthesis of significant pharmaceuticals like Sacubitril is documented, a comprehensive evaluation of its intrinsic biological activities remains largely uncharted territory[1]. This guide provides a robust framework for the systematic evaluation of this compound across a spectrum of foundational biological assays.

This document is not merely a collection of protocols; it is a strategic guide designed to empower researchers to generate a holistic biological activity profile of this compound. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and establish a comparative context by benchmarking against well-characterized compounds. Our approach is grounded in the principles of scientific integrity, ensuring that the generated data is both reproducible and insightful.

Comparative Framework: Establishing a Performance Baseline

To meaningfully interpret the biological data of this compound, it is essential to establish a comparative framework. We propose the inclusion of the following reference compounds, each selected for their distinct and well-documented biological activities:

  • Resveratrol: A natural stilbenoid phenol known for its antioxidant, anti-inflammatory, and cytoprotective effects[2].

  • Quercetin: A flavonoid and potent antioxidant with anti-inflammatory and potential anti-cancer properties.

  • Doxorubicin: A widely used chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition, serving as a positive control for cell death assays.

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compounds.

By evaluating this compound in parallel with these standards, we can contextualize its potency and mechanism of action.

I. Assessment of Cytotoxicity: The MTT Assay

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[3][4][5][6]. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product[4][5].

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[3].

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compounds (Resveratrol, Quercetin, Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated (DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well[7].

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals[6].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker[3][5].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
CompoundHeLaA549HepG2
This compoundExperimental DataExperimental DataExperimental Data
ResveratrolExpected >50Expected >50Expected >50
QuercetinExpected ~20-50Expected ~20-50Expected ~20-50
DoxorubicinExpected ~0.1-1Expected ~0.1-1Expected ~0.1-1

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should this compound exhibit significant cytotoxicity, the next logical step is to discern the mode of cell death. Apoptosis, or programmed cell death, is a controlled process characterized by distinct morphological and biochemical features. In contrast, necrosis is a form of traumatic cell death resulting from acute cellular injury[8]. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method to differentiate between these two pathways.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells[9][10]. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[9][11].

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of this compound and reference compounds for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity[8]. Centrifuge the cell suspension at 300 x g for 5 minutes[8].

  • Washing: Wash the cells once with cold PBS[8][11].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL[8][11].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL)[8].

  • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark[10][11].

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry[10][11].

Data Interpretation
  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualization: Apoptosis Assay Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

III. Probing the Intrinsic Apoptotic Pathway: Caspase-3/7 Activity

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of the apoptotic cascade[12]. Measuring the activity of these caspases can provide further evidence for apoptosis and offer insights into the underlying mechanism. Luminescent or colorimetric assays are commonly used for this purpose.

The Caspase-Glo® 3/7 assay, for example, utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal[13]. Colorimetric assays often use a DEVD-pNA substrate, where cleavage by caspase-3 releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically[14].

Experimental Protocol: Caspase-3/7 Activity Assay (Colorimetric)
  • Cell Lysis: After treating cells with the test compounds as described previously, lyse the cells using a chilled lysis buffer provided with the assay kit[14]. Incubate on ice for 10 minutes[14].

  • Sample Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells. Add the reaction buffer containing DTT and the DEVD-pNA substrate[12].

  • Incubation: Incubate the plate at 37°C for 1-2 hours[12].

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader[14].

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity compared to the vehicle-treated control.

Data Presentation: Comparative Caspase-3/7 Activation (Fold Change)
CompoundFold Increase in Caspase-3/7 Activity
This compoundExperimental Data
ResveratrolExpected Minimal Increase
DoxorubicinExpected Significant Increase

IV. Investigating Anti-inflammatory Potential: NF-κB Translocation

Phenolic compounds are well-known for their anti-inflammatory properties[15][16][17]. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[18][19]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation with pro-inflammatory signals (e.g., TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[18][19][20]. Inhibiting NF-κB translocation is a key mechanism of action for many anti-inflammatory drugs.

High-content imaging or Western blotting of nuclear and cytoplasmic fractions can be used to assess NF-κB translocation.

Experimental Protocol: NF-κB Translocation Assay (Immunofluorescence)
  • Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or reference compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation[18][20].

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation.

Visualization: NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor phosphorylates IκB IKK IKK Activation receptor->IKK phosphorylates IκB IkB_p65 IκB-p65/p50 Complex IKK->IkB_p65 phosphorylates IκB p65_p50 p65/p50 IkB_deg IκB Degradation IkB_p65->IkB_deg leads to p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA κB Site p65_p50_nuc->DNA binds to transcription Gene Transcription (Pro-inflammatory) DNA->transcription compound This compound (Potential Inhibitor) compound->IKK may inhibit compound->p65_p50_nuc may inhibit

Caption: The NF-κB signaling pathway and potential points of inhibition.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial biological evaluation of this compound. By systematically assessing its cytotoxicity, mode of cell death, and anti-inflammatory potential in comparison to established reference compounds, researchers can generate a robust dataset to inform future studies. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate clear interpretation of the results. This structured approach will undoubtedly accelerate our understanding of the biological landscape of this intriguing molecule and its potential for further development in the fields of medicinal chemistry and pharmacology.

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Safety Operating Guide

Personal protective equipment for handling 2-(3-BOC-Aminophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(3-BOC-Aminophenyl)phenol

This guide provides comprehensive safety protocols for the handling and disposal of this compound (CAS No. 1261900-37-1). As a trusted partner in your research, we prioritize your safety by delivering field-proven insights grounded in established chemical safety principles. The following procedures are synthesized from safety data for structurally analogous compounds, such as aminophenols and their derivatives, to ensure a robust and cautious approach in your laboratory operations.

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is not extensively published, its structure—containing a phenol group and a BOC-protected aminophenyl moiety—suggests a hazard profile similar to related aminophenols. Phenols are known for their ability to be rapidly absorbed through the skin, and aminophenol derivatives are often classified with warnings for toxicity and potential mutagenicity.[1][2] Therefore, a conservative approach treating the compound as hazardous is mandatory.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard CategoryPotential EffectRationale & Cited Sources
Acute Toxicity Harmful if swallowed or inhaled.Aminophenol compounds are frequently classified as harmful upon ingestion and inhalation.[3]
Skin Irritation/Sensitization May cause skin irritation and potentially an allergic skin reaction (sensitization).The Safety Data Sheet for the closely related 3-(Boc-amino)phenol lists it as a skin irritant and sensitizer.[4]
Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for phenolic and amine-containing compounds.[4]
Genetic Defects Suspected of causing genetic defects.Several aminophenol compounds carry a GHS classification for suspected mutagenicity (Category 2).[3][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.A common classification for aromatic compounds, indicating that release into the environment must be avoided.[6]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be based on a thorough risk assessment and adherence to established safety standards.

Eye and Face Protection
  • Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Causality: The primary risk is from airborne dust particles or accidental splashes. Standard safety glasses do not provide a sufficient seal against fine particulates. Goggles are essential to prevent contact that could lead to serious eye irritation.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves tested according to EN 374.[5] Nitrile or neoprene gloves are generally suitable, but it is critical to check the manufacturer's breakthrough time for aminophenol-type compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[9]

  • Lab Coat/Clothing: A professional lab coat must be worn and kept fully buttoned. For handling larger quantities, consider a chemical-resistant apron or coveralls to prevent skin exposure.[7][8]

  • Causality: The phenol moiety suggests a high potential for rapid skin absorption.[2] Furthermore, the classification of related compounds as skin irritants and sensitizers means that even minor contact can lead to adverse effects.[4] Protective clothing provides a critical barrier against accidental spills and contamination.

Respiratory Protection
  • Requirement: All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood.[6][8] If engineering controls are insufficient and airborne dust is still possible, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or N95) is required.[5][7]

  • Causality: Inhalation is a primary route of exposure for powdered chemicals. The "harmful if inhaled" classification of analogous compounds necessitates stringent control of airborne particles to prevent systemic toxicity.[3]

Table 2: PPE Quick Reference Guide

Protection TypeSpecificationStandard
Eye/Face Chemical Safety GogglesOSHA 29 CFR 1910.133 / EN166
Hands Chemical-Resistant Gloves (e.g., Nitrile)EN 374
Body Professional Lab Coat / ApronN/A
Respiratory Chemical Fume Hood / NIOSH-approved respiratorEN 149

Operational and Disposal Plans

A self-validating protocol ensures safety is built into every step of the workflow, from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[6][7]

  • PPE Donning: Put on all required PPE as detailed in Section 2 before entering the designated handling area.

  • Weighing & Transfer:

    • Handle the container inside the fume hood to minimize dust generation and accumulation.[7]

    • Use a spatula to carefully transfer the solid. Avoid pouring the powder directly, as this can create dust clouds.

    • If weighing, use an analytical balance within the fume hood or a containment enclosure.

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the container tightly closed when not in use.[8]

  • Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Designate Area (Fume Hood) ppe 2. Don PPE (Goggles, Gloves, Coat) prep->ppe weigh 3. Weigh/Transfer Solid (Minimize Dust) ppe->weigh dissolve 4. Dissolve in Solvent (Add Solvent Slowly) weigh->dissolve decon 5. Decontaminate Surfaces & Tools dissolve->decon waste 6. Segregate Waste (Solid & Liquid) decon->waste hygiene 7. Remove PPE & Wash Hands waste->hygiene

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Chemical waste management is a critical final step in ensuring laboratory and environmental safety.

  • Waste Segregation: Do not mix this waste with other chemical streams. All materials contaminated with this compound, including gloves, weigh boats, paper towels, and excess reagent, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste into a dedicated, clearly labeled, leak-tight hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the compound and any solvent used for cleaning in a separate, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, typically via incineration, in accordance with all local, state, and federal regulations.[11] Never dispose of this chemical down the drain.[11]

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an absorbent material like sand or vermiculite.[7][11] Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.